5-Chloro-3-methylpentan-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-5(3-4-7)6(2)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEZKJHAYZEVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480737 | |
| Record name | 2-Pentanone, 5-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-81-1 | |
| Record name | 5-Chloro-3-methyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 5-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pentanone, 5-chloro-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methylpentan-2-one
Introduction
5-Chloro-3-methylpentan-2-one is a functionalized ketone of interest in synthetic organic chemistry. Its bifunctional nature, possessing both a carbonyl group and a reactive alkyl chloride, makes it a valuable intermediate for the construction of more complex molecular architectures, including heterocyclic compounds and pharmaceutical precursors.[1] This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols based on established methodologies for analogous compounds, and discuss the necessary characterization and safety protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO | [2][3] |
| Molecular Weight | 134.60 g/mol | [2] |
| CAS Number | 1187-81-1 | [2][3] |
| Appearance | Liquid (predicted) | [4] |
| Boiling Point | 180.7°C at 760 mmHg (predicted) | [4] |
| Density | 0.986 g/cm³ (predicted) | [4] |
Synthesis Pathways
Several strategic approaches can be envisioned for the synthesis of this compound. This guide will focus on two primary, mechanistically distinct pathways: the hydrolysis and chlorination of a substituted γ-butyrolactone, and the acetoacetic ester synthesis. A third potential route involving the dehydration of an acetate derivative will also be briefly discussed.
Pathway 1: Ring-Opening Chlorination of α-Methyl-α-acetyl-γ-butyrolactone
This approach is arguably the most direct and is based on a well-established, high-yielding procedure for the synthesis of the unmethylated analogue, 5-chloro-2-pentanone, from α-acetyl-γ-butyrolactone.[5][6] The reaction proceeds via an acid-catalyzed hydrolysis of the lactone, followed by decarboxylation and subsequent chlorination of the resulting hydroxyketone.
The use of concentrated hydrochloric acid serves a dual purpose: it is the catalyst for the hydrolysis of the lactone and the source of the chloride nucleophile for the conversion of the intermediate alcohol to the alkyl chloride. The reaction is driven to completion by heating, which facilitates both the hydrolysis and the decarboxylation of the intermediate β-keto acid. Distillation of the product as it is formed shifts the equilibrium towards the product side and minimizes potential side reactions.
Caption: Proposed mechanism for the synthesis of this compound from α-methyl-α-acetyl-γ-butyrolactone.
Materials:
-
α-Methyl-α-acetyl-γ-butyrolactone (1.0 mol, 142.15 g)
-
Concentrated Hydrochloric Acid (e.g., 37%, ~6.0 mol, ~500 mL)
-
Water (600 mL)
-
Diethyl ether
-
Anhydrous Calcium Chloride
Procedure:
-
In a 2 L distilling flask equipped with a distillation head, condenser, and receiving flask, combine α-methyl-α-acetyl-γ-butyrolactone, concentrated hydrochloric acid, and water.
-
Heat the mixture. Carbon dioxide evolution should be observed.
-
Continue heating to distill the product along with water. Collect the distillate in a receiver cooled in an ice bath.
-
Once the distillation rate slows, add more water to the distilling flask and continue the distillation.
-
Separate the organic layer from the distillate.
-
Extract the aqueous layer with three portions of diethyl ether.
-
Combine the organic layer and the ether extracts.
-
Dry the combined organic phase over anhydrous calcium chloride.
-
Remove the diethyl ether by simple distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Expected Yield: Based on the synthesis of the unmethylated analogue, yields in the range of 79-90% can be anticipated.[5]
Pathway 2: Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a classic and versatile method for the preparation of ketones.[7][8][9] This pathway involves the alkylation of an acetoacetic ester, followed by hydrolysis and decarboxylation. For the synthesis of this compound, this would involve a two-step alkylation of ethyl acetoacetate.
The choice of a strong base, such as sodium ethoxide, is crucial for the deprotonation of the acidic α-carbon of the acetoacetic ester to form a resonance-stabilized enolate.[10] The subsequent alkylation is an S_N2 reaction, for which primary alkyl halides are ideal.[11] The final step involves acidic hydrolysis of the ester and decarboxylation of the resulting β-keto acid upon heating.
Caption: Acetoacetic ester synthesis pathway for this compound.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Methyl iodide
-
1-Bromo-2-chloroethane
-
Ethanol (anhydrous)
-
Hydrochloric acid
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add ethyl acetoacetate dropwise to the cooled solution.
-
After the formation of the enolate, add methyl iodide and reflux the mixture.
-
After the first alkylation is complete, cool the reaction and add a second equivalent of sodium ethoxide.
-
Add 1-bromo-2-chloroethane and reflux the mixture.
-
After the second alkylation, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add aqueous hydrochloric acid and heat the mixture to effect hydrolysis and decarboxylation.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by fractional distillation under reduced pressure.
Pathway 3: Dehydration of 2-Isopropenyl Acetate
Purification and Characterization
Purification:
The primary method for the purification of this compound is fractional distillation under reduced pressure. This technique is suitable for separating the product from any unreacted starting materials or high-boiling byproducts.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group adjacent to the carbonyl, the methine proton at the 3-position, the methylene group adjacent to the chlorine, and the methyl group at the 3-position. The chemical shifts and coupling patterns will be indicative of the structure.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic downfield signal for the carbonyl carbon (typically in the range of 205-220 ppm) and distinct signals for the other five carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, expected in the region of 1715-1725 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and to confirm the molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom (M and M+2 peaks in a ~3:1 ratio).[2][12]
-
Safety and Handling
This compound and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Reagent Handling:
-
Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.
-
Alkyl Halides (e.g., Methyl Iodide, 1-Bromo-2-chloroethane): Toxic and potential carcinogens. Handle with care and avoid inhalation or skin contact.
-
Sodium Ethoxide: Corrosive and reacts violently with water.
-
-
Product Hazards:
-
While specific toxicity data for this compound is limited, related chloro-ketones are known to be toxic, lachrymatory, and skin and respiratory irritants.[13][14][15] It is prudent to treat the product with similar caution.
-
GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has outlined plausible and robust synthetic pathways for the preparation of this compound. The ring-opening chlorination of α-methyl-α-acetyl-γ-butyrolactone, adapted from a reliable procedure for a close analogue, represents a promising and scalable route. The acetoacetic ester synthesis offers a classic and versatile alternative. For any chosen pathway, careful execution of the experimental protocol and rigorous purification and characterization are paramount to obtaining a high-purity product. Adherence to strict safety protocols is essential when handling the hazardous reagents and the potentially toxic product. This guide provides a solid foundation for researchers and scientists to embark on the synthesis of this valuable chemical intermediate.
References
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. americanelements.com [americanelements.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
- 7. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. synquestlabs.com [synquestlabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nj.gov [nj.gov]
An In-Depth Technical Guide to 5-Chloro-3-methylpentan-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Chloro-3-methylpentan-2-one, a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This document delves into its structural characteristics, reactivity, spectral data, and established protocols for its synthesis, offering field-proven insights for laboratory applications.
Introduction and Significance
This compound, with the CAS number 1187-81-1, is a chlorinated ketone that serves as a crucial building block in the synthesis of more complex molecules.[1][2][3][4][5] Its bifunctional nature, possessing both a reactive ketone group and a terminal chlorine atom, allows for a diverse range of chemical transformations. This versatility makes it a valuable precursor in the development of novel compounds, including those with potential biological activities. Notably, it is an intermediate in the synthesis of compounds with potential fungicidal and antifungal properties and has been investigated for its antimicrobial characteristics.[1] Furthermore, its role as a precursor to natural products like physovenine and indoline underscores its importance in drug discovery programs targeting biologically active molecules.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO | [1][2][3] |
| Molecular Weight | 134.60 g/mol | [2] |
| CAS Number | 1187-81-1 | [1][2][3] |
| Appearance | Liquid | [3] |
| Boiling Point | 180.7 °C at 760 mmHg | [3] |
| Density | 0.986 g/cm³ | [3] |
| Vapor Pressure | 0.886 mmHg at 25°C | [5] |
| Melting Point | Data not readily available in searched literature. | |
| Solubility | Soluble in chloroform and methanol. Quantitative data is not readily available. | |
| XLogP3 | 1.4 | [5] |
Spectral Data and Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the methyl protons at the chiral center, the methine proton, and the diastereotopic methylene protons adjacent to the chlorine and the chiral center. The methine proton would likely appear as a multiplet due to coupling with the adjacent methylene and methyl protons. The methylene protons adjacent to the chlorine atom would be expected to be downfield due to the electron-withdrawing effect of the chlorine.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ketone will have the largest chemical shift (typically in the range of 205-220 ppm). The carbon bonded to the chlorine atom will also be deshielded and appear in the range of 30-60 ppm.[6] The remaining aliphatic carbons will resonate at higher fields.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the region of 1715-1725 cm⁻¹. Other significant absorptions would include C-H stretching and bending vibrations for the alkyl groups and a C-Cl stretching vibration, which is usually found in the fingerprint region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound will produce a molecular ion peak ([M]⁺) at m/z 134 and a characteristic [M+2]⁺ peak at m/z 136 with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.[7] Common fragmentation patterns for ketones involve α-cleavage, resulting in the loss of alkyl radicals. For this compound, fragmentation could lead to the formation of an acylium ion by cleavage of the bond between the carbonyl carbon and the adjacent carbon of the pentyl chain.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is derived from the reactivity of its two functional groups: the ketone and the chloro group.
Reactions at the Ketone Group
The ketone functionality can undergo a variety of well-established reactions:
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 5-chloro-3-methylpentan-2-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Oxidation: While ketones are generally resistant to oxidation, they can be cleaved under harsh conditions.
-
Alpha-Substitution: The α-protons to the ketone can be removed by a base to form an enolate, which can then react with various electrophiles.
Reactions at the Chlorinated Center
The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, significantly expanding the synthetic utility of this molecule.
A common and important reaction is the nucleophilic substitution with amine-based nucleophiles. The general mechanism involves the attack of the nitrogen's lone pair on the electrophilic carbon bearing the chlorine atom, leading to the displacement of the chloride ion.
Caption: Nucleophilic substitution of this compound with a primary amine.
Synthesis Protocol
While several methods for the synthesis of this compound have been reported, a common approach involves the reaction of α-acetyl-γ-butyrolactone with hydrochloric acid. A generalized laboratory-scale protocol is outlined below.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine α-acetyl-γ-butyrolactone and concentrated hydrochloric acid.
-
Heating: Gently heat the reaction mixture to initiate the reaction, which is often accompanied by the evolution of carbon dioxide.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its dual functionality provides a platform for a wide range of chemical modifications, making it an important intermediate in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. A thorough understanding of its physical and chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting.
References
-
5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem. (URL: [Link])
-
This compound | CAS 1187-81-1 | AMERICAN ELEMENTS ®. (URL: [Link])
- EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones - Google P
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
-
2-Pentanone, 5-chloro- - the NIST WebBook. (URL: [Link])
-
This compound - LookChem. (URL: [Link])
- SAFETY DATA SHEET - Aozun Yazhou Chemical. (URL: not available)
-
13CNMR. (URL: [Link])
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884) - Human Metabolome Database. (URL: [Link])
-
interpreting C-13 NMR spectra - Chemguide. (URL: [Link])
-
mass spectra - fragmentation patterns - Chemguide. (URL: [Link])
- EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google P
-
2-Pentanone, 5-chloro- - Cheméo. (URL: [Link])
-
11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (URL: [Link])
-
5-Chloro-3-methylpentan-1-ol | C6H13ClO | CID 13192444 - PubChem. (URL: [Link])
-
Proton NMR chemical shifts and coupling constants for brain metabolites. (URL: [Link])
-
Mass Spectrometry: Fragmentation. (URL: [Link])
-
1-Chloro-3-methylpentan-2-one | C6H11ClO | CID 12466576 - PubChem. (URL: [Link])
-
13.12: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])
-
mass spectrum of 3-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
-
CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) - CHEMISTRY 1000. (URL: [Link])
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound|lookchem [lookchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to 5-Chloro-3-methylpentan-2-one (CAS 1187-81-1): A Bifunctional Building Block for Complex Molecule Synthesis
Executive Summary
5-Chloro-3-methylpentan-2-one, with CAS number 1187-81-1, is a versatile bifunctional organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring both a ketone carbonyl group and a primary alkyl chloride, provides two distinct and strategically important reactive sites. This guide offers an in-depth analysis of its physicochemical properties, robust synthetic methodologies, core reactivity, and applications, particularly for researchers, chemists, and professionals in the field of drug discovery and development. Unlike simple monofunctional reagents, the dual reactivity of this γ-chloro ketone enables elegant and efficient construction of complex carbocyclic and heterocyclic scaffolds, which are foundational to many modern pharmaceuticals and agrochemicals.[1] This document elucidates the mechanistic principles behind its key transformations and provides field-proven protocols to harness its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in synthesis. This compound is a chiral molecule containing a stereocenter at the C3 position. Commercially, it is typically supplied as a racemic mixture.
Key Properties
The essential physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 1187-81-1 | [2][3] |
| Molecular Formula | C₆H₁₁ClO | [4] |
| Molecular Weight | 134.60 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Methyl-5-chloropentan-2-one | [3] |
| Vapor Pressure | 0.886 mmHg at 25°C | [3][5] |
| XLogP3 (log P) | 1.4 | [5] |
Structural Analysis and Reactivity Implications
The molecule's structure contains two key electrophilic centers: the carbonyl carbon (C2) and the carbon bearing the chlorine atom (C5). This arrangement classifies it as a γ-chloro ketone. This is a critical distinction from α-halo ketones, where the halogen and carbonyl group exert strong mutual electronic influence, leading to unique reactivity such as the Favorskii rearrangement.[6] In this compound, these two functional groups are sufficiently separated, allowing them to react more independently under specific conditions or to participate in intramolecular cyclization reactions to form five-membered rings.
Spectroscopic Characterization
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (~2.1 ppm), a complex multiplet for the C3 and C4 protons, a doublet for the C3-methyl group, and a triplet for the chloromethylene protons (C5) at approximately 3.6 ppm.
-
¹³C NMR: A distinctive signal for the carbonyl carbon would appear downfield (~208-212 ppm), along with a signal for the carbon attached to chlorine (~45 ppm).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone C=O stretch is expected around 1715 cm⁻¹. A C-Cl stretching band would be observed in the 600-800 cm⁻¹ region.[4]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of M⁺, confirming the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of the acetyl group and the chlorine atom.[4]
Synthesis Strategies
The synthesis of γ-chloro ketones often involves the hydrochloric acid-mediated ring-opening of cyclic precursors. This approach is generally high-yielding and utilizes readily available starting materials.
Primary Synthetic Route: Acid-Catalyzed Ring Opening of a Lactone
A robust and scalable method for synthesizing γ-chloro ketones is the decarboxylative ring-opening of an α-acetyl-γ-lactone with concentrated hydrochloric acid.[7] This method, established for the analogous 5-chloro-2-pentanone, can be directly adapted for the 3-methyl derivative.
Diagram: Synthesis via Lactone Ring Opening
Caption: Simplified mechanism for cyclopropane formation.
Detailed Experimental Protocol: Synthesis of 1-Acetyl-2-methylcyclopropane
-
Reaction Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of 60 g (1.5 moles) of sodium hydroxide in 60 mL of water.
-
Addition: While stirring vigorously, add 134.6 g (1.0 mole) of this compound dropwise over 20-30 minutes. The reaction is exothermic and may begin to boil.
-
Reaction: After the addition is complete, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.
-
Isolation: Cool the mixture and extract with three 100 mL portions of diethyl ether. Combine the ether layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtering, remove the ether by distillation. The resulting crude product is purified by fractional distillation to yield pure 1-acetyl-2-methylcyclopropane.
Trustworthiness Insight: This protocol is self-validating as the formation of the cyclopropane ring results in a significant change in boiling point and spectroscopic properties (e.g., appearance of high-field cyclopropyl protons in ¹H NMR), making reaction progress easy to monitor.
Pathway B: Intermolecular Reactions for Scaffold Elaboration
When intramolecular reactions are suppressed (e.g., by protecting the ketone or using non-basic nucleophiles), this compound serves as an excellent five-carbon building block.
-
Selective Alkylation: The primary chloride is susceptible to Sₙ2 displacement by a wide range of nucleophiles (amines, thiols, phenoxides, carboxylates). This allows for the attachment of various functional groups or molecular fragments. For drug development, reacting it with N-heterocycles or primary/secondary amines is a common strategy to build precursors for more complex targets. [8]* Protecting Group Strategy: To ensure exclusive reaction at the C-Cl bond, especially with basic nucleophiles, the ketone can be temporarily protected, typically as a ketal (e.g., using ethylene glycol and an acid catalyst). After the Sₙ2 reaction, the ketal is easily removed by acid hydrolysis.
Diagram: Workflow for Selective Intermolecular Substitution
Caption: Strategic workflow for nucleophilic substitution at the C5 position.
Applications in Drug Discovery
The true power of this compound for medicinal chemists lies in its ability to rapidly generate molecular complexity. The dual functional handles are ideal for constructing heterocyclic systems that form the core of many FDA-approved drugs. [9]
-
Synthesis of Pyrrolidines and Piperidines: Reductive amination of the ketone with a primary amine, followed by base-induced intramolecular cyclization, can yield substituted N-heterocycles. This is a cornerstone of medicinal chemistry.
-
Building Blocks for Quinolone Antibiotics: The related intermediate, 5-chloro-2-pentanone, is a key precursor in the synthesis of drugs like ciprofloxacin. [10]By analogy, this compound can be used to synthesize novel quinolone analogs with modified pharmacokinetic or pharmacodynamic profiles.
-
Precursor to Bioactive Natural Products: It has been identified as a potential precursor for synthesizing natural products like physovenine and various indoline alkaloids, which are targets for drug discovery due to their biological activities. [2]
Safety, Handling, and Storage
As a chlorinated ketone, this compound requires careful handling.
-
Hazards: It is considered a flammable liquid and vapor. It can cause skin and serious eye irritation and may cause respiratory irritation upon inhalation. [11][12]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its well-defined and predictable reactivity, stemming from the γ-disposition of its chloro and keto functionalities, allows for the controlled and efficient synthesis of valuable carbocyclic and heterocyclic structures. By understanding the mechanistic principles that govern its transformations, researchers in drug discovery and materials science can leverage this building block to accelerate the development of novel and complex molecules.
References
-
Wikipedia. α-Halo ketone. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5207–5287. [Link]
-
JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. 23.4: Alpha Halogenation of Carbonyls. [Link]
-
PubChem. 5-Chloro-3-methyl-2-pentanone. [Link]
-
LookChem. This compound. [Link]
-
AMERICAN ELEMENTS. This compound. [Link]
-
AA Blocks. Safety Data Sheet - this compound. [Link]
- Google Patents. EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.
-
EPA. Chemicals Identified in Human Biological Media, a Data Base: Third Annual Report, October 1981, Volume III, Part 1. [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. [Link]
-
PubChem. 5-Chloro-3-methyl-2-penten-1-ol. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). [Link]
- Google Patents.
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 5-Chloro-2-Pentanone: Processes and Applications. [Link]
-
PubChem. (Z)-5-chloro-3-methylpent-2-en-1-ol. [Link]
- Google Patents.
-
National Institutes of Health (NIH). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. [Link]
-
PubChem. 1-Chloro-3-methylpentan-2-one. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
NIST WebBook. 2-Pentanone, 5-chloro- (IR Spectrum). [Link]
-
NIST WebBook. 2-Pentanone, 5-chloro- (Mass Spectrum). [Link]
-
World Anti-Doping Agency (WADA). The Prohibited List. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure of 5-Chloro-3-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-methylpentan-2-one is a halogenated ketone of interest in organic synthesis. Its bifunctional nature, possessing both a carbonyl group and a reactive alkyl chloride, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and potential reactivity, offering a foundational understanding for its application in research and development. While some commercial suppliers have made broad claims about its biological activity, a thorough review of scientific literature indicates that its pharmacological properties are not well-documented in peer-reviewed studies.
Molecular Identity and Physicochemical Properties
This compound is systematically named according to IUPAC nomenclature. Its identity is unequivocally confirmed by its unique CAS Registry Number.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 1187-81-1[1][2] |
| Chemical Formula | C₆H₁₁ClO[1][2] |
| Molecular Weight | 134.60 g/mol [2] |
| Canonical SMILES | CC(CCCl)C(=O)C[2] |
| InChIKey | XKEZKJHAYZEVNQ-UHFFFAOYSA-N[2] |
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Vapor Pressure | 0.886 mmHg at 25°C | [3] |
| Boiling Point | 180.7°C at 760 mmHg (Predicted) | American Elements |
| Density | 0.986 g/cm³ (Predicted) | American Elements |
Structural Elucidation through Spectroscopic Analysis
The molecular structure of this compound can be definitively determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-1 (CH₃-C=O) | ~2.1 | Singlet | 3H |
| H-3 (CH₃-CH) | ~1.1 | Doublet | 3H |
| H-4 (CH-CH₂) | ~2.7 | Multiplet | 1H |
| H-5 (CH₂-Cl) | ~3.6 | Triplet | 2H |
| H-6 (CH₂-CH) | ~1.8-2.2 | Multiplet | 2H |
-
The singlet at ~2.1 ppm is characteristic of a methyl group adjacent to a carbonyl.
-
The doublet at ~1.1 ppm corresponds to the methyl group at the chiral center (C3), split by the adjacent methine proton.
-
The multiplet at ~2.7 ppm is assigned to the methine proton at C3, which is coupled to the protons of the adjacent methyl and methylene groups.
-
The triplet at ~3.6 ppm is indicative of the methylene group attached to the electron-withdrawing chlorine atom.
-
The multiplet between ~1.8-2.2 ppm arises from the methylene group at C4, which is diastereotopic due to the adjacent chiral center.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to exhibit six signals, one for each carbon atom in its unique chemical environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CH₃-C=O) | ~30 |
| C-2 (C=O) | ~210 |
| C-3 (CH-CH₃) | ~45 |
| C-4 (CH₂-CH) | ~38 |
| C-5 (CH₂-Cl) | ~43 |
| C-6 (CH₃-CH) | ~16 |
-
The signal at ~210 ppm is characteristic of a ketone carbonyl carbon.
-
The carbon of the methyl group attached to the carbonyl (C-1) is expected around 30 ppm.
-
The chlorinated methylene carbon (C-5) will be significantly downfield due to the inductive effect of chlorine, appearing around 43 ppm.
-
The remaining aliphatic carbons will appear in the 16-45 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl group.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ketone) | ~1715 cm⁻¹ (strong) |
| C-H (sp³) | ~2850-3000 cm⁻¹ |
| C-Cl | ~600-800 cm⁻¹ |
The most prominent feature is the sharp, strong peak around 1715 cm⁻¹, which is indicative of a saturated aliphatic ketone. The C-H stretching vibrations of the methyl and methylene groups will appear in the region of 2850-3000 cm⁻¹. A weaker absorption in the fingerprint region, between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 134. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 136, with about one-third the intensity of the molecular ion peak, would also be present. Common fragmentation patterns would involve the loss of a chlorine atom, a methyl group, or an acetyl group, leading to fragment ions that can further aid in structural confirmation.
Synthesis of this compound
A plausible and documented synthetic route to this compound involves the acid-catalyzed ring-opening and chlorination of 3-acetyl-3-methyl-dihydro-furan-2-one.
Experimental Protocol: Synthesis from 3-acetyl-3-methyl-dihydro-furan-2-one
This protocol is based on analogous reactions for the synthesis of similar chloroketones.
Materials:
-
3-acetyl-3-methyl-dihydro-furan-2-one
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of 3-acetyl-3-methyl-dihydro-furan-2-one in a suitable solvent (e.g., toluene or neat), add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Potential Applications
As a γ-chloroketone, this compound possesses two primary sites of reactivity: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution.
Reactivity at the Carbonyl Group
The ketone functionality can undergo a variety of classical carbonyl reactions, including:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol, 5-chloro-3-methylpentan-2-ol.
-
Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.
Reactivity at the C-Cl Bond
The carbon-chlorine bond is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of various functional groups at the 5-position.
Potential as a Synthetic Intermediate
The dual reactivity of this compound makes it a valuable building block in organic synthesis. For instance, it could be used in the synthesis of heterocyclic compounds through intramolecular cyclization reactions involving both the carbonyl and the chloro-functionalized carbon.
Biological Activity
A commercial supplier has described this compound as an alkaloid with anti-inflammatory and anti-cancer properties. However, a comprehensive search of peer-reviewed scientific literature, including medicinal chemistry journals and pharmacological databases, did not yield any studies to substantiate these claims for this specific compound. The term "alkaloid" is also likely a misclassification, as the structure of this compound does not fit the typical definition of a naturally occurring nitrogenous base. While many chlorinated organic compounds exhibit significant biological activity, the specific effects of this compound remain largely unexplored in the public scientific domain. Therefore, any claims regarding its biological activity should be treated with caution and require experimental validation.
Safety and Handling
Detailed safety data for this compound is not widely available. However, based on its structure as a halogenated ketone, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is likely to be an irritant to the eyes, skin, and respiratory tract.
Conclusion
This compound is a halogenated ketone with a well-defined molecular structure that can be thoroughly characterized by modern spectroscopic methods. Its bifunctional nature provides a platform for diverse chemical transformations, making it a potentially useful intermediate in organic synthesis. While its biological activity remains uncharacterized in peer-reviewed literature, its chemical properties suggest it could serve as a valuable tool for the synthesis of novel compounds for further investigation.
References
-
PubChem. (n.d.). 5-Chloro-3-methyl-2-pentanone. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
Diagrams
Caption: Molecular structure of this compound.
Caption: Synthetic pathway to this compound.
Sources
An In-depth Technical Guide to the Spectral Analysis of 5-Chloro-3-methylpentan-2-one
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel molecules is paramount. 5-Chloro-3-methylpentan-2-one, a halogenated ketone, serves as a versatile chemical intermediate. Its structure, containing a carbonyl group, a chiral center, and an alkyl halide, presents a rich case for spectroscopic analysis. This guide provides an in-depth examination of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral data for this compound. Understanding these spectral signatures is crucial for researchers in confirming its synthesis, assessing its purity, and predicting its reactivity in drug development pathways. The principles and methodologies discussed herein are grounded in established spectroscopic theory and data from analogous structures, offering a robust framework for the characterization of this and similar compounds.
Molecular Structure and Spectroscopic Implications
This compound (C₆H₁₁ClO) possesses several key structural features that dictate its spectral behavior.[1][2] The presence of a ketone carbonyl group, a chlorine atom, and multiple distinct proton and carbon environments allows for comprehensive characterization through a combination of spectroscopic techniques.
The workflow for structural confirmation logically proceeds from determining the molecular mass and formula to identifying functional groups and finally mapping the precise atomic connectivity.
Sources
An In-depth Technical Guide to the Potential Biological Activities of 5-Chloro-3-methylpentan-2-one
Introduction: Unveiling the Potential of a Halogenated Ketone
5-Chloro-3-methylpentan-2-one is a halogenated aliphatic ketone with the chemical formula C₆H₁₁ClO.[1] While some commercial suppliers have anecdotally described this compound as a plant-derived alkaloid with anti-inflammatory and anti-cancer properties, a thorough review of peer-reviewed scientific literature does not currently substantiate these claims. However, the true potential of this compound lies not in unverified assertions, but in its chemical structure. As an α-chloroketone, it belongs to a class of compounds known for their reactivity as alkylating agents, a characteristic that underpins a wide range of biological activities. This guide provides a scientifically-grounded exploration of the potential biological activities of this compound, based on the established reactivity of α-haloketones, and offers detailed experimental frameworks for their investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1187-81-1 | [1] |
| Molecular Formula | C₆H₁₁ClO | [1] |
| Molecular Weight | 134.60 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC(CCCl)C(=O)C | [1] |
| Computed XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
The Mechanistic Core: Alkylating Potential of α-Chloroketones
The biological potential of this compound is intrinsically linked to its identity as an α-chloroketone. This class of compounds is characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This arrangement results in a highly electrophilic α-carbon, making α-haloketones potent alkylating agents.[2] They readily participate in nucleophilic substitution reactions, particularly S_N2 reactions, with biological nucleophiles such as the thiol groups of cysteine residues and the imidazole groups of histidine residues in proteins.[3] This covalent modification of key biological macromolecules can lead to the disruption of their function, forming the basis for a range of biological effects, including antimicrobial, antifungal, and cytotoxic activities.
Caption: General SN2 alkylation mechanism of an α-chloroketone with a biological nucleophile.
Potential Biological Activities and Investigational Roadmaps
Based on the known activities of α-haloketones, the following biological effects are plausible for this compound and warrant experimental investigation.
Antimicrobial and Antifungal Activity
The alkylating nature of α-haloketones can disrupt essential enzymatic processes in microorganisms, leading to cell death. This makes them candidates for antimicrobial and antifungal agents. Indeed, various halogenated ketones have demonstrated such activities.
Experimental Workflow: Antimicrobial and Antifungal Susceptibility Testing
Caption: A comprehensive workflow for evaluating the antimicrobial and antifungal properties.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.[6][7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Cytotoxic Activity
The ability of α-haloketones to alkylate proteins can induce cellular stress and apoptosis, making them of interest in cancer research.
Experimental Workflow: Cytotoxicity Assessment
Caption: A standard workflow for determining the in vitro cytotoxicity of a compound.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[9][10][11]
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Anti-inflammatory Activity
The anecdotal claims of anti-inflammatory properties, while unconfirmed, can be systematically investigated. A plausible mechanism could involve the alkylation and subsequent inhibition of key pro-inflammatory enzymes or transcription factors.
Experimental Workflow: In Vitro Anti-inflammatory Assessment
Caption: A workflow to investigate the anti-inflammatory potential of a compound using an in vitro model.
Protocol: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
This protocol utilizes a macrophage cell line stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[13][14]
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable multi-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[14]
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]
Conclusion and Future Directions
This compound, as an α-chloroketone, possesses a chemical structure that strongly suggests a potential for biological activity. While unsubstantiated claims should be approached with scientific skepticism, the inherent reactivity of this class of compounds provides a solid foundation for a systematic investigation into its antimicrobial, antifungal, cytotoxic, and potentially anti-inflammatory properties. The experimental protocols outlined in this guide offer a clear and robust framework for researchers and drug development professionals to rigorously evaluate the true therapeutic potential of this molecule. Future research should focus on elucidating the specific molecular targets of this compound and exploring its structure-activity relationship through the synthesis and evaluation of related analogs.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Wikipedia. Broth microdilution. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. Retrieved from [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Semantic Scholar. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
-
National Center for Biotechnology Information. Macrophage Inflammatory Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
National Center for Biotechnology Information. Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
-
National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
Eurolab. (2025, November 28). CLSI M27 Antifungal Susceptibility Testing. Retrieved from [Link]
-
PubChem. 5-Chloro-3-methyl-2-pentanone. Retrieved from [Link]
-
ResearchGate. Test anti-inflammatory compound after LPS stimulation?. Retrieved from [Link]
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones : a computational study. Retrieved from [Link]
-
Biomolecules & Therapeutics. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Retrieved from [Link]
-
MDPI. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024, December 15). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Retrieved from [Link]
-
Organic Chemistry Portal. A Safe, Convenient and Efficient One-Pot Synthesis of α-Chloroketone Acetals Directly from Ketones Using Iodobenzene Dichloride. Retrieved from [Link]
-
PubMed. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. Retrieved from [Link]
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]
-
JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]
-
PubChem. 2-Pentanone, 5-chloro-. Retrieved from [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]
-
MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]
Sources
- 1. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. testinglab.com [testinglab.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. clyte.tech [clyte.tech]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 5-Chloro-3-methylpentan-2-one in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 5-Chloro-3-methylpentan-2-one, a versatile and highly reactive precursor in organic synthesis. We will delve into its synthesis, key chemical transformations, and its strategic application in the construction of valuable molecular scaffolds, particularly those with relevance to the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique reactivity of this α-chloro ketone.
Introduction: Unveiling the Potential of a Versatile Precursor
This compound is a halogenated aliphatic ketone that has garnered significant interest as a precursor in organic synthesis.[1] Its structure, featuring a reactive carbonyl group and a primary chloride, allows for a diverse range of chemical manipulations. This dual functionality makes it a powerful tool for the construction of complex molecular architectures. While it has been noted as an intermediate in the synthesis of various biologically active molecules, its full potential is often underutilized.[2] This guide aims to illuminate the synthetic pathways accessible from this precursor, with a particular focus on the renowned Favorskii rearrangement and its applications in generating valuable carboxylic acid derivatives.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a precursor is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO | [3] |
| Molecular Weight | 134.60 g/mol | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | 180.7 °C at 760 mmHg | [4] |
| Density | 0.986 g/cm³ | [4] |
| CAS Number | 1187-81-1 | [5] |
Synthesis of this compound: A Proposed Protocol
A reliable and scalable synthesis of this compound is crucial for its widespread application. While various methods for the synthesis of related chloroketones have been reported, a detailed protocol for this specific compound is less common.[7][8] Based on established methodologies for the α-chlorination of ketones, a plausible and efficient synthesis can be designed starting from the readily available 3-methyl-2-pentanone.[9][10]
Experimental Protocol: Synthesis via α-Chlorination
Reaction Scheme:
Mechanism of the Favorskii Rearrangement.
-
Enolate Formation: A base, typically a hydroxide or alkoxide, removes an acidic α-proton from the carbon on the opposite side of the carbonyl group from the halogen. [11]2. Intramolecular SN2 Reaction: The resulting enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming a strained cyclopropanone intermediate. [11]3. Nucleophilic Attack: A nucleophile (in this case, hydroxide) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The tetrahedral intermediate collapses, and the strained cyclopropane ring opens to form a more stable carbanion. The ring opening occurs in a way that generates the more substituted (and thus more stable) carbanion. [12]5. Proton Transfer: A rapid proton transfer from the solvent yields the final carboxylate product.
Experimental Protocol: Synthesis of 3,4-Dimethylpentanoic Acid
Reaction Scheme:
Synthesis of 3,4-dimethylpentanoic acid via Favorskii rearrangement.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium hydroxide (3.0 eq) in water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add this compound (1.0 eq) to the sodium hydroxide solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath.
-
Extract the product into diethyl ether (3 x portions).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethylpentanoic acid.
-
The product can be further purified by distillation or crystallization.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in its ability to serve as a precursor to molecules with potential biological activity. The resulting 3,4-dimethylpentanoic acid is a valuable building block for the synthesis of more complex targets. [13]
Synthesis of Amide Derivatives for Drug Discovery
Carboxylic acids are readily converted into a variety of derivatives, with amides being of particular importance in medicinal chemistry due to their presence in numerous drug molecules and their ability to participate in hydrogen bonding. [1]3,4-Dimethylpentanoic acid can be converted to its corresponding amide derivatives through standard coupling procedures.
General Protocol for Amide Synthesis:
-
Acid Chloride Formation: 3,4-Dimethylpentanoic acid can be converted to the more reactive 3,4-dimethylpentanoyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. [1]2. Amidation: The resulting acid chloride can then be reacted with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to yield the desired amide. [1]
General workflow for the synthesis of amide derivatives.
The diverse range of commercially available amines allows for the creation of large libraries of amide derivatives for screening in drug discovery programs. While direct synthesis of a specific marketed anticonvulsant from this compound is not prominently documented in publicly available literature, the structural motif of branched aliphatic chains is present in several anticonvulsant drugs. Therefore, the derivatives of 3,4-dimethylpentanoic acid represent promising candidates for the development of new therapeutics targeting the central nervous system.
Conclusion
This compound is a precursor with significant untapped potential in organic synthesis. Its straightforward synthesis and the ability to undergo the powerful Favorskii rearrangement make it a valuable tool for accessing unique and sterically demanding carboxylic acids. The subsequent derivatization of these products, particularly into amides, opens up avenues for the exploration of novel bioactive molecules. This guide has provided a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with the aim of inspiring its broader adoption in the research and development of new chemical entities.
References
-
PubChem. 5-Chloro-3-methyl-2-pentanone. [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
MySkinRecipes. 3,4-Dimethylpentanoic acid. [Link]
-
American Elements. This compound. [Link]
- Google Patents. EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.
-
LookChem. This compound. [Link]
-
Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]
-
Professor Dave Explains. Favorskii Rearrangement. [Link]
-
Chemistry LibreTexts. 24.3: Synthesis of Amides. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884). [Link]
-
SpectraBase. 3-Chloro-3-methylpentane. [Link]
-
Journal of Medicinal Chemistry. Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. [Link]
-
NIST WebBook. 2-Pentanone, 5-chloro-. [Link]
-
Homework.Study.com. The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... [Link]
-
Andrew G. Myers Research Group. Favorskii Rearrangement. [Link]
- Google Patents.
-
Filo. Prepare 3-methyl-2-pentanone from acetoacetic ester. [Link]
-
ResearchGate. Anticonvulsant activity of compounds 4 and 8; time-response... [Link]
-
Scribd. Favorskii Rearrangement Guide. [Link]
-
PubChem. 3,4-Dimethylpentanoic acid. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
MDPI. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]
-
PubMed. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. [Link]
-
YouTube. Preparation of 3-methyl-2-pentanone and 4 methyl Uracil. [Link]
-
Wikipedia. 3-Methyl-2-pentanone. [Link]
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. This compound|lookchem [lookchem.com]
- 6. 2-Pentanone, 5-chloro- [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones - Google Patents [patents.google.com]
- 9. US2204135A - Chlorination of ketones - Google Patents [patents.google.com]
- 10. 3-Methyl-2-pentanone - Wikipedia [en.wikipedia.org]
- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. 3,4-Dimethylpentanoic acid [myskinrecipes.com]
Introduction: Understanding the Context of 5-Chloro-3-methylpentan-2-one
An In-depth Technical Guide to the Safe Handling of 5-Chloro-3-methylpentan-2-one
This compound (CAS No. 1187-81-1) is a functionalized ketone of significant interest in synthetic organic chemistry.[1] Its bifunctional nature, possessing both a ketone and a reactive alkyl chloride, makes it a valuable intermediate for constructing more complex molecular architectures. It has been identified as a precursor in the synthesis of bioactive natural products like physovenine and various indoline alkaloids, positioning it as a key building block in medicinal chemistry and drug discovery programs.[2]
The utility of this reagent in a research and development setting necessitates a thorough and nuanced understanding of its potential hazards. The presence of the chloro- group introduces reactivity that, while synthetically useful, requires specific handling protocols to mitigate risks. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound safely and effectively. The protocols described herein are designed as a self-validating system, grounded in established chemical safety principles, to ensure the protection of laboratory personnel and the integrity of experimental work.
Section 1: Compound Profile and Physicochemical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical identity. This data informs risk assessment and dictates appropriate storage and handling conditions.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 1187-81-1 | [1][3][4] |
| Molecular Formula | C₆H₁₁ClO | [2][3][4] |
| Molecular Weight | 134.61 g/mol | [2][3] |
| Appearance | Liquid | [3] |
| Boiling Point | 180.7°C at 760 mmHg | [3] |
| Density | 0.986 g/cm³ | [3] |
| Vapor Pressure | 0.886 mmHg at 25°C | [4][5] |
Section 2: Hazard Identification and Comprehensive Risk Assessment
The primary hazards associated with this compound are detailed in its Globally Harmonized System (GHS) classification. Understanding these hazards is critical for implementing effective control measures. The causality behind these classifications stems from its structure: the ketone group can contribute to general irritation, while the alkyl chloride moiety presents a potential for reactivity and irritation.
| GHS Classification | Details | Source(s) |
| Pictogram | [3] | |
| Signal Word | Warning | [3] |
| Hazard Statements | H227 : Combustible liquid. H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. | [3] |
| Precautionary Statements | P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 | [3] |
Expert Analysis of Risk:
-
Combustibility (H227): While not classified as highly flammable, this compound is a combustible liquid.[3] This necessitates the strict avoidance of ignition sources such as open flames, hot surfaces, and sparks during handling and storage.[6][7] The risk is amplified by its vapor pressure, which can lead to the formation of flammable vapor-air mixtures.[8]
-
Irritation (H315, H319, H335): The compound is an irritant to the skin, eyes, and respiratory system.[3] This is a common characteristic of reactive organic molecules. Prolonged or repeated exposure can lead to inflammation and discomfort. The causality is direct chemical irritation of mucous membranes and skin. Therefore, engineering controls and personal protective equipment are not merely recommendations but essential components of the safety protocol.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is paramount. This begins with robust engineering controls, supplemented by rigorously selected PPE.
Primary Engineering Controls
The first line of defense is to minimize vapor inhalation and prevent accidental contact through engineered solutions.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood to control vapor exposure.[9]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors in the general workspace.[6]
-
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and tested regularly.[6] Their proximity is critical for immediate decontamination in the event of an exposure.
-
Static Discharge Prevention: For transfers of larger quantities, equipment should be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[6][7]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific hazards identified.
| Protection Type | Specification | Rationale & Source(s) |
| Eye & Face Protection | Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | Required to prevent eye contact and serious eye irritation (H319). Standard safety glasses are insufficient.[8][9] |
| Skin Protection | Gloves: Chemical-resistant impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. | Protects against skin irritation (H315) upon contact. Contaminated gloves should be removed and disposed of properly.[9] |
| Respiratory Protection | Not typically required when work is performed within a certified chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Protects against respiratory irritation (H335) from inhaling vapors or aerosols.[9][10] |
Section 4: Detailed Protocols for Safe Handling and Storage
Adherence to standardized procedures is crucial for minimizing risk during routine laboratory operations.
Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are active and required PPE is donned correctly. Confirm the location of the nearest eyewash station and safety shower.
-
Aliquotting & Transfer: Conduct all transfers within a chemical fume hood. Use non-sparking tools and equipment. Avoid creating aerosols or mists.
-
Operational Conduct: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[11]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, as these can lead to vigorous or exothermic reactions.[8]
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.[6][12]
-
Location: Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[6]
-
Segregation: Store away from heat, sparks, open flames, and other ignition sources.[12] Do not store with incompatible materials, particularly strong oxidizers.
-
Security: For larger quantities, consider storing in a locked cabinet to limit access to authorized personnel.
Section 5: Emergency Response and First-Aid Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately take off all contaminated clothing.[6] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[11] If skin irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13]
Spill and Leak Management Protocol
-
Evacuate & Secure: Evacuate non-essential personnel from the area. Remove all sources of ignition.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.
-
Absorption: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[7][12] Use spark-proof tools for collection.[6]
-
Collection & Disposal: Collect the absorbed material into a suitable, closed container for disposal.[7] Dispose of the waste through a licensed hazardous waste disposal company.[13]
Firefighting Procedures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8] Do not use a direct water jet, as it may spread the fire.
-
Hazards: The compound is combustible. Containers may explode when heated.[6][8] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6][8] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[8]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8]
Emergency Workflow Diagram
Sources
- 1. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. americanelements.com [americanelements.com]
- 4. lookchem.com [lookchem.com]
- 5. guidechem.com [guidechem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aozunasia.com [aozunasia.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
A Technical Guide to 5-Chloro-3-methylpentan-2-one for the Research Scientist
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-methylpentan-2-one, with the CAS number 1187-81-1, is a halogenated ketone that serves as a versatile intermediate in organic synthesis.[1][2][3] Its bifunctional nature, possessing both a reactive carbonyl group and a primary alkyl chloride, makes it a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its commercial availability, synthesis, quality control, and applications in pharmaceutical research and development.
Commercial Availability and Specifications
This compound is available from a range of commercial suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available material can vary, so it is crucial for researchers to carefully consider the specifications offered by different suppliers.
| Supplier | Stated Purity/Grade | Notes |
| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to various grades including ACS, Reagent, Technical, and Pharmaceutical Grades.[2] | Offers packaging in various sizes, from research quantities to bulk. Shipping documentation includes a Certificate of Analysis and a Safety Data Sheet (SDS).[2] |
| Biosynth (supplied through CymitQuimica) | Minimum 95%[1] | Intended for laboratory use only.[1] |
| LookChem | Purity/Quality: 99.90% (data from raw suppliers)[3] | Lists multiple raw suppliers.[3] |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier before purchase. The CoA will provide critical information on the purity, moisture content, and the presence of any specified impurities.
Synthesis and Potential Impurities
A plausible synthetic route to this compound involves the dehydration of 2-isopropenyl acetate, which then undergoes an iminium ion formation and subsequent rearrangement.[1] The reaction produces hydrogen chloride gas as a byproduct, which can be neutralized.[1]
A general representation of a synthetic approach is the acid-catalyzed rearrangement of an appropriate precursor. Understanding the synthetic pathway is crucial for anticipating potential process-related impurities.
Potential Impurities:
-
Starting Materials: Unreacted starting materials may be present in the final product.
-
Isomers: Positional isomers, such as 1-chloro-3-methylpentan-2-one, could be formed depending on the reaction conditions.
-
Over-halogenated or Under-halogenated Analogs: Impurities with more than one chlorine atom or no chlorine atom may be present.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps can be present.
Quality Control and Analytical Methodologies
To ensure the identity, purity, and stability of this compound, a combination of analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.
A Step-by-Step GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
-
GC Parameters (suggested):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
MS Parameters (suggested):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The retention time of the peak corresponding to this compound can be used for identification. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak and fragment ions corresponding to the loss of various groups. The NIST WebBook provides a reference mass spectrum for the related compound 5-chloro-2-pentanone, which can serve as a guide for interpreting the fragmentation pattern.
Diagram of the GC-MS Workflow:
Caption: Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments. Key expected signals include:
-
A singlet for the methyl protons of the acetyl group.
-
A doublet for the methyl protons adjacent to the chiral center.
-
A multiplet for the methine proton.
-
Multiplets for the diastereotopic methylene protons adjacent to the chlorine atom.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbon bearing the chlorine atom, and the aliphatic carbons.
A Step-by-Step NMR Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is standard.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.
Diagram of the NMR Analysis Logic:
Caption: Logical workflow for NMR-based structural elucidation and purity assessment.
Applications in Drug Development
Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogens to modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] this compound, as a versatile building block, can be utilized in the synthesis of a variety of heterocyclic and carbocyclic scaffolds that are prevalent in drug discovery programs.
-
Cyclization reactions: To form five- or six-membered rings.
-
Nucleophilic substitution: The chlorine atom can be displaced by various nucleophiles to introduce new functional groups.
-
Carbonyl chemistry: The ketone can undergo reactions such as aldol condensations, reductions, and reductive aminations.
These transformations can lead to the synthesis of novel compounds for screening in drug discovery campaigns.
Safe Handling and Storage
This compound is a chemical that requires careful handling in a laboratory setting. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate for researchers in organic synthesis and drug development. A thorough understanding of its commercial availability, purity, synthesis, and analytical characterization is essential for its effective and safe use in the laboratory. By employing the analytical methodologies outlined in this guide, scientists can ensure the quality of this starting material, which is a critical first step in the successful synthesis of novel compounds with potential therapeutic applications.
References
-
5-chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem. (URL: [Link])
-
Supporting Information - ScienceOpen. (URL: [Link])
- EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones - Google P
-
This compound | CAS 1187-81-1 | AMERICAN ELEMENTS ®. (URL: [Link])
-
This compound - LookChem. (URL: [Link])
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061884) - Human Metabolome Database. (URL: [Link])
- EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google P
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
-
(Z)-5-chloro-3-methylpent-2-en-1-ol - PubChem. (URL: [Link])
-
Application Compendium of Comprehensive 2D GC Vol.1-5 - Shimadzu. (URL: [Link])
-
5-Chloro-2-pentanone: A Key Building Block for Fine Chemical Synthesis. (URL: [Link])
-
Application Note - Shimadzu. (URL: [Link])
-
1-Chloro-3-methylpentan-2-one | C6H11ClO | CID 12466576 - PubChem. (URL: [Link])
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC - NIH. (URL: [Link])
-
Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - NIH. (URL: [Link])
-
A roadmap to engineering antiviral natural products synthesis in microbes - PMC. (URL: [Link])
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
-
Multicomponent Reactions in the Synthesis of Antiviral Compounds - PubMed. (URL: [Link])
-
Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters - PubMed. (URL: [Link])
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (URL: [Link])
-
2-Pentanone, 5-chloro- - the NIST WebBook. (URL: [Link])
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. americanelements.com [americanelements.com]
- 3. lookchem.com [lookchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent Reactions in the Synthesis of Antiviral Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 5-Chloro-3-methylpentan-2-one in Common Solvents: A Predictive and Methodological Approach
This guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-3-methylpentan-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. We will explore the physicochemical properties of the target compound, predict its behavior in a range of common laboratory solvents based on fundamental chemical principles, and provide a detailed, self-validating experimental protocol for empirical verification.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is the foundation for predicting its solubility. This compound is a halogenated ketone with a molecular structure that dictates its interactions with various solvents.
The molecule possesses a polar carbonyl group (C=O) and a polar carbon-chlorine (C-Cl) bond, which introduce dipole moments. However, it also features a non-polar hydrocarbon backbone consisting of a six-carbon chain. The interplay between these polar and non-polar regions is the primary determinant of its solubility profile.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1187-81-1 | [1][2][3] |
| Molecular Formula | C₆H₁₁ClO | [1][2] |
| Molecular Weight | 134.60 g/mol | [1] |
| XLogP3 | 1.4 | [1][4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 (the carbonyl oxygen) | [4] |
| Appearance | Liquid (predicted) | [3] |
XLogP3 is a computed octanol-water partition coefficient, which indicates a compound's lipophilicity. A value of 1.4 suggests a slight preference for non-polar environments but indicates that significant polarity is present.
The Theoretical Framework of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that substances with similar intermolecular forces (IMFs) are likely to be soluble in one another.[5][6][7][8] To form a solution, the energy required to break the interactions between solute molecules (solute-solute) and solvent molecules (solvent-solvent) must be compensated by the energy released from the formation of new solute-solvent interactions.
The solubility of this compound is governed by the following IMFs:
-
London Dispersion Forces (LDF): Present in all molecules, these are weak, temporary forces arising from transient fluctuations in electron distribution. The six-carbon backbone of the molecule contributes significantly to its LDF. Non-polar solvents interact primarily through LDF.
-
Dipole-Dipole Interactions: These occur between polar molecules. The carbonyl group and the C-Cl bond in this compound create permanent dipoles, allowing it to interact favorably with polar solvents.[9]
-
Hydrogen Bonding: While the molecule itself cannot donate a hydrogen bond, its carbonyl oxygen can act as a hydrogen bond acceptor. This allows for interactions with protic solvents like water and alcohols, though these interactions may be weaker than those between the solvent molecules themselves.[10]
The following diagram illustrates the potential intermolecular forces between this compound and different types of solvents.
Caption: Intermolecular forces governing solubility.
Predicted Solubility Profile
Due to a lack of specific published experimental data, the following solubility profile is predictive, based on the structural analysis and theoretical principles outlined above. The molecule's dual character—possessing both polar functional groups and a non-polar hydrocarbon chain—suggests it will exhibit miscibility in a range of solvents, particularly those of intermediate polarity.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar, Protic | Sparingly Soluble | The polar ketone and chloride groups allow for some interaction (dipole-dipole, H-bond accepting), but the 6-carbon non-polar backbone limits solubility.[9] The lack of H-bond donation and the size of the hydrophobic chain are significant barriers. |
| Methanol/Ethanol | Polar, Protic | Soluble / Miscible | These alcohols have a polar hydroxyl group and a short non-polar alkyl chain, making them excellent bridging solvents. They can hydrogen bond with the solute's carbonyl oxygen and interact via dipole-dipole and LDF. |
| Acetone | Polar, Aprotic | Soluble / Miscible | Acetone is a polar aprotic solvent with a strong dipole moment from its carbonyl group. It will readily interact with the ketone group of the solute via strong dipole-dipole forces. |
| Dichloromethane (DCM) | Polar, Aprotic | Soluble / Miscible | DCM is a polar solvent that interacts primarily through dipole-dipole forces. Its polarity is well-matched to the solute, and it can effectively solvate both the polar and non-polar regions of the molecule. |
| Toluene | Non-Polar, Aromatic | Soluble | Toluene is non-polar but its aromatic ring is polarizable. It will interact strongly with the solute's hydrocarbon backbone via London Dispersion Forces and can engage in weak dipole-induced dipole interactions with the polar groups. |
| Hexane | Non-Polar | Moderately Soluble | Hexane is a purely non-polar alkane. It will interact well with the solute's alkyl chain via LDF. However, it cannot effectively solvate the polar ketone and chloride groups, which may limit complete miscibility. |
Experimental Protocol: Gravimetric Determination of Solubility
To empirically validate the predicted solubilities, a robust and reliable experimental method is required. The gravimetric method is a fundamental technique for determining the solubility of a solid or liquid solute in a solvent.[11][12] It relies on preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[13][14]
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected solvent
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic water bath or shaker
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass syringes
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
Protocol Workflow:
Caption: Experimental workflow for gravimetric solubility determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the chosen solvent in a sealed glass vial. The presence of undissolved solute is essential to confirm saturation.
-
Equilibration: Place the sealed vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. This extended period ensures that the dissolution process has reached a true equilibrium state.
-
Sample Collection: After equilibration, remove the vial from the shaker and allow the undissolved solute to settle. Carefully draw a known volume (e.g., 2-3 mL) of the clear supernatant into a glass syringe.
-
Filtration and Aliquoting: Attach a solvent-compatible 0.45 µm syringe filter to the syringe. Discard the first ~0.5 mL to saturate the filter material. Accurately dispense a precise volume (e.g., 1.00 mL) of the filtrate into a pre-weighed (tared) evaporation dish.
-
Mass Determination of Solution: Immediately weigh the evaporation dish containing the filtrate to determine the total mass of the saturated solution aliquot.
-
Solvent Evaporation: Place the evaporation dish in a drying oven. The temperature should be high enough to facilitate evaporation but safely below the boiling point of the solute to prevent its loss.
-
Drying to a Constant Weight: Once the solvent appears to have evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish on an analytical balance. Repeat the process of drying for 1-hour intervals, cooling, and weighing until two consecutive weighings are within ±0.2 mg. This ensures all solvent has been removed.[11]
-
Calculation:
-
Mass of empty dish = W₁
-
Mass of dish + saturated solution = W₂
-
Mass of dish + dry solute = W₃
-
Mass of solute = W₃ - W₁
-
Mass of solvent = W₂ - W₃
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
Alternative High-Throughput Methodologies
In drug discovery and development, faster methods are often required.
-
UV/Vis Spectroscopy: For compounds with a chromophore, a calibration curve can be created to relate absorbance to concentration. The concentration of a filtered saturated solution can then be measured spectroscopically.[15][16][17]
-
Nuclear Magnetic Resonance (NMR): NMR can be used to determine solubility without separating the solid and liquid phases, offering a rapid and accurate alternative.[18][19]
Safety and Handling
As a chlorinated organic compound, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.[20]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[3][21]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
The solubility of this compound is dictated by its hybrid molecular structure, which contains both polar (ketone, chloride) and non-polar (alkyl chain) moieties. This duality suggests it will be most soluble in solvents of intermediate polarity, such as short-chain alcohols, acetone, and dichloromethane, with limited solubility in the extremes of water and hexane. While this guide provides a robust theoretical prediction, the gold standard for determining solubility remains empirical measurement. The detailed gravimetric protocol provided herein offers a reliable, self-validating system for researchers to obtain precise and accurate solubility data, which is critical for applications ranging from reaction chemistry to formulation development.
References
- (No author listed). (n.d.). Time in Las Vegas, NV, US. Google Search.
-
Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
(No author listed). (n.d.). Determination of Solubility by Gravimetric Method. Pharmaxchange.info. Retrieved from [Link]
-
(No author listed). (n.d.). 2.4. Effects of Intermolecular Forces. Introduction to Organic Chemistry - Saskoer.ca. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]
-
Fiveable. (n.d.). Like Dissolves Like Definition. Inorganic Chemistry I Key Term. Retrieved from [Link]
-
Pearson. (n.d.). Solutions: Solubility and Intermolecular Forces: Videos & Practice Problems. Retrieved from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
-
Multiple authors. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Quora. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). Intermolecular Forces. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]
-
Armani, M. (2012). Solubility and Intermolecular Forces. NJIT Summer 2012 RET Program. Retrieved from [Link]
-
Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-3-methyl-2-pentanone. PubChem Compound Database. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility and intermolecular forces. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
(No author listed). (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
(No author listed). (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984.
-
(No author listed). (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
DPHARM GURU. (n.d.). 5. GRAVIMETRIC ANALYSIS. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
(No author listed). (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]
- Sahu, P. K., & Dash, R. N. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-3-methyl-2-penten-1-ol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Z)-5-chloro-4-methylpent-3-en-2-one. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-3-ethylpentan-2-one. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-3-methylpentanal. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). chloro-2-methylpentane, 14753-05-0. Retrieved from [Link]
Sources
- 1. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. americanelements.com [americanelements.com]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 10. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
- 13. dpharmguru.com [dpharmguru.com]
- 14. scribd.com [scribd.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. pharmatutor.org [pharmatutor.org]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. fishersci.com [fishersci.com]
Methodological & Application
detailed synthesis protocol for 5-Chloro-3-methylpentan-2-one
An Application Note for the Synthesis of 5-Chloro-3-methylpentan-2-one
Introduction
This compound is a functionalized ketone that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and a chloroalkane moiety, makes it a versatile precursor for the construction of more complex molecular architectures, potentially in the fields of agrochemicals and pharmaceuticals.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via the sequential alkylation of ethyl acetoacetate, a classic and robust method in synthetic organic chemistry known as the acetoacetic ester synthesis.[3]
This protocol is designed for researchers and scientists in chemistry and drug development. The narrative explains the rationale behind the procedural choices, ensuring both clarity and reproducibility.
Principle and Mechanism
The synthesis of this compound is achieved through the acetoacetic ester synthesis, which leverages the acidity of the α-hydrogens of a β-keto ester.[4] The overall process can be divided into three key stages:
-
Enolate Formation and Sequential Alkylation: Ethyl acetoacetate, a β-keto ester, possesses particularly acidic α-hydrogens (pKa ≈ 11) due to the resonance stabilization of the resulting conjugate base (enolate) by two adjacent carbonyl groups.[3][5] Treatment with a strong base, such as sodium ethoxide, quantitatively generates the nucleophilic enolate. This enolate then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide.[6][7] This protocol employs a sequential two-step alkylation. First, a methyl group is introduced using methyl iodide. Subsequently, a second enolate is formed and alkylated with 1-bromo-2-chloroethane to introduce the 2-chloroethyl side chain.
-
Saponification (Ester Hydrolysis): The resulting dialkylated β-keto ester is then subjected to hydrolysis under acidic conditions. This step converts the ethyl ester group into a carboxylic acid, yielding a β-keto acid intermediate.
-
Decarboxylation: β-Keto acids are thermally unstable and readily undergo decarboxylation when heated, a reaction that proceeds through a cyclic, six-membered transition state to release carbon dioxide (CO₂) and form an enol, which rapidly tautomerizes to the more stable ketone product.[8][9]
The overall transformation effectively converts an alkyl halide into a substituted methyl ketone, expanding the carbon framework.[10]
Experimental Protocol
This protocol details the synthesis of this compound starting from ethyl acetoacetate.
Materials and Equipment
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 |
| Methyl Iodide | CH₃I | 141.94 |
| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 |
| Absolute Ethanol | C₂H₅OH | 46.07 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Equipment: Three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator, and vacuum distillation apparatus. All glassware should be thoroughly dried before use.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Part A: Synthesis of Ethyl 2-(2-chloroethyl)-2-methyl-3-oxobutanoate (Sequential Alkylation)
-
First Alkylation (Methylation):
-
Set up a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel.
-
Place 250 mL of absolute ethanol in the flask. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.
-
Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature.
-
Add 65.0 g (0.5 mol) of ethyl acetoacetate dropwise over 30 minutes with stirring.
-
After the addition is complete, add 71.0 g (0.5 mol) of methyl iodide dropwise. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.
-
After the addition, heat the mixture to reflux for 2-3 hours until the reaction is complete (can be monitored by TLC).
-
-
Second Alkylation (Chloroethylation):
-
Prepare a fresh solution of sodium ethoxide by reacting 11.5 g (0.5 mol) of sodium with 250 mL of absolute ethanol in a separate flask, then cool to room temperature.
-
Cool the reaction mixture from the first alkylation step to room temperature. Slowly add the freshly prepared sodium ethoxide solution to this mixture with vigorous stirring.
-
Add 71.7 g (0.5 mol) of 1-bromo-2-chloroethane dropwise.
-
Heat the resulting mixture to reflux for 4-6 hours.
-
-
Work-up of the Dialkylated Ester:
-
Cool the reaction mixture to room temperature. Most of the ethanol is removed using a rotary evaporator.
-
Add 200 mL of water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with water (1 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dialkylated ester. This intermediate is often used in the next step without further purification.
-
Part B: Hydrolysis and Decarboxylation
-
Reaction:
-
Place the crude ethyl 2-(2-chloroethyl)-2-methyl-3-oxobutanoate into a 1 L round-bottom flask.
-
Add 250 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux with stirring for 4-6 hours. Vigorous evolution of CO₂ will be observed initially. Continue heating until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. Transfer to a separatory funnel.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence stops, then wash with water (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.
-
The resulting crude oil is purified by vacuum distillation to afford pure this compound.
-
Reaction Mechanism Diagram
Caption: Key mechanistic stages of the synthesis.
Safety Precautions
-
Sodium Metal: Reacts violently with water. Handle with care and ensure the ethanol is absolute (anhydrous). The reaction produces flammable hydrogen gas.
-
Alkyl Halides: Methyl iodide is a toxic and suspected carcinogen. 1-Bromo-2-chloroethane is also toxic and an irritant. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Sodium Ethoxide: Corrosive base. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and releases noxious fumes. Handle in a fume hood.
Conclusion
The described protocol provides a reliable and detailed method for the synthesis of this compound using the acetoacetic ester synthesis. By carefully controlling the sequential alkylation steps followed by acidic hydrolysis and decarboxylation, the target molecule can be obtained in good yield. This procedure highlights the utility of classical organic reactions in constructing functionalized molecules for chemical research and development.
References
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(6), 187-202. Available at: [Link]
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. Available at: [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]
-
University of Illinois. (n.d.). Chapter 21: Ester Enolates. Available at: [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Available at: [Link]
- Google Patents. (1983). EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
- Google Patents. (1990). EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one.
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Organic Syntheses Procedure. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. Organic Syntheses Procedure. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. Available at: [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 5-Chloro-2-Pentanone: Processes and Applications. Available at: [Link]
-
American Elements. (n.d.). This compound. Available at: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 10. aklectures.com [aklectures.com]
Application Notes and Protocols for Grignard Reactions Utilizing 5-Chloro-3-methylpentan-2-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-chloro-3-methylpentan-2-one in Grignard reactions. This document delves into the mechanistic nuances, provides detailed experimental protocols, and addresses the critical aspects of chemoselectivity and potential side reactions inherent to this halogenated ketone.
Introduction: The Synthetic Potential of this compound in Grignard Chemistry
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] The reaction of a Grignard reagent with a ketone is a classical and reliable method for the synthesis of tertiary alcohols.[3][4][5] this compound presents itself as a valuable bifunctional substrate. The presence of both a ketone and an alkyl chloride allows for a two-stage synthetic approach: an initial nucleophilic addition at the carbonyl center, followed by subsequent functionalization at the chloro-group. This opens avenues for the synthesis of complex molecules, including substituted cyclic ethers and other valuable intermediates in medicinal chemistry.[6]
However, the presence of the chloroalkane moiety introduces a significant challenge: chemoselectivity. The highly nucleophilic and basic nature of the Grignard reagent means it can potentially react with the alkyl chloride, leading to undesired side products.[7] This guide will address these challenges and provide protocols designed to favor the desired 1,2-addition to the carbonyl group.
Mechanistic Considerations: Navigating Chemoselectivity and Side Reactions
The fundamental mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[8][9] This is followed by protonation of the resulting magnesium alkoxide during aqueous workup to yield the tertiary alcohol.[7][10]
The Primary Reaction Pathway: 1,2-Addition to the Carbonyl
The desired reaction is the nucleophilic addition of the Grignard reagent (R-MgX) to the carbonyl group of this compound. This pathway leads to the formation of a tertiary alcohol containing a chloroalkyl chain.
Caption: General workflow for the Grignard reaction with a ketone.
Potential Side Reactions
The primary challenge in utilizing this compound is the potential for the Grignard reagent to react at sites other than the carbonyl carbon.
-
Reaction with the Chloro Group: Grignard reagents can react with alkyl halides in a coupling-type reaction, although this is generally less favorable with alkyl chlorides compared to bromides or iodides.[10] This side reaction would lead to the formation of a new carbon-carbon bond at the expense of the chloro functionality.
-
Enolization: As strong bases, Grignard reagents can deprotonate the α-carbon of the ketone, leading to the formation of an enolate.[6] Subsequent workup would regenerate the starting ketone, reducing the overall yield of the desired alcohol. Sterically hindered Grignard reagents are more prone to acting as bases.
-
Intramolecular Cyclization: Following the initial 1,2-addition, the resulting magnesium alkoxide could potentially undergo an intramolecular Williamson ether synthesis-type reaction, displacing the chloride to form a substituted tetrahydrofuran. The likelihood of this depends on the length of the carbon chain and the reaction conditions. For this compound, the resulting alkoxide is a γ-chloroalkoxide, which can cyclize to form a five-membered ring.
Caption: Competing reaction pathways in the Grignard reaction.
To mitigate these side reactions, careful control of the reaction conditions is paramount. Low temperatures generally favor the nucleophilic addition to the carbonyl over substitution and enolization.
Experimental Protocols
The following protocols are designed to maximize the yield of the desired tertiary alcohol product. It is crucial that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Varies | Store under inert atmosphere, away from moisture. |
| Grignard Reagent (e.g., MeMgBr, EtMgBr) | 1.0 - 3.0 M in Ether/THF | Varies | Titrate prior to use for accurate stoichiometry. |
| Anhydrous Diethyl Ether or THF | Dri-Solv™ or equivalent | Varies | Essential for reaction success.[11] |
| Saturated Ammonium Chloride Solution | Reagent Grade | Varies | For quenching the reaction. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Varies | For drying the organic phase. |
| Round-bottom flask, dropping funnel, condenser | - | Varies | All glassware must be thoroughly dried in an oven prior to use. |
Step-by-Step Protocol for the Grignard Addition
Caption: Experimental workflow for the Grignard reaction.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add the Grignard reagent (1.1 - 1.5 eq) dropwise from the addition funnel to the stirred solution of the ketone over a period of 30-60 minutes. A slight exotherm may be observed. Maintain the internal temperature below 10 °C. The use of a slight excess of the Grignard reagent can help to drive the reaction to completion, but a large excess may promote side reactions.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired tertiary alcohol.
Characterization of the Product
The final product, a tertiary alcohol, should be characterized to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | The disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum. The appearance of a new singlet in the ¹H NMR spectrum corresponding to the hydroxyl proton (this signal is D₂O exchangeable). The appearance of new signals corresponding to the alkyl group from the Grignard reagent. |
| ¹³C NMR | The appearance of a new quaternary carbon signal corresponding to the alcohol carbon. |
| IR | The disappearance of the strong C=O stretch (around 1715 cm⁻¹) from the starting material. The appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) in the product. |
| Mass Spec | The molecular ion peak corresponding to the expected mass of the tertiary alcohol product. Fragmentation patterns consistent with the structure. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Grignard reagent (due to moisture or air exposure). | Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is scrupulously dried and the reaction is performed under a strict inert atmosphere. |
| Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature after the initial addition at 0°C. | |
| Formation of Side Products | Reaction temperature too high, favoring enolization or reaction with the chloride. | Maintain a low temperature (0°C) during the addition of the Grignard reagent. |
| Sterically bulky Grignard reagent acting as a base. | Consider using a less sterically hindered Grignard reagent if possible. | |
| Recovery of Starting Material | Incomplete reaction. | Increase the equivalents of the Grignard reagent slightly (e.g., to 1.5 eq). Ensure the Grignard reagent is of good quality and concentration. |
| Enolization is the major pathway. | Use a less sterically hindered Grignard reagent and maintain low reaction temperatures. The addition of cerium(III) chloride can sometimes suppress enolization by increasing the nucleophilicity of the Grignard reagent. |
Applications in Drug Development and Organic Synthesis
The tertiary alcohol product obtained from the Grignard reaction with this compound is a versatile intermediate. The remaining chloro- group can be displaced by a variety of nucleophiles (e.g., amines, azides, thiols) to introduce further functionality. Alternatively, intramolecular cyclization can be induced under basic conditions to form substituted tetrahydrofurans, a common motif in many biologically active molecules. This two-step sequence allows for the rapid construction of molecular complexity from a readily available starting material.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Oxford Academic. (n.d.). HIGHLY CHEMOSELECTIVE SYNTHESIS OF KETONES FROM CARBOXYLIC ACIDS AND GRIGNARD REAGENTS USING α-CHLOROENAMINES AS A CONDENSATION REAGENT. Chemistry Letters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). Grignard Reagents with Cyclic α-Chloroketones. Retrieved from [Link]
-
Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Hexanol, 6-chloro-. Retrieved from [Link]
-
ResearchGate. (2016, March 18). Synthesis of 6-chlorohexanol. Retrieved from [Link]
-
YouTube. (2012, July 2). Addition of Grignard reagents to ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 6-chloro-1-(4-methylphenyl)-1-hexanol. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]
Sources
- 1. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 5-Chloro-3-methylpentan-2-one as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Synthetic Potential of 5-Chloro-3-methylpentan-2-one
This compound is a versatile bifunctional molecule possessing both a reactive ketone and a primary alkyl chloride. This unique structural arrangement makes it a valuable alkylating agent in organic synthesis, enabling the introduction of a 3-methyl-2-oxopentyl moiety onto a variety of nucleophilic substrates. Its application extends to the synthesis of complex organic molecules, including heterocyclic compounds and analogs of bioactive natural products.[1] This guide provides a comprehensive overview of its applications in N-, C-, and O-alkylation reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties of this compound: [2][3][4]
| Property | Value |
| CAS Number | 1187-81-1 |
| Molecular Formula | C₆H₁₁ClO |
| Molecular Weight | 134.60 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 170-172 °C (estimated) |
| Density | Approx. 1.01 g/cm³ (estimated) |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, acetone, THF, CH₂Cl₂) |
Safety and Handling: A Prerequisite for Successful Experimentation
As with all alkylating agents, this compound must be handled with appropriate safety precautions to minimize exposure and ensure a safe laboratory environment. Alkylating agents are known to be hazardous, and proper personal protective equipment (PPE) is mandatory.
General Safety Precautions:
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat.
-
Use chemical-resistant gloves (nitrile or neoprene are suitable).
-
Wear splash-proof safety goggles or a face shield.
-
-
Handling:
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment to prevent static discharge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compound and its analogs.
Application in N-Alkylation: Synthesis of Substituted Amines
The primary chloride in this compound readily undergoes nucleophilic substitution with primary and secondary amines to form the corresponding N-alkylated products. This reaction is a cornerstone for the synthesis of more complex amine-containing molecules, which are prevalent in pharmaceuticals.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction without competing with the amine nucleophile. The choice of base can influence the reaction rate and selectivity.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Temperature: Moderate heating is often required to drive the reaction to completion in a reasonable timeframe. However, excessive temperatures should be avoided to minimize side reactions.
-
Stoichiometry: Using a slight excess of the amine can help to drive the reaction towards the desired mono-alkylated product and minimize over-alkylation, although this is less of a concern with primary alkyl halides compared to more reactive ones.
Workflow for N-Alkylation of a Primary Amine
Caption: General workflow for the N-alkylation of a primary amine.
Detailed Protocol: N-Alkylation of Aniline
This protocol describes the synthesis of 5-(phenylamino)-3-methylpentan-2-one.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the suspension at room temperature for 15 minutes.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(phenylamino)-3-methylpentan-2-one.
Application in C-Alkylation: Formation of Carbon-Carbon Bonds
This compound can serve as an electrophile in the C-alkylation of enolates derived from active methylene compounds, such as β-ketoesters and malonic esters. This reaction is a powerful tool for constructing new carbon-carbon bonds.
Causality of Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to quantitatively deprotonate the active methylene compound and generate the enolate nucleophile.
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or DMF are essential to prevent quenching of the strong base and the enolate.
-
Temperature: The enolate generation is typically performed at a low temperature (e.g., 0 °C or -78 °C) to control reactivity and prevent side reactions. The subsequent alkylation may be allowed to warm to room temperature.
Mechanism of C-Alkylation of Diethyl Malonate
Caption: Mechanism of C-alkylation of diethyl malonate.
Detailed Protocol: C-Alkylation of Diethyl Malonate
This protocol describes the synthesis of diethyl 2-(3-methyl-2-oxopentyl)malonate.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Diethyl malonate (1.0 eq)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes and needles for transfer of anhydrous reagents
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add diethyl malonate (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired C-alkylated product.
Application in O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers. In this context, this compound can alkylate an alkoxide, generated from an alcohol or phenol, to form the corresponding ether.
Causality of Experimental Choices:
-
Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to deprotonate the alcohol and form the nucleophilic alkoxide. For phenols, a weaker base like potassium carbonate may suffice.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are preferred to avoid protonation of the alkoxide.
-
Reaction Conditions: The reaction is typically run at room temperature or with gentle heating to ensure a reasonable reaction rate.
Detailed Protocol: O-Alkylation of Phenol
This protocol details the synthesis of 5-phenoxy-3-methylpentan-2-one.
Materials:
-
Phenol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
This compound (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq) in anhydrous THF.
-
Carefully add sodium hydride (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After the reaction is complete, cool to room temperature and carefully quench with deionized water.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers and wash with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure.
Potential for Intramolecular Cyclization and Heterocycle Synthesis
The bifunctional nature of this compound also opens up possibilities for intramolecular reactions to form cyclic structures. For instance, under basic conditions, the enolate of the ketone could potentially displace the internal chloride to form a cyclopropane ring, a variant of the Favorskii rearrangement. Furthermore, it can serve as a building block for the synthesis of five-membered heterocycles like furans. For example, reaction with a β-ketoester followed by acid-catalyzed cyclization and dehydration could yield highly substituted furan derivatives.
Conceptual Pathway to a Substituted Furan
Caption: Conceptual pathway for the synthesis of a substituted furan.
Conclusion: A Versatile Tool for Synthetic Chemists
This compound is a valuable and versatile alkylating agent with broad applications in modern organic synthesis. Its ability to participate in N-, C-, and O-alkylation reactions, as well as its potential for use in the construction of heterocyclic systems, makes it an important tool for researchers in the fields of medicinal chemistry and drug development. The protocols and insights provided in this guide are intended to facilitate the effective and safe use of this reagent in the laboratory, paving the way for the discovery and development of novel chemical entities.
References
-
PubChem. 5-Chloro-3-methyl-2-pentanone. National Center for Biotechnology Information. [Link]
-
LookChem. This compound. [Link]
-
University of Colorado Boulder, Department of Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Furan Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis. [Link]
-
MDPI. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. [Link]
-
ResearchGate. Alkylation of Active Methylene Compounds. [Link]
- Google Patents. Alkylation method of active methylene compound.
-
MDPI. Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. [Link]
-
PMC - NIH. Synthesis of γ-halogenated ketones via the Ce(IV)-mediated oxidative coupling of cyclobutanols and inorganic halides. [Link]
-
Chemistry LibreTexts. Synthesis of Primary Amines. [Link]
-
ResearchGate. Alkylation of active methylene compounds. [Link]
-
MDPI. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
American Elements. This compound. [Link]
Sources
The Versatile Precursor: Harnessing 5-Chloro-3-methylpentan-2-one for the Synthesis of Medicinally Relevant Heterocycles
Introduction: Unlocking the Potential of a Functionalized Ketone
In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic scaffolds is paramount. These cyclic structures form the core of a vast number of pharmaceuticals, offering a three-dimensional framework for precise molecular interactions with biological targets. 5-Chloro-3-methylpentan-2-one, a readily accessible γ-chloroketone, emerges as a valuable and versatile building block for the synthesis of a range of important heterocyclic systems. Its bifunctional nature, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution, allows for a variety of cyclization strategies.
This comprehensive guide provides detailed application notes and protocols for the synthesis of pyridazines, pyrazoles, thiazoles, and oxazoles, all originating from this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and explores the therapeutic relevance of the resulting heterocyclic cores.
I. Synthesis of Dihydropyridazinones: A Gateway to Bioactive Scaffolds
The pyridazine and pyridazinone moieties are prevalent in a multitude of clinically significant molecules, exhibiting a wide array of biological activities including anti-inflammatory, antihypertensive, and anticancer properties.[1][2][3] The synthesis of dihydropyridazinones from this compound is a straightforward and efficient process, relying on a classical cyclocondensation reaction with hydrazine hydrate.
Synthetic Rationale and Mechanism
The reaction proceeds via a two-step sequence initiated by the nucleophilic attack of hydrazine on the carbonyl group of this compound to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic substitution, where the terminal nitrogen of the hydrazone displaces the chloride ion, leading to the formation of the stable six-membered dihydropyridazinone ring. The methyl group at the 3-position of the starting material is retained in the final product, offering a point of substitution for further chemical exploration.
Caption: Synthesis of a dihydropyridazinone from this compound.
Detailed Experimental Protocol: Synthesis of 4,5-Dihydro-4,6-dimethyl-2H-pyridazin-3-one
Materials and Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add deionized water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 4,5-dihydro-4,6-dimethyl-2H-pyridazin-3-one.
Quantitative Data
| Entry | Hydrazine Derivative | Product | Expected Yield (%) |
| 1 | Hydrazine hydrate | 4,5-Dihydro-4,6-dimethyl-2H-pyridazin-3-one | 75-85 |
| 2 | Phenylhydrazine | 4,5-Dihydro-4,6-dimethyl-2-phenyl-2H-pyridazin-3-one | 70-80 |
Applications in Drug Development
Pyridazinone derivatives are known to possess a broad spectrum of pharmacological activities. They are key components in drugs with cardiovascular, anti-inflammatory, and analgesic properties.[1][2] The synthesized dihydropyridazinones can serve as precursors for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. For instance, modifications at the N2 position can significantly influence the biological activity of the pyridazinone core.
II. Synthesis of Substituted Pyrazoles: A Versatile Heterocyclic Core
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are of great interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5][6] The reaction of this compound with hydrazine derivatives provides a direct route to substituted pyrazoles.
Synthetic Rationale and Mechanism
Similar to the synthesis of pyridazinones, the reaction begins with the formation of a hydrazone. However, in this case, the subsequent intramolecular cyclization can proceed via two possible pathways, leading to the formation of a five-membered pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the hydrazine and the reaction conditions. The overall transformation involves a condensation-cyclization-elimination sequence.
Caption: General scheme for the synthesis of substituted pyrazoles.
Detailed Experimental Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole
Materials and Reagents:
-
This compound (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a catalytic amount of glacial acetic acid, followed by the dropwise addition of methylhydrazine.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the mixture and remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with a 10% sodium hydroxide solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude pyrazole derivative by column chromatography or distillation under reduced pressure.
Quantitative Data
| Entry | Hydrazine Derivative | Product | Expected Yield (%) |
| 1 | Methylhydrazine | 1,3,5-Trimethyl-1H-pyrazole | 65-75 |
| 2 | Phenylhydrazine | 3,5-Dimethyl-1-phenyl-1H-pyrazole | 70-80 |
Applications in Drug Development
Substituted pyrazoles are integral components of numerous approved drugs, such as the anti-inflammatory agent celecoxib.[5] The pyrazole scaffold is a privileged structure in drug discovery, and the ability to synthesize variously substituted pyrazoles from this compound opens avenues for the development of novel compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases.[4][6]
III. Hantzsch Thiazole Synthesis: Accessing a Key Heterocyclic Motif
The thiazole ring is a fundamental component of many biologically active compounds, including vitamin B1 and numerous pharmaceuticals with anti-inflammatory, antibacterial, and anticancer properties.[7][8][9] The Hantzsch thiazole synthesis is a classic method for the construction of this heterocycle, typically involving the reaction of an α-haloketone with a thioamide. While this compound is a γ-chloroketone, its reactivity can be harnessed in a modified approach to thiazole synthesis.
Synthetic Rationale and Mechanism
In a plausible adaptation of the Hantzsch synthesis, the reaction would be initiated by the nucleophilic attack of the sulfur atom of a thioamide on the carbon bearing the chlorine atom of this compound. This would be followed by an intramolecular cyclization involving the nitrogen atom of the thioamide and the carbonyl group of the ketone, leading to a thiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.
Caption: Plausible pathway for the synthesis of thiazoles.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(1-methylpropyl)thiazole
Materials and Reagents:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Sodium carbonate solution
-
Diethyl ether
Procedure:
-
Dissolve this compound and thiourea in ethanol and reflux the mixture.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and neutralize with a saturated sodium carbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent to obtain the pure 2-amino-4-(1-methylpropyl)thiazole.
Quantitative Data
| Entry | Thioamide | Product | Expected Yield (%) |
| 1 | Thiourea | 2-Amino-4-(1-methylpropyl)thiazole | 60-70 |
| 2 | Thioacetamide | 2-Methyl-4-(1-methylpropyl)thiazole | 55-65 |
Applications in Drug Development
Thiazole derivatives have shown significant promise as anti-inflammatory agents by targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[8] They are also investigated as anticancer agents due to their ability to inhibit various kinases and other cellular targets.[10] The synthesis of novel thiazole derivatives from this compound provides a platform for the discovery of new therapeutic candidates.
IV. Oxazole Synthesis: Crafting another Key Heterocyclic Scaffold
The oxazole ring is another important five-membered heterocycle found in a variety of natural products and synthetic compounds with diverse biological activities, including kinase inhibition and anticancer properties.[11][12][13] The Robinson-Gabriel synthesis and related methods, which typically utilize α-acylamino ketones, can be conceptually adapted for the synthesis of oxazoles from γ-chloroketones like this compound.
Synthetic Rationale and Mechanism
A plausible synthetic route would involve the initial conversion of this compound to an α-acylamino ketone derivative. This can be achieved by first converting the chloro group to an amino group, followed by acylation. The resulting α-acylamino ketone can then undergo cyclodehydration under acidic conditions to furnish the oxazole ring.
Caption: A potential multi-step synthesis of oxazoles.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-4-(1-methylpropyl)oxazole
Step 1: Synthesis of 5-amino-3-methylpentan-2-one
-
React this compound with a suitable source of ammonia (e.g., sodium azide followed by reduction, or direct amination under pressure).
Step 2: Synthesis of 5-(benzoylamino)-3-methylpentan-2-one
-
Acylate the resulting amino ketone with benzoyl chloride in the presence of a base like pyridine.
Step 3: Cyclodehydration to 2-phenyl-4-(1-methylpropyl)oxazole
-
Treat the α-acylamino ketone with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid and heat to effect cyclization to the oxazole.
Quantitative Data
| Entry | Acylating Agent | Product | Expected Overall Yield (%) |
| 1 | Benzoyl chloride | 2-Phenyl-4-(1-methylpropyl)oxazole | 40-50 |
| 2 | Acetic anhydride | 2-Methyl-4-(1-methylpropyl)oxazole | 45-55 |
Applications in Drug Development
Oxazole derivatives are increasingly recognized for their potential as anticancer agents.[13][14] They have been shown to inhibit various protein kinases, disrupt microtubule polymerization, and interfere with other critical cellular processes in cancer cells.[11][12] The development of synthetic routes to novel oxazoles from readily available starting materials like this compound is therefore of significant interest to the drug discovery community.
Conclusion
This compound stands out as a highly valuable and adaptable precursor for the synthesis of a diverse range of medicinally important heterocyclic compounds. This guide has provided a framework of detailed protocols and the underlying scientific principles for the preparation of pyridazinones, pyrazoles, thiazoles, and oxazoles. By leveraging the dual reactivity of this γ-chloroketone, researchers and drug development professionals can efficiently access a variety of molecular scaffolds, paving the way for the discovery and development of novel therapeutics with improved efficacy and safety profiles. The presented methodologies, grounded in established chemical transformations, offer a solid foundation for further exploration and innovation in the field of heterocyclic chemistry.
References
- Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Aria, E. A. (2018). Thiazole: A privileged scaffold in medicinal chemistry. Journal of Heterocyclic Chemistry, 55(8), 1776-1798.
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anti-inflammatory agents. European Journal of Medicinal Chemistry, 97, 685-705.
- Bansal, R. K. (2012). Heterocyclic Chemistry.
- Faria, J. V., Leal, A. S., & de Souza, M. V. N. (2017). Pyrazole and its derivatives: a patent review (2012-2016).
- Giles, D., Mason, H. J., & Romeiro, N. C. (2017). Pyrazole-containing compounds as anti-inflammatory agents. European Journal of Medicinal Chemistry, 128, 376-396.
- Kumar, A., & Kumar, S. (2018). Pyrazole derivatives: a patent review (2010-2015).
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Robinson, R. (1909). CXVII.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
- Solomon, V. R., & Lee, H. (2011). Oxazole-containing natural products as anticancer agents. Mini reviews in medicinal chemistry, 11(1), 70-80.
- Gabriel, S. (1888). Ueber das Oxazol und seine Homologe. Berichte der deutschen chemischen Gesellschaft, 21(1), 1049-1057.
- Haider, S., Alam, M. S., & Hamid, H. (2019). Pyridazinone: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 166, 335-353.
- Zhang, Y., et al. (2019). Oxazole-based derivatives as protein kinase inhibitors: a review. European Journal of Medicinal Chemistry, 163, 42-61.
- Kaur, R., & Kumar, K. (2020). Oxazole derivatives as promising anticancer agents: a review. Mini-Reviews in Medicinal Chemistry, 20(15), 1475-1492.
- Traumann, V. (1888). Ueber Thiazolverbindungen. Justus Liebigs Annalen der Chemie, 249(1), 35-59.
- Le, T. B., & May, S. W. (2013). Synthesis of 2-amino-4-methylthiazole. Organic Syntheses, 90, 251.
-
Mubritinib (TAK-165). (n.d.). In NCI Drug Dictionary. National Cancer Institute. Retrieved from [Link]
-
Celecoxib. (n.d.). In DrugBank Online. Retrieved from [Link]
- Asif, M. (2014). A review on pyridazine and pyridazinone compounds with their pharmacological activities. Rasayan Journal of Chemistry, 7(1), 51-64.
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2023). PubMed. Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comprehensive Analytical Characterization of 5-Chloro-3-methylpentan-2-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-methylpentan-2-one (CAS No. 1187-81-1) is a halogenated aliphatic ketone that serves as a key intermediate in various organic syntheses.[1][2] Its bifunctional nature, possessing both a ketone and a chloroalkane group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical precursors and specialty chemicals.[1] Given its role as a synthetic intermediate, the unambiguous confirmation of its structure and the rigorous assessment of its purity are critical for ensuring the desired outcome, yield, and safety profile of subsequent reactions.
This application note provides a comprehensive guide to the analytical techniques required for the complete characterization of this compound. We will detail robust protocols for chromatographic and spectroscopic analysis, explain the rationale behind methodological choices, and demonstrate how to integrate the resulting data for a conclusive assessment of identity and purity.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to selecting and optimizing analytical methods. For instance, its volatility and thermal stability suggest that Gas Chromatography (GC) is a primary technique for purity analysis, while its functional groups provide distinct signatures in spectroscopic analyses.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1187-81-1 | American Elements[2] |
| Molecular Formula | C₆H₁₁ClO | PubChem[3] |
| Molecular Weight | 134.60 g/mol | PubChem[3] |
| Appearance | Liquid (predicted) | American Elements[2] |
| Boiling Point | 180.7°C at 760 mmHg | American Elements[2] |
| Density | 0.986 g/cm³ | American Elements[2] |
| SMILES | CC(CCCl)C(=O)C | PubChem[3] |
Integrated Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization of a chemical entity. We recommend a workflow that first establishes purity via a high-resolution separation technique and then confirms molecular structure using a combination of spectroscopic methods.
Caption: Recommended workflow for the characterization of this compound.
Chromatographic Analysis: Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the premier technique for this molecule due to its volatility. The gas chromatograph separates the analyte from volatile impurities based on boiling point and polarity. The mass spectrometer then fragments the eluted compound, providing a unique "fingerprint" (mass spectrum) that confirms its identity and molecular weight.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent). This column polarity is well-suited for moderately polar compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 300.
-
Transfer Line Temperature: 280°C.
-
Expected Results:
-
Purity: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Identity: The mass spectrum should show the molecular ion (M⁺) and characteristic fragment ions. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (¹³⁵Cl/³⁷Cl ratio of approximately 3:1).
Caption: Plausible EI fragmentation pathways for this compound.
Spectroscopic Analysis: Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons, while ¹³C NMR shows the number of different carbon environments.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Predicted NMR Data for this compound: Structure:CH₃(a) -C(=O)-CH(b) (CH₃(c) )-CH₂(d) -CH₂(e) -Cl
| Assignment | ¹H NMR Prediction | ¹³C NMR Prediction | Rationale |
| (a) -CH₃ | ~2.1 ppm (singlet, 3H) | ~29 ppm | Protons on a methyl group adjacent to a ketone. |
| (b) -CH | ~2.5-2.7 ppm (multiplet, 1H) | ~48 ppm | Methine proton adjacent to a ketone and a methyl group. |
| (c) -CH₃ | ~1.1 ppm (doublet, 3H) | ~16 ppm | Protons on a methyl group coupled to the methine proton (b). |
| (d) -CH₂ | ~1.8-2.0 ppm (multiplet, 2H) | ~35 ppm | Methylene protons adjacent to the methine (b) and methylene (e). |
| (e) -CH₂-Cl | ~3.6 ppm (triplet, 2H) | ~42 ppm | Methylene protons deshielded by the adjacent chlorine atom. |
| C=O | N/A | ~210 ppm | Carbonyl carbon, typically found far downfield. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Protocol:
-
Sample Preparation: The analysis can be performed on the neat liquid sample. Place a single drop of the compound between two salt plates (NaCl or KBr).
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition:
-
Method: Attenuated Total Reflectance (ATR) is a modern, simple alternative to salt plates.
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Collect a background spectrum of the clean ATR crystal or empty salt plates before running the sample.
-
Expected Characteristic Absorption Bands:
-
~2960-2850 cm⁻¹: C-H (alkane) stretching vibrations.
-
~1715 cm⁻¹: C=O (ketone) stretching. This is a strong, sharp, and highly characteristic peak.
-
~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.
-
~750-650 cm⁻¹: C-Cl (alkyl chloride) stretching. This peak can sometimes be weak or obscured.
Data Integration and Conclusion
The conclusive characterization of this compound is achieved by integrating the data from all techniques:
-
GC-MS confirms the sample's volatility, provides a purity value (e.g., >98%), and shows a mass spectrum consistent with the molecular weight (m/z 134/136) and expected fragmentation.
-
FT-IR confirms the presence of the key ketone (C=O at ~1715 cm⁻¹) and alkyl halide (C-Cl) functional groups.
-
¹H and ¹³C NMR provide the definitive structural proof, with all observed chemical shifts, integrations, and coupling patterns matching the proposed structure of this compound.
By following this multi-faceted analytical approach, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their synthetic processes and final products.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12213600, 5-Chloro-3-methyl-2-pentanone. Available at: [Link]
-
LookChem (n.d.). This compound. Available at: [Link]
-
National Institute of Standards and Technology (n.d.). 2-Pentanone, 5-chloro-. In NIST Chemistry WebBook. Available at: [Link]
-
American Elements (n.d.). This compound. Available at: [Link]
-
Organic Syntheses (n.d.). Ketone, cyclopropyl methyl. Org. Synth. Coll. Vol. 4, p.597 (1963); Vol. 34, p.28 (1954). Available at: [Link]
-
SIELC Technologies (2018). Separation of 2-Pentanone, 5-chloro- on Newcrom R1 HPLC column. Available at: [Link]
-
American Elements (n.d.). This compound Safety Data Sheet. Available at: [Link]
Sources
Application Notes and Protocols for the Purification of Crude 5-Chloro-3-methylpentan-2-one
Introduction
5-Chloro-3-methylpentan-2-one is a halogenated ketone of significant interest as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its synthesis, however, often yields a crude product contaminated with unreacted starting materials, byproducts, and residual acidic impurities. The presence of these impurities can adversely affect the yield and purity of subsequent reactions. Therefore, a robust and efficient purification strategy is paramount to obtaining high-purity this compound suitable for demanding research and development applications.
This comprehensive guide provides detailed, field-proven protocols for the purification of crude this compound. We will explore a multi-step purification strategy encompassing an initial acid-base wash, followed by fractional distillation under reduced pressure, and concluding with column chromatography for achieving the highest purity. The rationale behind each experimental choice is elucidated to provide researchers with a deep understanding of the purification process.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO | [1] |
| Molecular Weight | 134.61 g/mol | [2] |
| Boiling Point | 180.7 °C at 760 mmHg | [2] |
| CAS Number | 1187-81-1 | [1] |
Purification Strategy Overview
The purification of crude this compound is approached in a logical, stepwise manner to systematically remove different classes of impurities. The overall workflow is depicted below.
Caption: Workflow for the purification of this compound.
Part 1: Initial Purification via Acid-Base Wash
Rationale: The synthesis of this compound often involves acidic reagents or generates acidic byproducts, such as hydrogen chloride.[3] An initial wash with a mild aqueous base is a critical first step to neutralize and remove these acidic impurities. This prevents potential acid-catalyzed degradation of the product during subsequent heating in the distillation step.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel. A 1:3 ratio of crude product to solvent (v/v) is a good starting point.
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equivalent to approximately one-third of the organic layer volume.
-
Extraction: Stopper the funnel and, while periodically venting, gently invert the funnel several times to allow for the neutralization of acidic components. Vigorous shaking should be avoided initially to prevent excessive pressure buildup from the evolution of carbon dioxide gas.
-
Phase Separation: Allow the layers to separate fully. The aqueous layer (bottom layer if using dichloromethane, top layer if using diethyl ether) contains the neutralized acidic impurities.
-
Aqueous Layer Removal: Carefully drain and discard the aqueous layer.
-
Repeat Wash: Repeat the wash with saturated NaHCO₃ solution one more time to ensure complete removal of acids.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the bulk of the dissolved water from the organic phase.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to yield the partially purified, neutralized crude product.
Part 2: Purification by Fractional Vacuum Distillation
Rationale: Fractional distillation is a powerful technique for separating liquids with different boiling points.[4] Given that this compound has a relatively high boiling point at atmospheric pressure (180.7 °C), performing the distillation under reduced pressure is highly recommended to prevent thermal decomposition. A similar compound, 5-chloro-2-pentanone, has a reported boiling point of 77 °C at 30 hPa, suggesting that our target compound will also have a significantly lower boiling point under vacuum.[5]
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a short Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Charging the Flask: Transfer the neutralized crude product from Part 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, lower-boiling fraction, which will likely contain residual solvent and other volatile impurities.
-
Main Fraction: As the temperature stabilizes near the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction of purified this compound.
-
Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling, potentially unstable impurities.
-
-
Characterization: Analyze the collected fractions by an appropriate method (e.g., GC-MS) to assess purity.[1]
Estimated Distillation Parameters:
| Parameter | Estimated Value |
| Pressure | 20-30 hPa |
| Boiling Point | 70-85 °C (estimated based on analog) |
Part 3: High-Purity Purification by Column Chromatography
Rationale: For applications requiring the highest purity, column chromatography is the method of choice for removing closely related impurities that may not be separable by distillation.[6] Silica gel is a suitable stationary phase for the purification of ketones.[6] The separation is based on the differential adsorption of the compounds onto the silica gel, with less polar compounds eluting faster.
Caption: A schematic of a typical column chromatography setup.
Protocol:
-
TLC Analysis (Method Development):
-
Before running the column, it is essential to determine an appropriate solvent system using thin-layer chromatography (TLC).[7]
-
Spot the distilled product on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate).[8]
-
The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4. A good starting point is a 9:1 mixture of hexanes:ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the distilled this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the low-polarity solvent system determined by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate. This will help to elute the more polar impurities after the desired product has been collected.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small fractions.
-
Monitor the composition of the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the highly purified this compound.
-
Conclusion
The multi-step purification strategy detailed in these application notes provides a robust and reliable method for obtaining high-purity this compound from a crude reaction mixture. The initial acid-base wash effectively removes acidic impurities, protecting the product during the subsequent fractional vacuum distillation, which separates the bulk of the impurities based on boiling point. Finally, column chromatography serves as a powerful polishing step to achieve the highest level of purity required for sensitive applications in research and drug development. By understanding the principles behind each step, researchers can adapt and optimize these protocols to suit their specific needs.
References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3-methyl-2-pentanone. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2024, January 12). Fractional distillation. Retrieved from [Link]
- U.S. Patent No. 4,990,682. (1991). Process for the preparation of 5-chloro-2-pentanone. Google Patents.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
Sources
- 1. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. US4990682A - Process for the preparation of 5-chloro-2-pentanone - Google Patents [patents.google.com]
- 6. columbia.edu [columbia.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
reaction kinetics of 5-Chloro-3-methylpentan-2-one with nucleophiles
An Application Guide to Investigating the Reaction Kinetics of 5-Chloro-3-methylpentan-2-one with Nucleophiles
Introduction: The Significance of α-Haloketone Reactivity
α-Haloketones are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules, including heterocycles and pharmaceuticals.[1] Their unique reactivity stems from the interplay between two key functional groups: the carbonyl and the carbon-halogen bond. The electron-withdrawing nature of the carbonyl group significantly influences the adjacent carbon-halogen bond, enhancing the electrophilicity of the α-carbon and making it a prime target for nucleophilic attack.[1]
This guide focuses on a representative α-haloketone, This compound , to provide a detailed framework for studying its reaction kinetics with various nucleophiles. Understanding the kinetics of these reactions is not merely an academic exercise; it is fundamental to controlling reaction outcomes, optimizing yields, minimizing byproducts, and scaling up processes in a drug development or manufacturing setting. We will explore the mechanistic pathways, the experimental design for kinetic analysis, and the protocols for data acquisition and interpretation.
Part 1: Mechanistic Landscape—More Than Just Simple Substitution
The reaction of an α-haloketone like this compound with a nucleophile is not always a straightforward substitution. Several competing pathways can occur, and the predominant mechanism is highly dependent on the reaction conditions and the nature of the nucleophile.
Bimolecular Nucleophilic Substitution (SN2)
This is often the most intuitive pathway, involving the direct displacement of the chloride ion by a nucleophile at the α-carbon (C5).
-
Mechanism: The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon bearing the chlorine, and the chloride leaving group departs simultaneously.[2][3] This pathway is characterized by a bimolecular rate-determining step, meaning the rate is dependent on the concentration of both the α-haloketone and the nucleophile.[3][4]
-
Causality: The carbonyl group enhances the SN2 reactivity compared to a simple alkyl halide. It does so by stabilizing the transition state through orbital overlap, effectively lowering the activation energy.[5]
-
Favorable Conditions: This pathway is favored by good, non-basic nucleophiles (e.g., I⁻, Br⁻, N₃⁻, RS⁻) and polar aprotic solvents (e.g., acetone, DMSO, DMF) that solvate the cation but leave the nucleophile highly reactive.[6]
The Favorskii Rearrangement
When a strong base is used as the nucleophile (e.g., hydroxides, alkoxides), a completely different and fascinating pathway can dominate: the Favorskii rearrangement.[7][8] This is particularly relevant for this compound as it possesses acidic protons on the α'-carbon (C3).
-
Mechanism:
-
A base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen) to form an enolate.[9]
-
This enolate then undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine, forming a strained cyclopropanone intermediate.[9][10]
-
The nucleophile (base) then attacks the carbonyl carbon of the highly reactive cyclopropanone.
-
The three-membered ring opens to form the most stable carbanion, which is then protonated by the solvent to yield a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used).[9][10]
-
-
Causality: The presence of an enolizable α'-proton is a prerequisite for this mechanism.[9] The driving force is the formation of a stable carboxylic acid derivative from the high-energy cyclopropanone intermediate.
-
Favorable Conditions: Strongly basic nucleophiles (OH⁻, RO⁻, R₂N⁻) are required to initiate the initial deprotonation.[7]
Other Potential Pathways
While SN2 and the Favorskii rearrangement are the most common, other reactions can occur:
-
Nucleophilic Addition to the Carbonyl: The nucleophile can attack the electrophilic carbonyl carbon directly. This is typically a reversible first step.[11]
-
Elimination (E2): If the substrate has a proton on the β-carbon relative to the halogen, a strong, sterically hindered base can induce elimination to form an α,β-unsaturated ketone.
The interplay of these pathways is visualized below.
Part 2: Designing a Kinetic Study—Protocols and Best Practices
A robust kinetic study requires careful planning, precise execution, and appropriate analytical techniques. The goal is to determine the reaction's rate law, which mathematically expresses the relationship between reactant concentrations and the reaction rate (Rate = k[Substrate]ᵃ[Nucleophile]ᵇ).
Core Experimental Setup
Objective: To create a controlled, reproducible environment for the reaction.
Protocol:
-
Reactor Setup: Use a jacketed glass reactor connected to a circulating water bath for precise temperature control (±0.1 °C). Equip the reactor with a magnetic stirrer for efficient mixing, a temperature probe, and a septum-sealed port for sample extraction.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) before adding reagents, especially if using air-sensitive nucleophiles or reagents.
-
Reagent Preparation: Prepare stock solutions of this compound and the chosen nucleophile in the selected solvent. Using stock solutions ensures accurate and reproducible initial concentrations.
-
Initiation: Thermally equilibrate the solution of the substrate in the reactor to the desired temperature. The reaction is typically initiated by injecting a known volume of the nucleophile stock solution via a gas-tight syringe. Start the timer at the moment of injection.
Monitoring the Reaction: The Power of Chromatography
High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of this reaction, as it allows for the separation and quantification of the reactant, product(s), and any significant byproducts.[12]
Protocol: Reaction Monitoring by HPLC
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a syringe.
-
Quenching (Critical Step): Immediately transfer the aliquot into a vial containing a quenching solution. The quencher's purpose is to instantly stop the reaction so that the sample composition accurately reflects the reaction mixture at that specific time point. A suitable quencher could be a dilute acid (to neutralize a basic nucleophile) or a solution that rapidly consumes the nucleophile. The choice is reaction-dependent and must be validated.
-
Sample Preparation: Dilute the quenched sample with the HPLC mobile phase to an appropriate concentration for analysis.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typical. The exact ratio should be optimized to achieve good separation between the reactant and product peaks. Isocratic elution (constant mobile phase composition) is preferred for kinetic runs to ensure stable retention times.
-
Detector: A UV detector is suitable, as the carbonyl group in both the reactant and product will absorb UV light (typically around 210-240 nm).
-
-
Quantification: Create a calibration curve for the starting material (this compound) by injecting known concentrations and plotting the peak area against concentration. This curve will be used to convert the peak areas from the kinetic run samples into concentrations.
Experimental Workflow Visualization
Part 3: Data Analysis and Interpretation
Once you have a time-course of concentration data, the next step is to determine the rate law. The method of initial rates is a common and powerful approach.
Protocol: Method of Initial Rates
-
Design Experiments: Run a series of experiments where the initial concentration of one reactant is varied while the other is held constant.
-
Measure Initial Rates: For each experiment, plot the concentration of the substrate versus time. The initial rate is the absolute value of the slope of the tangent to this curve at t=0. For many reactions, the rate over the first 5-10% of the reaction can be approximated as the initial rate.
-
Determine Reaction Order:
-
To find the order with respect to the nucleophile (let's call it 'b'), compare two experiments where only [Nucleophile]₀ is changed. The ratio of the rates will be equal to the ratio of the concentrations raised to the power of 'b': (Rate₂ / Rate₁) = ([Nucleophile]₀,₂ / [Nucleophile]₀,₁)ᵇ
-
Solve for 'b'. A similar process is used to find the order with respect to the substrate ('a').
-
-
Calculate the Rate Constant (k): Once the orders 'a' and 'b' are known, use the data from any of the experiments to solve for the rate constant, k, using the determined rate law: k = Rate / ([Substrate]ᵃ[Nucleophile]ᵇ)
Example Data Tables
The following tables illustrate the experimental design and potential results for determining the rate law for the reaction with a hypothetical nucleophile, "Nu⁻".
Table 1: Experimental Design for the Method of Initial Rates
| Experiment | [Substrate]₀ (M) | [Nu⁻]₀ (M) | Temperature (°C) |
| 1 | 0.10 | 0.10 | 25.0 |
| 2 | 0.20 | 0.10 | 25.0 |
| 3 | 0.10 | 0.20 | 25.0 |
Table 2: Hypothetical Kinetic Results and Rate Law Determination
| Experiment | [Substrate]₀ (M) | [Nu⁻]₀ (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
Interpretation of Hypothetical Results:
-
Comparing Exp. 1 and 2: Doubling [Substrate]₀ while keeping [Nu⁻]₀ constant doubles the rate (3.0/1.5 = 2). This indicates the reaction is first order with respect to the substrate (a=1).
-
Comparing Exp. 1 and 3: Doubling [Nu⁻]₀ while keeping [Substrate]₀ constant doubles the rate (3.0/1.5 = 2). This indicates the reaction is first order with respect to the nucleophile (b=1).
-
Overall Rate Law: Rate = k[Substrate]¹[Nu⁻]¹
-
This second-order overall rate law is consistent with a classic SN2 mechanism.[3]
Conclusion: From Data to Insight
By systematically applying the protocols outlined in this guide, researchers can move beyond simple product identification to a deep, quantitative understanding of the factors that govern the reactivity of this compound. This kinetic data is invaluable for mechanistic validation, allowing one to distinguish between potential pathways like SN2 and the Favorskii rearrangement. For drug development professionals, this knowledge is critical for process control, enabling the rational selection of conditions to maximize the yield of the desired product and ensure the scalability and safety of the synthesis.
References
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-843. [Link]
-
YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
-
National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]
-
Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130-5132. [Link]
-
LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. [Link]
-
LibreTexts. (2021). 13.2: Chemical Kinetics. Chemistry LibreTexts. [Link]
-
LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. [Link]
-
Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d. [Link]
-
Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. [Link]
-
Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
IUPAC. (n.d.). KINETIC METHODS OF ANALYSIS. Pure and Applied Chemistry. [Link]
-
YouTube. (2011). Favorskii Rearrangement: Reaction mechanism chemistry tutorial. [Link]
-
Physics & Maths Tutor. (n.d.). HALOALKANES (HALOGENOALKANES). [Link]
-
Lecturio. (n.d.). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. [Link]
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]
-
LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
YouTube. (2015). 03 11 Kinetics of Nucleophilic Substitution Reactions. [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lecturio.com [lecturio.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. adichemistry.com [adichemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. youtube.com [youtube.com]
- 12. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Application Notes and Protocols for Reactions Involving 5-Chloro-3-methylpentan-2-one
Introduction: The Synthetic Versatility of a Bifunctional Building Block
5-Chloro-3-methylpentan-2-one is a valuable bifunctional organic molecule possessing two key reactive sites: a ketone carbonyl group and a primary alkyl chloride. This unique combination allows for a diverse range of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and other valuable organic scaffolds. Its applications span from being a precursor in the synthesis of natural products like physovenine and indoline to its potential use in the development of new antimicrobial agents.[1] This document provides detailed experimental protocols and mechanistic insights for several key reactions involving this compound, aimed at researchers and professionals in drug development and organic synthesis.
The reactivity of this compound is governed by the distinct chemical properties of its functional groups. The ketone can undergo nucleophilic addition, reduction to the corresponding secondary alcohol, or participate in enolate chemistry. The terminal chlorine atom, being a good leaving group, is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities. This dual reactivity allows for sequential or, in some cases, tandem reactions to construct complex molecular architectures.
These application notes will detail the experimental setup for several key transformations: the Hantzsch thiazole synthesis, a classic method for the construction of thiazole rings; the Favorskii rearrangement, a base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives; nucleophilic substitution at the chlorinated carbon; and the Grignard reaction at the carbonyl group. Each section will provide a step-by-step protocol, a discussion of the underlying mechanism, and safety considerations.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and for the design of effective synthetic protocols.
| Property | Value |
| Molecular Formula | C₆H₁₁ClO |
| Molecular Weight | 134.60 g/mol |
| CAS Number | 1187-81-1 |
| Appearance | Liquid |
| Boiling Point | 180.7 °C at 760 mmHg |
| Density | 0.986 g/cm³ |
Safety Precautions
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is a combustible liquid and may cause skin and eye irritation. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS).
I. Hantzsch Thiazole Synthesis: Construction of a 2-Amino-4-(1-methylpropyl)thiazole
The Hantzsch thiazole synthesis is a venerable and highly effective method for the construction of thiazole rings. The reaction proceeds by the condensation of an α-haloketone with a thioamide. In this protocol, this compound serves as the α-haloketone component, reacting with thiourea to yield a 2-aminothiazole derivative.
Causality of Experimental Choices
The choice of ethanol as a solvent provides good solubility for both reactants and facilitates the reaction at a moderate reflux temperature. The addition of a base, such as sodium bicarbonate, in the workup neutralizes the hydrohalic acid formed during the reaction, which aids in the precipitation of the free base form of the aminothiazole product.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (sufficient volume for dissolution)
-
Saturated sodium bicarbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in a minimal amount of ethanol.
-
Fit the flask with a reflux condenser and place it in a heating mantle.
-
Heat the reaction mixture to reflux with constant stirring for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a saturated solution of sodium bicarbonate while stirring.
-
A precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to obtain the crude 2-amino-4-(1-methylpropyl)thiazole.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Mechanism Workflow
Caption: Hantzsch Thiazole Synthesis Workflow.
II. Favorskii Rearrangement: Synthesis of a Branched Carboxylic Acid Ester
The Favorskii rearrangement is a fascinating and synthetically useful reaction of α-halo ketones with a base to yield a rearranged carboxylic acid derivative.[2] When an alkoxide is used as the base, the product is an ester. This reaction proceeds through a cyclopropanone intermediate, followed by nucleophilic attack of the alkoxide and subsequent ring opening.
Causality of Experimental Choices
Sodium methoxide in methanol serves as both the base to initiate the rearrangement and the nucleophile that traps the cyclopropanone intermediate. The reaction is typically run at room temperature or with gentle heating to promote the rearrangement while minimizing side reactions. The acidic workup is necessary to neutralize the excess base and protonate the final carboxylate intermediate.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (2.0 eq)
-
Anhydrous methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and maintain a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of sodium methoxide (2.0 eq) in anhydrous methanol.
-
Add the sodium methoxide solution dropwise to the cooled solution of the chloroketone over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,3-dimethylbutanoate.
-
Purify the product by distillation or column chromatography.
Reaction Mechanism Workflow
Caption: Favorskii Rearrangement Mechanism.
III. Nucleophilic Substitution with Piperidine
The primary alkyl chloride in this compound is susceptible to nucleophilic substitution. This protocol describes the reaction with a secondary amine, piperidine, to form the corresponding tertiary amine.
Causality of Experimental Choices
A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to facilitate the Sɴ2 reaction. An excess of the amine or the addition of a non-nucleophilic base like potassium carbonate is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is heated to increase the rate of substitution.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Piperidine (2.2 eq)
-
Potassium carbonate (1.5 eq, optional if excess piperidine is used)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), piperidine (2.2 eq), and DMF. If not using excess piperidine, add potassium carbonate (1.5 eq).
-
Heat the mixture to 80-90 °C with stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 5-(piperidin-1-yl)-3-methylpentan-2-one, can be purified by column chromatography on silica gel.
Reaction Logic
Caption: Nucleophilic Substitution with Piperidine.
IV. Grignard Reaction with Methylmagnesium Bromide
The ketone functionality of this compound can readily react with Grignard reagents to form tertiary alcohols. However, a key consideration is the potential for the Grignard reagent to also react with the alkyl chloride. To favor the reaction at the carbonyl, the reaction is typically carried out at low temperatures.
Causality of Experimental Choices
Anhydrous conditions are critical for the success of any Grignard reaction, as Grignard reagents are strong bases and will be quenched by protic solvents like water. Diethyl ether or tetrahydrofuran (THF) are common anhydrous solvents. The reaction is performed at low temperature (-78 °C) to enhance the selectivity for the attack on the more reactive carbonyl group over the less reactive alkyl chloride. The acidic workup is essential to protonate the initially formed alkoxide to yield the final alcohol product.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (1.2 eq, solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up an oven-dried three-necked flask under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for another hour.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude 5-chloro-2,3-dimethylpentan-2-ol.
-
Purify the product by column chromatography or distillation.
Reaction Pathway
Caption: Grignard Reaction Pathway.
References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis - laboratory experiment. [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of thiazoles. [Link]
-
Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1 (1987): 639-643. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
Organic Chemistry Portal. Favorskii Reaction. [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
ResearchGate. The Favorskii Rearrangement. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. [Link]
-
Organic & Biomolecular Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
-
National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
Organic Syntheses. ALLYLMAGNESIUM BROMIDE. [Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 5-Chloro-3-methylpentan-2-one for Pilot Plants
Introduction
5-Chloro-3-methylpentan-2-one is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. As the demand for these end-products grows, the need for robust and scalable synthetic routes for key intermediates becomes paramount. Transitioning a laboratory-scale synthesis to a pilot plant setting presents a unique set of challenges, including reaction kinetics, heat management, mass transfer, and safety at scale. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, with a focus on practical, safe, and efficient pilot plant operations.
The synthesis of ketones can be achieved through various methods, including the oxidation of secondary alcohols, Friedel-Crafts acylation, and the reaction of organometallic reagents with acyl chlorides or nitriles.[1] For the specific target molecule, this compound, a Grignard reaction followed by acylation offers a convergent and adaptable approach for pilot-scale production. This application note will detail a two-step process: the formation of a Grignard reagent and its subsequent reaction with an appropriate acyl chloride.
Process Chemistry and Reaction Mechanism
The selected synthetic strategy involves two key transformations:
-
Formation of sec-butylmagnesium chloride: This Grignard reagent is prepared by the reaction of sec-butyl chloride with magnesium turnings. The initiation of this highly exothermic reaction is a critical step that requires careful control.[2][3]
-
Acylation of the Grignard reagent: The prepared Grignard reagent undergoes a nucleophilic addition-elimination reaction with chloroacetyl chloride to form the desired product, this compound.
The overall reaction scheme is as follows:
Step 1: Grignard Reagent Formation CH₃CH₂CH(Cl)CH₃ + Mg → CH₃CH₂CH(MgCl)CH₃
Step 2: Acylation CH₃CH₂CH(MgCl)CH₃ + ClCOCH₂Cl → CH₃CH₂CH(CH₃)COCH₂Cl + MgCl₂
The mechanism of the Grignard reaction with an acyl chloride involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating the chloride leaving group to yield the ketone. It is crucial to control the reaction temperature to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol by-product.[4]
Detailed Scale-Up Protocol for Pilot Plant
This protocol is designed for a target scale of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated pilot plant facility with appropriate safety infrastructure.
Equipment
-
20 L glass-lined or stainless-steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
10 L dropping funnel.
-
Inert atmosphere (Nitrogen or Argon).
-
Heating/cooling system for the reactor.
-
Quenching vessel.
-
Extraction and distillation apparatus.
Raw Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| Magnesium Turnings | 24.31 | 218.8 g | 9.0 | >99.5% |
| sec-Butyl Chloride | 92.57 | 740.6 g (841.6 mL) | 8.0 | >98% |
| Chloroacetyl Chloride | 112.94 | 813.2 g (576.7 mL) | 7.2 | >98% |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 10 L | - | <50 ppm H₂O |
| Iodine | 253.81 | 1-2 crystals | - | Reagent Grade |
| Saturated Ammonium Chloride Solution | - | As required | - | - |
| Dichloromethane (DCM) | 84.93 | As required | - | Technical Grade |
| Anhydrous Sodium Sulfate | 142.04 | As required | - | - |
Experimental Workflow Diagram
Caption: Workflow for the pilot-scale synthesis of this compound.
Step-by-Step Protocol
Part 1: Grignard Reagent Formation
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and has been purged with nitrogen to establish an inert atmosphere.
-
Charging Reagents: Charge the reactor with magnesium turnings (218.8 g, 9.0 mol). Add 2 L of anhydrous THF.
-
Initiation: In a separate flask, prepare a solution of sec-butyl chloride (740.6 g, 8.0 mol) in 4 L of anhydrous THF. Add approximately 100 mL of this solution to the reactor. Add a small crystal of iodine to initiate the reaction. The initiation is indicated by a gentle reflux and a change in color. If the reaction does not start, gentle heating may be applied.
-
Controlled Addition: Once the reaction has initiated, add the remaining sec-butyl chloride solution dropwise via the dropping funnel, maintaining the internal temperature between 40-45 °C. The addition rate should be controlled to manage the exotherm. This step is critical for safety as an accumulation of unreacted alkyl halide can lead to a runaway reaction.[3][5]
-
Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at 40-45 °C to ensure complete consumption of the magnesium.
Part 2: Acylation Reaction
-
Cooling: Cool the freshly prepared Grignard solution to -10 to -5 °C using the reactor's cooling system.
-
Acyl Chloride Addition: Add a solution of chloroacetyl chloride (813.2 g, 7.2 mol) in 1 L of anhydrous THF to the dropping funnel. Add this solution dropwise to the Grignard reagent, maintaining the internal temperature below 0 °C. A highly exothermic reaction will occur.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional hour at 0 °C.
Part 3: Work-up and Purification
-
Quenching: Slowly and carefully add the reaction mixture to a quenching vessel containing 5 L of a saturated aqueous solution of ammonium chloride with vigorous stirring. This will hydrolyze any unreacted Grignard reagent.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer twice with 1 L portions of dichloromethane (DCM).
-
Drying: Combine all the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Process Safety Considerations
Scaling up chemical reactions introduces significant safety challenges that must be addressed.[5]
-
Halogenated Compounds: this compound and the starting materials (sec-butyl chloride and chloroacetyl chloride) are halogenated organic compounds.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
-
Exothermic Reactions: The formation of the Grignard reagent and the subsequent acylation are highly exothermic.[7][8] The rate of addition of reagents must be carefully controlled to prevent a runaway reaction. A reliable reactor cooling system is essential. Reaction calorimetry is recommended during process development to quantify the heat of reaction and ensure adequate cooling capacity.[5]
-
Grignard Reagent Handling: Grignard reagents are highly reactive and moisture-sensitive. An inert and dry atmosphere must be maintained throughout the process to prevent quenching of the reagent and potential fire hazards.[2][3]
-
Acyl Chlorides: Chloroacetyl chloride is corrosive and lachrymatory. It reacts violently with water and alcohols.[9][10][11] Handle with extreme care in a fume hood.
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[6] Spill kits appropriate for reactive and flammable materials should be available. All personnel should be trained on emergency procedures.
Safety Management Workflow
Caption: Key safety considerations for the pilot-scale synthesis.
Analytical Methods for Quality Control
To ensure the quality and purity of the final product, as well as to monitor the progress of the reaction, the following analytical techniques are recommended:
| Analytical Technique | Purpose | Sample Point | Expected Outcome |
| Gas Chromatography (GC) | Monitor reaction completion, assess purity of starting materials and final product. | Aliquots from the reaction mixture, final product. | Disappearance of starting materials, appearance of the product peak at the expected retention time. Purity of final product >95%. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirm the identity of the product and identify any by-products. | Final product. | Mass spectrum consistent with the molecular weight and fragmentation pattern of this compound (C₆H₁₁ClO, MW: 134.61 g/mol ).[12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis to confirm the presence of the ketone and the absence of starting materials. | Final product. | Strong absorbance around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone. Absence of broad -OH peak from any alcohol by-product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the final product. | Final product. | Spectra consistent with the structure of this compound. |
| Karl Fischer Titration | Determine the water content of the anhydrous THF. | Anhydrous THF solvent. | Water content < 50 ppm. |
Conclusion
The successful scale-up of the synthesis of this compound from the laboratory to a pilot plant is achievable with careful planning, a thorough understanding of the process chemistry, and a stringent adherence to safety protocols. The detailed procedure and safety guidelines presented in this application note provide a solid foundation for process development and implementation. By focusing on controlled reaction conditions, particularly during the exothermic Grignard formation and acylation steps, and by employing robust analytical methods for quality control, a high-yield and high-purity production of this important chemical intermediate can be reliably established at the pilot scale.
References
-
Patil, S. A., et al. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Omega. Retrieved from [Link]
-
CONTINUUS Pharmaceuticals. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings. Retrieved from [Link]
-
Guenkel, F., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. Retrieved from [Link]
-
Scicinski, J. J., et al. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry. Retrieved from [Link]
-
LeBlond, C., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development. Retrieved from [Link]
-
Wang, P., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from [Link]
-
Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. Retrieved from [Link]
-
METTLER TOLEDO. (2007). Investigation of a Grignard Reaction at Small Scale. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone. Retrieved from [Link]
-
YouTube. (2019). AS Chemistry: Organic - Preparation and Purification of an Alkyl Halide. Retrieved from [Link]
-
Fu, Y., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Center for Chemical Process Safety. (2022). Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. Wiley. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
-
DTIC. (n.d.). SAFETY PRINCIPLES FOR LABORATORY AND PILOT-PLANT OPERATIONS WITH EXPLOSIVES, PYROTECHNICS, AND PROPELLANTS. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of 5-chloro-pentan-2-one.
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
-
YouTube. (2021). Preparation of Alkyl Halides | Alcohol Conversions, Leaving Groups & Reagents. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 5-Chloro-2-Pentanone: Processes and Applications. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3-methyl-2-pentanone. Retrieved from [Link]
-
Leggett, D. C. (2007). Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention. Journal of Chemical Health and Safety. Retrieved from [Link]
-
Discovery Alert. (2026). China's Rare Earth Polymer Materials Innovation Reshaping Global Competition. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Pentanone, 5-chloro-. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-chloro-2-pentanone.
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
-
OpenStax. (2023). 10.5 Preparing Alkyl Halides from Alcohols. Organic Chemistry. Retrieved from [Link]
-
Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]
Sources
- 1. Ketone - Wikipedia [en.wikipedia.org]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Halogenated Ketone: Application Notes on 5-Chloro-3-methylpentan-2-one in Medicinal Chemistry
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures with therapeutic potential. 5-Chloro-3-methylpentan-2-one, a halogenated ketone, represents a valuable and versatile building block. Its chemical structure incorporates two key reactive sites: a ketone carbonyl group and a primary alkyl chloride. This bifunctionality allows for a diverse range of chemical transformations, making it an attractive precursor for the synthesis of various heterocyclic scaffolds known to be privileged in medicinal chemistry.
This guide provides an in-depth exploration of the utility of this compound in the synthesis of medicinally relevant compound classes. We will delve into detailed protocols, the underlying chemical principles, and the rationale for experimental choices, empowering researchers to leverage this reagent in their drug discovery programs.
Chemical Properties and Reactivity Profile
Before delving into specific applications, a fundamental understanding of the reactivity of this compound is essential.
| Property | Value |
| Molecular Formula | C₆H₁₁ClO[1][2] |
| Molecular Weight | 134.60 g/mol [1] |
| Appearance | Liquid |
| Boiling Point | 180.7°C at 760 mmHg[2] |
| Key Reactive Sites | 1. Electrophilic carbonyl carbon2. Electrophilic carbon bearing the chlorine atom |
The presence of both a ketone and an alkyl chloride allows for sequential or one-pot reactions to construct complex molecules. The ketone can undergo reactions typical of carbonyl compounds, such as condensation with hydrazines, while the alkyl chloride is susceptible to nucleophilic substitution.
Application I: Synthesis of Substituted Pyrazoline Scaffolds
Scientific Rationale:
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a well-known class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties[3][4][5]. The synthesis of pyrazolines often involves the condensation of an α,β-unsaturated ketone with a hydrazine derivative. Alternatively, α-haloketones can be used to generate the pyrazoline ring system. In this proposed protocol, the reaction of this compound with hydrazine hydrate will proceed via an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic substitution to cyclize into the pyrazoline ring.
Experimental Workflow: Pyrazoline Synthesis
Caption: Workflow for the synthesis of a substituted pyrazoline.
Detailed Protocol: Synthesis of 3,4-dimethyl-4,5-dihydro-1H-pyrazole
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.35 g, 10 mmol) and absolute ethanol (40 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (0.55 mL, 11 mmol, 1.1 equivalents) dropwise to the solution. Following this, add triethylamine (2.1 mL, 15 mmol, 1.5 equivalents) as a base to neutralize the HCl generated during the cyclization step.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 3,4-dimethyl-4,5-dihydro-1H-pyrazole.
Application II: Hantzsch Thiazole Synthesis
Scientific Rationale:
The thiazole ring is a core component of numerous FDA-approved drugs, including the vitamin thiamine and the anticancer agent dasatinib. The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocyclic system. It involves the reaction of an α-haloketone with a thioamide. In this application, this compound will serve as the α-haloketone component, reacting with thioacetamide to form a substituted thiazole. The reaction proceeds by an initial S-alkylation of the thioamide followed by cyclization and dehydration.
Experimental Workflow: Thiazole Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revistabionatura.com [revistabionatura.com]
- 4. Medicinal Attributes of Pyrazoline in Drug Discovery [ouci.dntb.gov.ua]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-3-methylpentan-2-one
Welcome to the technical support center for the synthesis of 5-Chloro-3-methylpentan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our goal is to provide you with the expertise and insights needed to navigate the common challenges encountered during the synthesis, ensuring the integrity and purity of your final product.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound can be approached through several synthetic routes. The choice of pathway often depends on the available starting materials, scalability, and desired purity profile. Understanding the nuances of each route is the first step in troubleshooting and impurity control.
Two common synthetic strategies are:
-
Ring-opening of 3-acetyl-3-methyl-dihydro-furan-2-one: This method involves the reaction of the lactone with a chlorinating agent, such as hydrochloric acid, to open the ring and introduce the chlorine atom.
-
Rearrangement of an enol acetate: A less commonly detailed but plausible route involves the dehydration of 2-isopropenyl acetate to form an intermediate that rearranges to the desired product.[1]
Each of these pathways presents a unique set of potential side reactions and, consequently, a distinct impurity profile.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that you may encounter during the synthesis of this compound.
FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields can be attributed to several factors, often related to reaction conditions and the stability of intermediates.
Answer:
Several factors can contribute to a lower than expected yield. Let's break down the possibilities based on the likely synthetic approach.
-
Incomplete Reaction: The conversion of the starting material may not have gone to completion. This can be due to:
-
Insufficient reaction time or temperature: Ensure that the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is crucial.
-
Poor quality reagents: The purity of your starting materials and reagents, especially the chlorinating agent, is critical. Old or improperly stored reagents can have reduced activity.
-
-
Side Reactions: The formation of unwanted byproducts can consume your starting material and reduce the yield of the desired product. For instance, in the ring-opening of 3-acetyl-3-methyl-dihydro-furan-2-one, harsh acidic conditions could lead to undesired polymerization or degradation of the starting material or product.
-
Product Loss During Work-up: this compound is a relatively volatile compound. Significant loss can occur during solvent removal or extraction if not performed carefully.
-
Extraction issues: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent will maximize recovery.
-
Distillation losses: If purifying by distillation, ensure your apparatus is well-sealed and the vacuum is stable to prevent loss of the product.
-
-
Instability of the Product: The product itself might be unstable under the reaction or work-up conditions, leading to degradation. Prolonged exposure to strong acids or high temperatures should be avoided.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
FAQ 2: I am observing multiple spots on my TLC plate/peaks in my GC analysis of the crude product. What are the common impurities?
The presence of multiple signals in your analytical data indicates a mixture of compounds. Identifying these impurities is key to optimizing your purification strategy.
Answer:
The common impurities in the synthesis of this compound will largely depend on the synthetic route employed. Here is a breakdown of the most probable impurities:
For the Synthesis from 3-acetyl-3-methyl-dihydro-furan-2-one:
-
Unreacted Starting Material: Incomplete reaction will leave residual 3-acetyl-3-methyl-dihydro-furan-2-one.
-
Hydroxy Intermediate: Incomplete chlorination may result in the presence of the corresponding hydroxy species, 5-hydroxy-3-methylpentan-2-one.
-
Over-chlorinated Products: Under harsh conditions, further chlorination at other positions on the molecule could occur, leading to dichlorinated byproducts.
-
Elimination Product: The presence of a base or heat could promote the elimination of HCl to form an unsaturated ketone.
For the Synthesis via Dehydration of 2-isopropenyl acetate:
-
Unreacted 2-isopropenyl acetate: As with any reaction, incomplete conversion will result in the presence of the starting material.
-
Isomeric Byproducts: The rearrangement step might not be perfectly selective, leading to the formation of isomeric chlorinated ketones.
-
Polymerization Products: Enol acetates and the resulting intermediates can be prone to polymerization, especially in the presence of acid catalysts.
General Impurities (Applicable to most routes):
-
Residual Solvents: Solvents used in the reaction or work-up may be present in the final product if not adequately removed.
-
Water: If the reaction is not performed under anhydrous conditions or if the work-up involves aqueous solutions, water can be a significant impurity.
Table 1: Common Impurities and Their Potential Origin
| Impurity | Potential Origin | Suggested Analytical Method |
| Unreacted Starting Material | Incomplete reaction | GC-MS, NMR |
| 5-hydroxy-3-methylpentan-2-one | Incomplete chlorination | GC-MS, IR (O-H stretch) |
| Dichlorinated byproducts | Over-reaction/harsh conditions | GC-MS (mass fragmentation) |
| Unsaturated ketone | Elimination side reaction | GC-MS, NMR (alkene protons) |
| Isomeric chlorinated ketones | Non-selective rearrangement | GC-MS, NMR |
| Polymeric material | Side reaction of reactive intermediates | GPC, NMR |
| Residual Solvents | Incomplete removal during work-up | GC, NMR |
| Water | Non-anhydrous conditions/work-up | Karl Fischer titration, NMR |
FAQ 3: How can I effectively purify my this compound?
Effective purification is essential to obtain a product of high purity, which is often a requirement for subsequent synthetic steps or biological assays.
Answer:
A multi-step purification strategy is often the most effective approach.
-
Aqueous Work-up:
-
Neutralization: After the reaction, it is crucial to neutralize any excess acid. This is typically done by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. This step will also help to remove any acidic byproducts.
-
Brine Wash: A subsequent wash with a saturated sodium chloride (brine) solution will help to remove most of the water from the organic layer.
-
-
Drying: Before removing the solvent, the organic layer should be thoroughly dried using an appropriate drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: The bulk of the solvent should be removed using a rotary evaporator. Care should be taken to avoid excessive heat, as this can lead to product degradation or loss due to volatility.
-
Fractional Distillation: For high purity, fractional distillation under reduced pressure is the most effective method for separating this compound from less volatile impurities (like starting materials or polymeric byproducts) and more volatile impurities. The boiling point of your product will depend on the pressure, so it is important to have a well-controlled vacuum system.
-
Column Chromatography: If distillation is not effective, for example, if impurities have very similar boiling points, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Purification Workflow:
Caption: A typical purification workflow for this compound.
III. Concluding Remarks
The successful synthesis of high-purity this compound relies on a thorough understanding of the chosen synthetic route and the potential for impurity formation. By carefully controlling reaction conditions, monitoring reaction progress, and employing a systematic purification strategy, researchers can overcome common challenges and obtain a product that meets the stringent requirements of their research and development activities. This guide provides a foundation for troubleshooting common issues, but it is always recommended to consult detailed experimental procedures and safety data sheets before undertaking any chemical synthesis.
IV. References
-
LookChem. This compound. [Link]
-
Organic Syntheses. Ketone, cyclopropyl methyl. Coll. Vol. 4, p.597 (1963); Vol. 34, p.27 (1954). [Link]
-
PubChem. 5-Chloro-3-methyl-2-pentanone. [Link]
Sources
Technical Support Center: Synthesis of 5-Chloro-3-methylpentan-2-one
Welcome to the technical support center for the synthesis of 5-Chloro-3-methylpentan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Section 1: Synthesis Overview & Core Principles
This compound is typically synthesized via the Friedel-Crafts acylation of an alkene, such as 3-methyl-1-butene, with acetyl chloride in the presence of a Lewis acid catalyst.[1] The reaction involves the electrophilic addition of an acylium ion to the alkene double bond. Understanding the reaction mechanism is critical for troubleshooting and optimization.
The key steps are:
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) activates the acetyl chloride to form a highly reactive acylium ion.[2][3]
-
Nucleophilic Attack: The π-bond of the alkene attacks the electrophilic carbon of the acylium ion, forming a carbocation intermediate.
-
Chloride Capture: A chloride ion attacks the carbocation, leading to the final product.
Carbocation rearrangements are a known challenge in similar Friedel-Crafts alkylations and can lead to isomeric byproducts.[1][4] Therefore, controlling reaction conditions to favor the desired pathway is paramount.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A: The most prevalent method is the Friedel-Crafts acylation of an inexpensive alkene like 3-methyl-1-butene (isopentylene) with acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][5]
Q2: Why is a Lewis acid catalyst necessary? A: A Lewis acid is required to activate the acetyl chloride.[6] It coordinates to the chlorine atom, making the carbonyl carbon much more electrophilic and facilitating the formation of the acylium ion, which is the key electrophile that reacts with the alkene.[2][3]
Q3: Can I use other Lewis acids besides AlCl₃? A: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[1][7] However, AlCl₃ is often used due to its high activity. The choice of catalyst can influence reaction rate and selectivity, and milder catalysts may be employed to reduce side reactions.[6]
Q4: Why must the reaction be conducted under anhydrous conditions? A: Lewis acids like AlCl₃ react vigorously and irreversibly with water. Any moisture present will consume the catalyst, and the product ketone can also form a complex with the catalyst, necessitating stoichiometric amounts.[2][6] Furthermore, water can hydrolyze the acetyl chloride starting material.
Q5: What is the purpose of quenching the reaction with ice water? A: The ice water serves two purposes. First, it hydrolyzes and destroys the active Lewis acid catalyst and any remaining acetyl chloride. Second, it breaks up the complex formed between the ketone product and the Lewis acid, liberating the desired product for extraction.[2]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Lewis acid (e.g., AlCl₃) was exposed to atmospheric moisture before or during the reaction, rendering it inactive. | Ensure all glassware is flame-dried or oven-dried immediately before use. Handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques. Use a freshly opened bottle of anhydrous AlCl₃. |
| Insufficient Reaction Time or Low Temperature | The reaction kinetics may be too slow under the current conditions, leading to incomplete conversion of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time. A modest, controlled increase in temperature may be necessary, but be cautious as this can also promote side reactions. |
| Incorrect Stoichiometry | In Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid catalyst. Therefore, a stoichiometric amount (or slight excess) of the catalyst is typically required.[6][7] | Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (acetyl chloride). |
| Loss During Workup | The product may have some solubility in the aqueous phase, or it could be lost due to emulsion formation during extraction. | Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to ensure complete recovery from the aqueous layer. To break emulsions, add a small amount of brine (saturated NaCl solution). |
Problem 2: Presence of Significant Impurities or Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Carbocation Rearrangement | The initial carbocation formed after the alkene attacks the acylium ion can rearrange to a more stable carbocation via a hydride or alkyl shift, leading to isomeric chloro-ketones.[4] | Maintain a low reaction temperature (e.g., -20°C to 0°C) to minimize the activation energy available for rearrangement. The slow, dropwise addition of the alkene to the acetyl chloride-catalyst mixture can also help control the reaction. |
| Polymerization of Alkene | The strongly acidic conditions can cause the alkene starting material to polymerize, resulting in a complex mixture of high-molecular-weight byproducts. | Ensure the temperature is kept low. Use a slight excess of the acetyl chloride/Lewis acid complex to ensure the alkene reacts in the desired acylation pathway rather than with other alkene molecules. |
| Hydrolysis of Product | If the product is exposed to acidic aqueous conditions for an extended period during workup, the chloro group may be susceptible to hydrolysis, forming the corresponding hydroxy-ketone. | Perform the aqueous workup efficiently and without undue delay. Neutralize the reaction mixture promptly with a base like sodium bicarbonate solution after the initial quenching. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Close Boiling Points of Isomers | Isomeric byproducts formed from carbocation rearrangements may have boiling points very close to the desired product, making separation by simple distillation difficult. | Use fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to improve separation. Monitor the fractions carefully by GC analysis. |
| Thermal Decomposition | The product, a β-chloro ketone, may be thermally labile and could decompose or eliminate HCl at high temperatures during distillation. | Purify the product using vacuum distillation to lower the boiling point and minimize thermal stress. |
| Contamination with Starting Materials | Incomplete reaction leaves unreacted alkene or acetyl chloride in the crude product. | Ensure the reaction goes to completion by monitoring with TLC or GC. During workup, a wash with cold, dilute sodium bicarbonate solution will remove unreacted acetyl chloride. Unreacted alkene is typically volatile and can be removed during solvent evaporation or initial stages of distillation. |
Section 4: Standard Operating Procedures (SOPs)
SOP-01: Synthesis of this compound
Safety Note: This reaction should be performed in a well-ventilated fume hood. Acetyl chloride is corrosive and lachrymatory. Aluminum chloride reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials & Reagents:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl), distilled
-
3-Methyl-1-butene
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, flame-dried
-
Addition funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inlet for an inert gas.
-
Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 eq).
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Cool the slurry to -10°C using an ice-salt bath.
-
Slowly add acetyl chloride (1.0 eq) to the stirred slurry via the addition funnel, maintaining the temperature below 0°C. Stir for 15 minutes to allow for complex formation.
-
Add 3-methyl-1-butene (1.2 eq) to the addition funnel.
-
Add the 3-methyl-1-butene dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via GC or TLC.
-
Once the reaction is complete, proceed immediately to SOP-02.
SOP-02: Aqueous Workup and Extraction
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
While stirring vigorously, slowly and cautiously pour the reaction mixture from SOP-01 onto the ice. Caution: This is a highly exothermic process.
-
Once the quenching is complete, transfer the mixture to a separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acids).
-
Water.
-
Brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
SOP-03: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss.
-
Transfer the crude product to the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask gently with an oil bath.
-
Collect and discard any low-boiling forerun (typically residual solvent and unreacted starting materials).
-
Collect the main fraction at the appropriate temperature and pressure. The boiling point of this compound is approximately 70-72°C at 20 mmHg.[8]
-
Characterize the purified product using GC-MS and NMR to confirm purity and identity.
Section 5: Analytical Characterization
Data Reference Table
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO | [9][10] |
| Molecular Weight | 134.60 g/mol | [9][10] |
| Boiling Point | ~70-72 °C @ 20 mmHg | [8] |
| Appearance | Colorless to pale yellow liquid | General knowledge |
Proposed Reaction Mechanism Diagram
This diagram illustrates the formation of the desired product and a potential rearrangement byproduct.
Caption: Mechanism showing desired pathway and potential rearrangement.
References
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1983). Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones. (EP0087596A1). Google Patents.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of compound (5a). Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
-
Xing, Q., et al. (2025). Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from acetyl-n-propanol. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 5-Chloro-2-Pentanone: Processes and Applications. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1990). Method for the preparation of 5-chloro-pentan-2-one. (EP0380783A2). Google Patents.
- Cassella Aktiengesellschaft. (1991). Process for the preparation of 5-chloro-2-pentanone. (US4990682A). Google Patents.
-
ResearchGate. (n.d.). Overview of preparation methods for chlorinated ketones. Retrieved from [Link]
- G.D. Searle & Co. (2004). A method for preparing α' chloroketones. (CN1466561A). Google Patents.
-
Organic Syntheses. (n.d.). trans-3-PENTEN-2-ONE. Retrieved from [Link]
- Anhui Jixi County Huihuang Chemical Co., Ltd. (2014). 5-chloro-2-pentanone preparation method. (CN103694094A). Google Patents.
-
Filo. (2025). Please draw the mechanism for the reaction between acetyl chloride, isopentyl alcohol, and pyridine to produce isopentyl acetate. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
-
ResearchGate. (2009). Regioselective OnePot Synthesis Of 5-Chloro-3-Methyl-8- Trifluoromethyl-4H-1, 4-Benzothiazines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyl chloromethyl ketone. Retrieved from [Link]
-
Oreate AI Blog. (2026). Which of the Following Reactions Produces Acetyl Chloride. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. lookchem.com [lookchem.com]
side reactions to avoid when using 5-Chloro-3-methylpentan-2-one
Welcome to the technical support guide for 5-Chloro-3-methylpentan-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this versatile α-halo ketone. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.
Understanding the Reactivity of this compound
This compound is a bifunctional molecule with two primary reactive sites: the electrophilic carbon of the carbonyl group and the carbon atom bonded to the chlorine.[1] The presence of the electron-withdrawing carbonyl group enhances the reactivity of the C-Cl bond towards nucleophilic substitution.[1] However, this dual reactivity can also lead to several undesired side reactions. This guide will help you navigate and mitigate these challenges.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This section addresses specific issues that may arise during the use of this compound, providing explanations and actionable protocols to steer your reaction towards the desired outcome.
FAQ 1: I am attempting a nucleophilic substitution on the chloro-group, but I am observing a rearranged product, specifically a carboxylic acid derivative. What is happening and how can I prevent it?
Answer:
You are likely observing a Favorskii rearrangement , a classic reaction of α-halo ketones in the presence of a base.[2] Instead of a simple substitution, the base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl group), leading to a cyclopropanone intermediate that then undergoes nucleophilic attack to yield a rearranged carboxylic acid, ester, or amide, depending on the nucleophile used.[3][4]
Causality: The presence of acidic α'-hydrogens and a base (even a moderately weak one) creates the conditions for this rearrangement. The driving force is the formation of a more stable carboxylate derivative.[5] For this compound, the reaction would proceed as follows:
Caption: Favorskii Rearrangement Pathway.
Troubleshooting Protocol: How to Avoid the Favorskii Rearrangement
The key to preventing this rearrangement is to avoid basic conditions where an enolate can form.
| Strategy | Protocol | Rationale |
| Use Neutral or Acidic Conditions | If your nucleophile is not strongly basic, conduct the reaction in a neutral or slightly acidic medium. For instance, for substitution with a weakly basic nucleophile, you can use a polar aprotic solvent like DMF or acetone without an added base. | The absence of a base prevents the initial deprotonation at the α'-carbon, which is the first step of the Favorskii rearrangement.[6] |
| Protect the Ketone | Convert the ketone to a ketal (e.g., using ethylene glycol and an acid catalyst) before performing the nucleophilic substitution. The ketal can be removed afterward with aqueous acid. | The ketal group is stable to bases and does not have acidic α'-protons, thus inhibiting enolate formation. |
| Use a Non-Nucleophilic Base for Other Reactions | If a base is required for another part of your reaction sequence, consider using a sterically hindered, non-nucleophilic base like 2,6-lutidine, which is less likely to promote enolization. | Steric hindrance can disfavor the abstraction of the α'-proton. |
FAQ 2: I am trying to achieve a clean nucleophilic substitution, but I am getting a significant amount of an α,β-unsaturated ketone. What is causing this elimination reaction?
Answer:
The formation of an α,β-unsaturated ketone is due to a dehydrohalogenation reaction, which is an E2 elimination pathway.[7] This side reaction is particularly favored by strong, sterically hindered bases.[8] The base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of a double bond and elimination of HCl.
Causality: While nucleophilic substitution (SN2) and elimination (E2) are often competing reactions, the use of a bulky base favors elimination. A bulky base finds it sterically easier to abstract a proton from the periphery of the molecule rather than attacking the more sterically hindered carbon atom involved in the SN2 reaction.[9]
Caption: Dehydrohalogenation Side Reaction.
Troubleshooting Protocol: How to Minimize Dehydrohalogenation
To favor substitution over elimination, you need to select conditions that are less conducive to the E2 mechanism.
| Strategy | Protocol | Rationale |
| Use a Non-Bulky, Weakly Basic Nucleophile | Employ nucleophiles that are not strong bases, such as azide (N₃⁻), cyanide (CN⁻), or halides (I⁻, Br⁻).[10] | These nucleophiles are more likely to participate in an SN2 reaction rather than abstracting a proton for elimination. |
| Avoid Strong, Sterically Hindered Bases | Do not use bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) if substitution is the desired outcome.[8] | These bases are specifically used to promote elimination reactions. |
| Lower the Reaction Temperature | Run the reaction at a lower temperature. | Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the SN2 pathway. |
FAQ 3: My reaction with a nucleophile is sluggish, and upon workup, I isolate a significant amount of 5-hydroxy-3-methylpentan-2-one. What is the source of this byproduct?
Answer:
The presence of 5-hydroxy-3-methylpentan-2-one indicates that hydrolysis of the carbon-chlorine bond has occurred. This can happen if water is present in your reaction mixture, especially under neutral or basic conditions.[11]
Causality: Water can act as a nucleophile, attacking the carbon bearing the chlorine and displacing it to form the corresponding alcohol. The rate of hydrolysis of alkyl halides is dependent on pH, generally increasing with higher pH.[12][13]
Caption: Hydrolysis of this compound.
Troubleshooting Protocol: How to Prevent Hydrolysis
Preventing hydrolysis requires the rigorous exclusion of water from your reaction system.
| Strategy | Protocol | Rationale |
| Use Anhydrous Solvents and Reagents | Ensure all solvents are thoroughly dried before use (e.g., by distillation from a suitable drying agent). Use freshly opened or properly stored anhydrous reagents. | Minimizing the concentration of water will reduce the rate of the competing hydrolysis reaction. |
| Run the Reaction Under an Inert Atmosphere | Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). | This prevents atmospheric moisture from entering the reaction vessel. |
| Control the pH | If possible, run the reaction under slightly acidic conditions, as the rate of hydrolysis for many alkyl halides is slower at lower pH.[12] | This can suppress the nucleophilicity of any trace amounts of water. |
General Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Non-Basic Nucleophile (e.g., Azide)
This protocol is designed to minimize the Favorskii rearrangement and dehydrohalogenation.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in a dry, polar aprotic solvent (e.g., DMF or acetone, approx. 5-10 mL per gram of substrate).
-
Add the nucleophile (e.g., sodium azide, 1.2-1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as required.
References
-
Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
-
Critical review of hydrolysis of organic compounds in water under environmental conditions. Standard Reference Data | NIST. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC | NIH. [Link]
-
Favorskii Rearrangement. NROChemistry. [Link]
-
Favorskii Rearrangement. Organic Chemistry Tutor. [Link]
-
Hydrolysis Rates of Alkyl Halides. Scribd. [Link]
-
Favorskii Rearrangement | Rearrangement reactions | Named Organic reactions | Chemwonders. YouTube. [Link]
-
HYDROLYSIS. University of Guelph. [Link]
-
Alkyl Halide Reactivity. MSU chemistry. [Link]
-
Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
-
When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base? Chemistry Stack Exchange. [Link]
-
Alkyl Halides to Alkenes. Chemistry Steps. [Link]
-
I know nucleophiles attack α-halo ketones at the alpha position. I suppose this is reasonable? Reddit. [Link]
-
Alpha Halogenation of Enols and Enolates. Chemistry Steps. [Link]
-
The Favorskii Rearrangement of Haloketones. ResearchGate. [Link]
-
How do we know when we will do nucleophilic addition to a ketone or when we do alpha substitution instead? Quora. [Link]
-
Favorskii rearrangement. Wikipedia. [Link]
-
Hydrolysis Rates for Various pH Levels. ResearchGate. [Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Cengage. [Link]
-
Ch 5: Dehydrohalogenation. University of Calgary. [Link]
-
Chapter 23. Carbonyl Alpha Substitution Reactions. MSU chemistry. [Link]
-
Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Master Organic Chemistry. [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
-
p1d4 favorskii. Andrew G Myers Research Group. [Link]
-
Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
-
Total Synthesis of (-)-Physovenine (I) from (-)-3a-Hydroxyfuroindoline (II). ResearchGate. [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC | NIH. [Link]
- 5-chloro-2-pentanone preparation method.
- Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.viu.ca [web.viu.ca]
- 12. srd.nist.gov [srd.nist.gov]
- 13. researchgate.net [researchgate.net]
troubleshooting failed reactions with 5-Chloro-3-methylpentan-2-one
Welcome to the technical support center for 5-Chloro-3-methylpentan-2-one (CAS 1187-81-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. As a halogenated ketone, it possesses two primary reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, making it a valuable synthetic intermediate.[1][2] However, this dual reactivity can also lead to competing reaction pathways and unexpected outcomes.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot failed reactions, optimize your protocols, and understand the chemical causality behind experimental choices.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific issues encountered during reactions with this compound.
Problem 1: Low or No Yield in Nucleophilic Substitution (Sₙ2) Reactions
Question: I am attempting to substitute the chlorine atom using a nucleophile (e.g., an amine, cyanide, or alkoxide), but I'm observing very low yield of the desired product. What are the likely causes and how can I fix this?
Causality & Diagnosis:
Low yields in Sₙ2 reactions involving α-haloketones are frequently due to competing side reactions or suboptimal conditions.[3] The structure of this compound, while a primary alkyl halide, has electronic and steric factors that can favor alternative pathways, especially in the presence of basic nucleophiles. The primary competing pathways are elimination (E2) and the Favorskii rearrangement.[2][3]
Potential Causes & Recommended Solutions:
-
Competing Favorskii Rearrangement:
-
Why it happens: Strongly basic, unhindered nucleophiles (e.g., methoxide, hydroxide) can deprotonate the acidic α-proton at the C3 position. The resulting enolate can undergo an intramolecular Sₙ2 reaction to form a cyclopropanone intermediate, which then reacts to form a rearranged carboxylic acid derivative. This is a classic side reaction for α-haloketones.[2]
-
Solution:
-
Base Selection: Avoid strongly basic nucleophiles if your goal is simple substitution. If a base is necessary, use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA). For nucleophiles like amines, the amine itself can often act as the base to neutralize the HCl byproduct.[1]
-
Temperature Control: Lowering the reaction temperature can favor the desired Sₙ2 pathway, which typically has a lower activation energy than rearrangement pathways.[3]
-
-
-
Competing Elimination (E2) Reaction:
-
Why it happens: Strong, sterically hindered bases (e.g., potassium tert-butoxide) will preferentially abstract a proton from the C4 position, leading to the formation of 3-methylpent-4-en-2-one.
-
Solution: Use nucleophiles that are weak bases. Thiolates and halides (like iodide in a Finkelstein reaction) are excellent nucleophiles with low basicity.
-
-
Inappropriate Solvent Choice:
-
Why it happens: The solvent plays a critical role in stabilizing intermediates and solvating reactants. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[4]
-
Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and more reactive, accelerating Sₙ2 reactions.[4]
-
Summary of Solvent and Nucleophile Choices for Sₙ2
| Nucleophile Type | Basicity | Recommended Solvent | Potential Side Reactions |
| Amines (RNH₂, R₂NH) | Moderate | Acetonitrile, THF, DMF | None, if temperature is controlled. |
| Thiolates (RS⁻) | Weak | DMF, DMSO | Excellent for Sₙ2, low risk. |
| Cyanide (CN⁻) | Moderate | DMSO, DMF | Favorskii rearrangement possible.[5] |
| Alkoxides (RO⁻) | Strong | THF (at low temp) | High risk of Favorskii & E2. |
| Azide (N₃⁻) | Weak | Acetone, DMF | Good for Sₙ2. |
Experimental Protocol: Optimized Sₙ2 Amination
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.5 M).
-
Add the desired primary or secondary amine (2.2 eq) to the solution. The excess amine acts as both the nucleophile and the base to neutralize the generated HCl.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, gently heat to 40-50°C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Problem 2: Failed Grignard Reaction or Complex Product Mixture
Question: I am trying to react this compound with a Grignard reagent to form a new C-C bond at the C5 position, but the reaction is failing or yielding a complex mixture including a tertiary alcohol. What is going wrong?
Causality & Diagnosis:
Grignard reagents are not only potent nucleophiles but also extremely strong bases.[6] this compound has two sites that will readily react with a Grignard reagent, neither of which is the desired C-Cl bond for an Sₙ2-type reaction. Grignard reagents generally do not perform Sₙ2 reactions with alkyl halides.[6]
Potential Causes & Recommended Solutions:
-
Acid-Base Reaction:
-
Why it happens: The α-proton on C3 is acidic enough to be deprotonated by the Grignard reagent. This consumes one equivalent of your expensive organometallic reagent to form an enolate and an alkane, quenching the reaction.[2]
-
Solution: This pathway is difficult to avoid without modifying the substrate. The primary solution is to protect the ketone.
-
-
Nucleophilic Addition to Carbonyl:
-
Why it happens: The highly electrophilic carbonyl carbon is the primary site of attack for Grignard reagents. This leads to the formation of a tertiary alcohol after acidic workup, not the desired substitution product.[6][7]
-
Solution: The ketone functionality must be "masked" with a protecting group before introducing the Grignard reagent. A common and effective strategy is to convert the ketone into an acetal or ketal, which are stable to Grignard reagents but can be easily removed later.
-
Workflow for Successful Grignard Reaction
Caption: Ketone protection strategy for Grignard reactions.
Experimental Protocol: Acetal Protection and Grignard Reaction
-
Protection:
-
To a solution of this compound (1.0 eq) in toluene (0.4 M), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Once all starting material is consumed (monitor by TLC/GC), cool the reaction, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer, concentrate, and purify the resulting ketal.
-
-
Grignard Reaction:
-
Dissolve the protected chloro-ketal (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir until completion.
-
-
Deprotection:
-
Carefully quench the reaction by slowly adding it to a cold solution of 1M aqueous HCl.
-
Stir vigorously for 1-2 hours at room temperature to hydrolyze the ketal.
-
Extract the product with ether, wash, dry, and purify as needed.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to keep it refrigerated (0-10°C) and away from heat, sparks, or open flames.[8][9] As it can react with moisture, anhydrous conditions are crucial.[10]
Q2: How stable is this compound? Can I expect it to decompose on the shelf?
Under proper storage conditions, it is reasonably stable. α-chloroketones are generally more stable than their bromo or iodo counterparts.[3] However, it can degrade in the presence of strong bases, moisture, or prolonged exposure to high temperatures. Discoloration (turning yellow or brown) can be an indicator of decomposition.
Q3: My reaction mixture is turning dark brown. Is this normal?
Significant color change to dark brown or black often indicates decomposition or the formation of polymeric byproducts. This can be caused by excessive heat, the presence of an incompatible reagent (like a very strong, unhindered base), or if the starting material has degraded prior to use. It is advisable to stop the reaction, re-evaluate the conditions (especially temperature), and consider purifying the starting material if its quality is suspect.
Q4: Can I reduce the ketone to an alcohol without affecting the chloro group?
Yes, this is a common transformation. A selective reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at low temperatures (0°C) will readily reduce the ketone to the corresponding secondary alcohol (5-chloro-3-methylpentan-2-ol) while leaving the alkyl chloride intact. Avoid powerful, less selective reducing agents like lithium aluminum hydride (LiAlH₄), which can also reduce the C-Cl bond.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common reaction failures.
References
-
Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution . JoVE. [Link]
-
Al-Zaydi, K. M. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(6), 6776–6879. [Link]
-
α-Halo ketone . Wikipedia. [Link]
-
5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 . PubChem. [Link]
-
Reactions of Grignard Reagents . Master Organic Chemistry. [Link]
-
Synthesis Problems Involving Grignard Reagents . Master Organic Chemistry. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes . BYJU'S. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 5-Chloro-2-pentanone | 5891-21-4 | TCI EUROPE N.V. [tcichemicals.com]
- 10. byjus.com [byjus.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-3-methylpentan-2-one
Welcome to the technical support center for the synthesis and optimization of 5-Chloro-3-methylpentan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. As a precursor to various biologically active molecules, including alkaloids like physovenine, achieving high purity and yield is paramount.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Section 1: Synthesis Pathway & Core Principles
The synthesis of this compound often involves the ring-opening of a cyclic precursor with a chlorinating agent. A common and effective strategy is the Lewis acid-catalyzed reaction of a dihydropyran derivative, such as 4-methyl-5,6-dihydro-(2H)-pyran, with acetyl chloride.[3] This pathway is favored for its relative simplicity and control over the reaction.
The fundamental mechanism involves the activation of acetyl chloride by a Lewis acid (e.g., Zinc Chloride, ZnCl₂), followed by nucleophilic attack from the dihydropyran. This initiates a ring-opening cascade that, under controlled conditions, yields the desired chlorinated ketone. Understanding this pathway is the first step in effective troubleshooting.
Caption: General experimental workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each answer explains the underlying chemical principles and provides actionable steps for resolution.
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
A1: Low yield is a common problem that can typically be traced to one of three areas: incomplete reaction, competing side reactions, or mechanical loss during workup.
Causality & Optimization:
-
Incomplete Reaction: The activation of acetyl chloride by the Lewis acid catalyst is critical.
-
Catalyst Inactivity: Ensure your Lewis acid (e.g., ZnCl₂) is anhydrous. Moisture will deactivate the catalyst, halting the reaction.
-
Insufficient Reaction Time/Temperature: While the reaction is exothermic and requires initial cooling, it may need to be stirred for an extended period post-addition to reach completion.[3] Monitor the consumption of your starting material by TLC or GC analysis before quenching.
-
-
Side Reactions: The primary competing reaction is polymerization of the starting alkene or product.
-
Temperature Control is Critical: The most significant factor in preventing side reactions is maintaining a low temperature (e.g., below 5.5 °C) during the addition of acetyl chloride.[3] A runaway exotherm will invariably lead to a complex mixture and low yield of the desired product.
-
Stoichiometry: Use a slight excess of the dihydropyran relative to acetyl chloride to ensure the complete consumption of the more reactive acylating agent.
-
-
Workup Losses: The product is a volatile organic compound.
-
Extraction Efficiency: Ensure thorough extraction from the aqueous layer using a suitable solvent like diethyl ether or dichloromethane. Perform multiple extractions (e.g., 3x) to maximize recovery.[4]
-
Evaporation: Use a rotary evaporator with a chilled condenser and carefully control the vacuum to avoid co-distilling your product with the solvent.
-
Optimized Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Temperature | 0–5 °C during addition[3] | Critical. Minimizes polymerization and other side reactions. Higher temperatures drastically reduce yield. |
| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) | Essential for activating acetyl chloride. Must be kept dry to maintain activity. |
| Solvent | Anhydrous, non-protic (e.g., Benzene, Toluene) | Prevents reaction with the solvent and ensures catalyst remains active. |
| Reagent Addition | Slow, dropwise | Controls the reaction exotherm, preventing runaway conditions and side product formation. |
| Workup Wash | Saturated NaHCO₃ solution | Neutralizes excess acid and quenches the catalyst, preventing product degradation during purification.[3] |
Q2: My NMR analysis shows significant isomeric impurities. What causes their formation and how can I achieve a cleaner product?
A2: The presence of isomers often points to carbocation rearrangements, a classic issue in reactions involving alkene intermediates. While the primary mechanism aims for a specific regiochemistry, competing pathways can exist.
Mechanistic Insight:
The reaction proceeds through an intermediate that has carbocationic character. If a less stable secondary carbocation is formed, it can undergo a hydride or alkyl shift to form a more stable tertiary carbocation before the chloride ion attacks. This rearrangement leads to a constitutional isomer of your target molecule. While the target product itself is not prone to this, impurities in starting materials or slight deviations in the mechanism can introduce these pathways.
Preventative Measures:
-
Low Temperature: As with yield, temperature is your best tool for control. Rearrangements have a higher activation energy than the direct pathway. By keeping the reaction cold (0–5 °C), you kinetically favor the desired, non-rearranged product.
-
Solvent Choice: Less polar solvents can help stabilize the transition state of the desired reaction over the rearranged one by minimizing charge separation. Solvents like benzene or toluene are good choices.[3]
-
Purity of Starting Materials: Ensure your starting dihydropyran is free from isomeric impurities, as these will carry through the reaction.
Caption: Troubleshooting decision tree for diagnosing the cause of low reaction yield.
Q3: I'm having difficulty with the final purification step. What is the most effective protocol for isolating the pure product?
A3: Effective purification hinges on a meticulous workup to remove catalysts and byproducts before the final distillation. An acidic or wet crude product will not distill cleanly.
Self-Validating Purification Protocol:
-
Quenching: After confirming reaction completion, slowly pour the reaction mixture into a flask containing ice-water. This will quench the reaction and hydrolyze the remaining acetyl chloride and Lewis acid catalyst. A temperature rise to around 25 °C is normal during this step.[3]
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Aqueous Wash: Wash the organic layer with deionized water (2x) to remove water-soluble impurities.
-
Bicarbonate Wash (Critical Step): Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2x).[3] You should observe outgassing (CO₂) as the bicarbonate neutralizes residual acid. Continue washing until no more gas evolves. This step is crucial to prevent acid-catalyzed decomposition during distillation.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and begins the drying process.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 30 minutes. The solution should be clear, not cloudy.
-
Filtration & Concentration: Filter off the drying agent and rinse it with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator, being careful not to lose the product.
-
Vacuum Distillation: The final step is fractional distillation under reduced pressure.[3][4] This allows the product to boil at a lower temperature, preventing thermal decomposition. Collect the fraction that boils at the literature-reported temperature for your target pressure (e.g., 82-85 °C at ~3 mmHg[3]).
Section 3: References
-
Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones. Google Patents, EP0087596A1.
-
Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]
-
This compound - LookChem. LookChem. [Link]
-
Process for the preparation of 5-chloro-2-pentanone. Google Patents, US4990682A.
-
Synthesis of 5-chloro-3-methyl-3-pentenyl acetate. PrepChem.com. [Link]
Sources
stability issues of 5-Chloro-3-methylpentan-2-one under different conditions
Welcome to the technical support resource for 5-Chloro-3-methylpentan-2-one (CAS 1187-81-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the handling, storage, and reaction of this versatile bifunctional molecule. As an α-haloketone, its unique structure offers significant synthetic utility but also presents specific stability challenges.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the purity of your material.
Section 1: Core Chemical Profile & Inherent Instabilities
This compound is a valuable synthetic intermediate due to its two reactive sites: the carbonyl group of the ketone and the electrophilic carbon bearing the chlorine atom.[1] This duality, however, is the primary source of its stability issues. The presence of the electron-withdrawing carbonyl group increases the acidity of the α-hydrogens, while the chlorine atom serves as a good leaving group for nucleophilic substitution.[1][2]
Understanding these characteristics is fundamental to troubleshooting. Most degradation pathways or unexpected side reactions can be traced back to one of the following core reactivities:
-
Nucleophilic Substitution: The C-Cl bond is susceptible to attack by a wide range of nucleophiles.[1]
-
Enolization/Enolate Formation: The presence of acidic protons alpha to the carbonyl group can lead to the formation of enol or enolate intermediates, especially in the presence of acid or base.[3][4][5]
-
Elimination Reactions: Under basic conditions, dehydrohalogenation can occur, leading to unsaturated ketone byproducts.
-
Favorskii Rearrangement: A characteristic reaction of α-haloketones with non-hindered bases, leading to rearranged carboxylic acid derivatives.[2]
Diagram: Major Reactivity & Degradation Pathways
Caption: Key reaction pathways for this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during experimentation in a question-and-answer format.
Issue 1: Rapid Discoloration and Degradation of Material in Storage
Q: My vial of this compound has turned yellow/brown upon storage, and NMR/HPLC analysis shows significant impurity peaks. What is happening?
A: This is a classic sign of decomposition. α-Haloketones can be sensitive to environmental conditions.[6] The likely causes are exposure to moisture, light, or acidic/basic contaminants.
-
Causality (The "Why"):
-
Moisture: Water can hydrolyze the compound, potentially leading to the formation of 5-hydroxy-3-methylpentan-2-one and hydrochloric acid (HCl). The generated HCl can then catalyze further degradation, including enolization and subsequent condensation reactions.
-
Light: Photochemical reactions can generate radical species, initiating uncontrolled side reactions and polymerization, often resulting in discoloration.
-
Contaminants: Trace amounts of acid or base on glassware or in the vial can catalyze decomposition. For instance, basic residues can promote elimination or the Favorskii rearrangement.
-
-
Recommended Solution & Protocol:
-
Procurement & Initial Handling: Upon receipt, immediately transfer the material into a clean, dry amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Purge the vial headspace with an inert gas like argon or nitrogen before sealing. This displaces both moisture and oxygen.
-
Storage Conditions: Store the vial in a refrigerator (2-8°C) or freezer, protected from light.[7] While some suppliers suggest room temperature storage, long-term stability is greatly enhanced by refrigeration.[8]
-
Usage: When using the reagent, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold chemical. Use clean, dry syringes or spatulas for transfer.
-
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of decomposition reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation from moisture and oxygen. |
| Light | Protect from light (Amber vial) | Prevents photochemical decomposition.[6] |
| Container | Clean, dry glass with PTFE liner | Avoids contamination and ensures an inert seal. |
Issue 2: Low Yields and Multiple Byproducts in Nucleophilic Substitution Reactions
Q: I'm trying to substitute the chloride with an amine, but I'm getting a low yield of my desired product along with several unidentified peaks in my LC-MS. What are the potential side reactions?
A: This is a common challenge due to the compound's multiple reactive sites. While your primary goal is substitution at the C5 position, competing reactions are likely occurring.
-
Causality (The "Why"):
-
Elimination: If your amine is sterically hindered or the reaction conditions are too basic, it can act as a base, abstracting a proton from the C4 position, leading to the elimination of HCl and the formation of 3-methylpent-4-en-2-one.
-
Enolate-Mediated Reactions: The base (either your amine or an added base) can deprotonate the C1 or C3 positions, forming an enolate.[4] This enolate can then participate in self-condensation (an aldol-type reaction) with another molecule of the starting material.
-
Favorskii Rearrangement: The formation of an enolate at the C3 position can lead to an intramolecular cyclization and subsequent rearrangement, a pathway that competes with the desired intermolecular substitution.[2]
-
-
Recommended Solution & Protocol:
-
Control Stoichiometry: Use a precise amount of your nucleophile. A large excess can promote side reactions.
-
Optimize the Base: If a base is required to scavenge the HCl produced, use a non-nucleophilic, hindered base (e.g., diisopropylethylamine - DIPEA) instead of a stronger, more reactive base like triethylamine or hydroxide.
-
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0°C or even -20°C) to favor the desired substitution pathway, which often has a lower activation energy than competing elimination or rearrangement reactions.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress closely. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.
-
Diagram: Troubleshooting Workflow for Impurity Analysis
Caption: A logical workflow for identifying common impurities.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound? A: Like many α-haloketones, this compound should be handled with care.[6] It is a flammable liquid and can cause skin and serious eye irritation.[7][9] It may also cause respiratory irritation.[7] Always handle this chemical in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
Q2: Which analytical techniques are best for assessing the purity of this compound? A: A multi-technique approach is recommended for full characterization.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing purity and identifying volatile impurities due to the compound's relatively low boiling point (180.7°C at 760 mmHg).[8]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative purity analysis and for monitoring reaction progress, especially for less volatile products. A reverse-phase method with a C18 column is a good starting point.[10][11]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: Essential for structural confirmation and identifying structural isomers or degradation products that may be difficult to resolve chromatographically.[10]
Q3: Can I use a base like sodium hydroxide for my reaction? A: Using strong, nucleophilic bases like NaOH is highly discouraged unless a specific reaction like the Favorskii rearrangement or haloform reaction is intended.[4][12] NaOH can lead to a complex mixture of products through hydrolysis of the chloride, elimination, and base-catalyzed self-condensation. For reactions requiring a base, prefer non-nucleophilic options as discussed in the troubleshooting section.
Q4: My synthesis of this compound produced HCl gas. Does residual acid affect stability? A: Yes, absolutely. Residual acid from the synthesis can significantly compromise the long-term stability of the purified material.[13] Acid can catalyze the formation of the enol tautomer, which can then participate in side reactions.[5][14] It is crucial to thoroughly neutralize and purify the compound post-synthesis. A final wash with a mild bicarbonate solution, followed by drying and distillation, is a common purification strategy.
Section 4: Experimental Protocols
Protocol 1: Standard Purity Assessment by GC-MS
This protocol provides a general method for determining the purity of a sample of this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column suitable for polar analytes (e.g., a DB-5ms or equivalent).
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). The purity is calculated as the area of the main peak divided by the total area of all peaks. Identify impurities by comparing their mass spectra to library databases and known degradation pathways.
References
-
This compound | CAS 1187-81-1 | AMERICAN ELEMENTS ®. (URL: [Link])
-
Reductive dehalogenation of halo ketones - Wikipedia. (URL: [Link])
-
This compound - LookChem. (URL: [Link])
-
5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem. (URL: [Link])
- Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones - Google P
- Method for the preparation of 5-chloro-pentan-2-one - Google P
-
Ketone, cyclopropyl methyl - Organic Syntheses Procedure. (URL: [Link])
-
Alpha Halogenation of Enols and Enolates - Chemistry Steps. (URL: [Link])
-
Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane - ResearchGate. (URL: [Link])
-
Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Ketone halogenation - Wikipedia. (URL: [Link])
-
mechanism of alpha-halogenation of ketones - YouTube. (URL: [Link])
-
α-Halo ketone - Wikipedia. (URL: [Link])
-
Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])
-
2-Pentanone, 5-chloro - SIELC Technologies. (URL: [Link])
-
Synthetic Access to Aromatic α-Haloketones - MDPI. (URL: [Link])
-
1-Chloro-3-methylpentan-2-one | C6H11ClO | CID 12466576 - PubChem. (URL: [Link])
-
2-Pentanone, 5-chloro - the NIST WebBook. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. americanelements.com [americanelements.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-Pentanone, 5-chloro- | SIELC Technologies [sielc.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 5-Chloro-3-methylpentan-2-one Storage and Stability Guide
Welcome to the Technical Support Center. This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Chloro-3-methylpentan-2-one (CAS No. 1187-81-1) to prevent its decomposition.[1][2][3] As an α-chloroketone, this compound is a valuable synthetic intermediate but is susceptible to degradation if not stored correctly.[4][5][6] This document outlines the causes of decomposition, provides robust preventative protocols, and offers troubleshooting solutions to ensure the long-term integrity of your samples.
Section 1: Understanding the Instability of this compound
The primary challenge in storing this compound lies in its bifunctional nature. The presence of both a carbonyl group and an α-halogen makes the molecule susceptible to several decomposition pathways.[5][6] Understanding these mechanisms is critical for designing an effective storage strategy.
Key Decomposition Pathways:
-
Dehydrochlorination: This is an elimination reaction where a proton from the β-carbon and the chlorine atom are removed, leading to the formation of an unsaturated ketone and hydrochloric acid (HCl).[7][8][9] This process can be catalyzed by trace amounts of base, heat, or even certain metal surfaces. The generated HCl can, in turn, catalyze further degradation, creating an autocatalytic cycle of decomposition.[10]
-
Nucleophilic Substitution/Hydrolysis: The carbon atom bearing the chlorine is electrophilic and can be attacked by nucleophiles. Water, present as atmospheric moisture, can act as a nucleophile, leading to hydrolysis. This reaction replaces the chlorine atom with a hydroxyl group, forming a hydroxyketone and HCl. Other nucleophilic impurities can cause similar unwanted side reactions.
-
Polymerization and Resinification: The unsaturated ketones formed via dehydrochlorination are often reactive monomers. In the presence of acid (HCl) or light, these monomers can polymerize, leading to the formation of viscous oils, resins, or solid precipitates.[11] This is often observed as a darkening in color and an increase in the viscosity of the sample.
The following diagram illustrates the primary decomposition pathways.
Caption: Primary decomposition pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: For long-term stability, the compound should be stored refrigerated (2-8°C) in a tightly sealed, amber glass bottle to protect it from light.[12] The headspace of the bottle should be purged with an inert gas like argon or nitrogen to minimize contact with oxygen and moisture.
Q2: What are the first visual signs of decomposition? A: The earliest signs are typically a change in color, from colorless or pale yellow to a more pronounced yellow or brown.[11] You may also observe an increase in viscosity or the formation of a solid precipitate over time. A sharp, acidic odor due to HCl formation is another key indicator.
Q3: Can I store it in a standard laboratory freezer (-20°C)? A: While refrigeration is recommended, freezing is generally acceptable and may further slow degradation rates. However, ensure the container is appropriate for freezing temperatures to prevent cracking. Always allow the sample to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical.
Q4: What type of container and cap should I use? A: An amber glass bottle with a PTFE (Teflon)-lined cap is the best choice. Glass is inert, and the amber color protects against light-induced degradation. The PTFE liner provides a high-quality seal against moisture ingress and is resistant to chemical attack by potential HCl vapors.
Q5: How long can I expect the compound to remain stable under ideal conditions? A: When stored under refrigeration, protected from light, and under an inert atmosphere, high-purity this compound should remain stable for many months to over a year. However, purity should always be re-verified by an analytical method like Gas Chromatography (GC) before use in a sensitive synthesis, especially after prolonged storage.[11]
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter, providing explanations and actionable solutions.
| Observed Problem | Probable Cause | Recommended Action |
| Sample has turned yellow or brown. | Dehydrochlorination followed by polymerization of the resulting unsaturated ketone.[11] This is accelerated by light, heat, or contaminants. | The material is likely impure. Assess purity via GC or NMR. If purity is critical, the material should be redistilled under vacuum immediately before use. For future storage, use an amber bottle and refrigerate under an inert atmosphere. |
| A solid precipitate has formed. | Advanced polymerization/resinification of degradation products. | The sample is significantly degraded and is likely unsuitable for most applications. Proper disposal according to safety guidelines is recommended. |
| Increased pressure inside the bottle. | Formation of hydrogen chloride (HCl) gas from dehydrochlorination or hydrolysis. This is a hazardous situation.[11] | CAUTION: Handle with extreme care in a well-ventilated fume hood while wearing appropriate PPE. Cool the bottle in an ice bath to reduce the internal pressure before slowly and carefully venting the cap. The material is decomposed and should be quenched and disposed of properly. |
| NMR/GC analysis shows new peaks. | Presence of decomposition products such as the corresponding unsaturated ketone or hydroxyketone. | Identify the impurities by comparing their spectral data (e.g., GC-MS) with known degradation products. Quantify the purity of the main component.[] If the purity is below your experimental threshold, purification by vacuum distillation is required. |
Section 4: Protocols for Stability Management
Adherence to validated protocols is essential for maintaining the integrity of this compound.
Protocol 4.1: Recommended Long-Term Storage Protocol
-
Select Container: Choose a clean, dry amber glass bottle with a PTFE-lined screw cap.
-
Aliquot if Necessary: If you have a large stock bottle, it is best practice to aliquot the amount needed for short-term use into smaller vials. This minimizes repeated opening of the main stock, reducing exposure to air and moisture.
-
Inert Gas Purge: Before sealing the container for storage, gently flush the headspace with a stream of dry nitrogen or argon for 30-60 seconds. This displaces air and moisture.
-
Seal Tightly: Secure the PTFE-lined cap firmly. For extra protection, you can wrap the cap-bottle interface with Parafilm®.
-
Label Clearly: Label the bottle with the compound name, date received/aliquoted, and storage conditions.
-
Store Properly: Place the sealed bottle in a refrigerator at 2-8°C.[12] Ensure it is stored away from any basic or highly nucleophilic reagents.
The following diagram outlines the decision-making workflow for sample handling and storage.
Caption: Decision workflow for handling and storing the compound.
Protocol 4.2: Purity Assessment via Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of volatile compounds like this compound.[14]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system equipped with an FID.
-
Run Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample onto the GC column.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Typical GC Parameters:
| Parameter | Setting |
| Column | Agilent HP-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Inlet Temperature | 250°C |
| Detector Temperature | 280°C |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Oven Program | Start at 50°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Note: These parameters are a starting point and may require optimization for your specific instrument and column.
References
-
This compound | CAS 1187-81-1 . American Elements. [Link]
- Gresham, T. L. (1941). Method of stabilizing halogenated ketones. U.S. Patent No. 2,229,625. Washington, DC: U.S.
-
This compound . LookChem. [Link]
-
Psillakis, E., et al. (2014). Fast and "green" method for the analytical monitoring of haloketones in treated water . Journal of Chromatography A. [Link]
-
5-Chloro-3-methyl-2-pentanone | C6H11ClO . PubChem. [Link]
-
Kysil, A., et al. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane . ResearchGate. [Link]
-
α-Halo ketone . Wikipedia. [Link]
-
Ketone halogenation . Wikipedia. [Link]
-
Haloalkanes and Haloarenes - NCERT Solutions for Class 12 Chemistry Chapter 10 . BYJU'S. [Link]
-
Alpha Halogenation of Enols and Enolates . Chemistry Steps. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. POST-LAB: DEHYDROHALOGENATION OF | Chegg.com [chegg.com]
- 9. brainly.com [brainly.com]
- 10. mdpi.com [mdpi.com]
- 11. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Chloro-3-methylpentan-2-one
For: Researchers, Scientists, and Drug Development Professionals
This guide is designed to provide in-depth technical support for the purification of 5-Chloro-3-methylpentan-2-one. Recognizing the compound's thermal and chemical sensitivities, this document moves beyond standard protocols to address the specific, practical challenges encountered in a laboratory setting.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: After synthesis and initial workup, my crude NMR shows the presence of residual starting material (e.g., an unsaturated ketone). How can I remove this before distillation?
Answer: Residual α,β-unsaturated ketones, such as mesityl oxide, are common impurities if the synthesis involves a Michael addition of HCl. These impurities can sometimes co-distill with the product or cause unwanted side reactions at elevated temperatures.
-
Causality: The starting material is less polar than your chlorinated product but may have a close enough boiling point to be problematic. A simple aqueous wash is often insufficient for complete removal.
-
Recommended Action: A bisulfite wash is a highly effective and classic method for separating ketones and aldehydes from other organic materials.
-
Dissolve the crude product in a suitable solvent like diethyl ether.
-
Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.
-
Wash the organic layer with the NaHSO₃ solution in a separatory funnel. The ketone will form a solid adduct that precipitates or moves to the aqueous layer.
-
Separate the layers. The non-ketonic impurities will remain in the organic phase.
-
To recover your target compound, the adduct can be broken by adding a strong acid or base, but for purification, you simply discard the aqueous layer/precipitate containing the impurity.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo before proceeding to distillation.
-
-
Verification: Run a comparative TLC or a quick GC-MS analysis of the crude material before and after the wash to confirm the removal of the starting material.
Question 2: My product is turning yellow or brown during distillation, and the final yield is low. What is causing this decomposition?
Answer: This discoloration is a classic sign of thermal decomposition. β-Chloro ketones are susceptible to elimination reactions (dehydrohalogenation) at elevated temperatures to form α,β-unsaturated ketones, which can then polymerize or undergo further reactions, leading to colored byproducts.[1][2] The atmospheric boiling point of this compound is approximately 180.7°C, a temperature at which decomposition is highly likely.[3]
-
Causality: The heat provides the activation energy needed to eliminate HCl. This process can be catalyzed by trace amounts of acid or base.
-
Recommended Action: Vacuum Distillation. This is the most critical adjustment. By reducing the pressure, you significantly lower the boiling point, thereby avoiding the temperature range where decomposition occurs.
-
Target Pressure: Aim for a vacuum level that brings the boiling point below 100°C. For a similar compound, 5-chloro-2-pentanone, the boiling point is 70–72°C at 20 mmHg.[4] A similar range should be targeted for your compound.
-
Add a Stabilizer: Adding a small amount of a non-volatile base scavenger, like powdered potassium carbonate or a hindered amine (e.g., 2,6-di-tert-butylpyridine), to the distillation flask can neutralize any trace HCl that forms, preventing it from catalyzing further decomposition.
-
-
Verification: The distillate should be colorless. A post-distillation purity check by GC-MS or ¹H NMR should show a significant reduction in decomposition-related impurities compared to previous attempts.
Question 3: My GC-MS analysis shows an impurity with a mass of M-36, corresponding to the loss of HCl. How do I prevent this?
Answer: The M-36 peak indicates that elimination of HCl is occurring, either in your purification process or in the hot GC injection port.
-
Causality: As discussed in Question 2, this is due to dehydrohalogenation. If it's happening primarily in the GC injector, it suggests thermal instability. If it's present in the bulk sample before injection, the issue lies in your handling or purification.
-
Recommended Action:
-
Purification: Use vacuum distillation as the primary purification method (see Question 2). Avoid heating the compound for prolonged periods.
-
Analytical: To confirm if the decomposition is an artifact of the analysis, use a lower injection port temperature on your GC. If the M-36 impurity peak decreases relative to the parent peak at a lower injector temperature, it confirms the issue is analytical.
-
Storage: Store the purified product in a refrigerator, under an inert atmosphere (nitrogen or argon), and in a flask that excludes light to prevent free-radical pathways that could initiate decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the single best method for purifying this compound?
For bulk purification (>5 g), fractional vacuum distillation is the industry-standard and most effective method. It simultaneously addresses two key challenges: separating impurities with different boiling points and preventing thermal decomposition by lowering the boiling temperature. For smaller, research-scale quantities (<1 g) where distillation losses may be significant, flash column chromatography on silica gel can be effective, but care must be taken.
Q2: What are the likely impurities I should expect from a typical synthesis?
The impurity profile is highly dependent on the synthetic route. A common route is the hydrochlorination of mesityl oxide.
-
Unreacted Starting Material: Mesityl oxide (4-methyl-3-penten-2-one).
-
Isomeric Byproducts: 4-Chloro-4-methyl-2-pentanone (from Markovnikov addition of HCl).
-
Elimination Product: 3-Methyl-3-penten-2-one (from decomposition).
-
Solvent and Reagents: Residual solvents or reagents from the workup.
Impurity Profile and Physical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
|---|---|---|---|---|
| This compound | CC(CCCl)C(=O)C | 134.61 [5] | 180.7 (atm.) [3] | Target Compound. Prone to decomposition at high temp. |
| Mesityl Oxide | (CH₃)₂C=CHCOCH₃ | 98.14 | 129 (atm.) | Unreacted starting material. Can be removed with a bisulfite wash. |
| 4-Chloro-4-methyl-2-pentanone | CH₃COC(Cl)(CH₃)₂ | 134.61 | ~165-170 (est.) | Isomeric byproduct. Difficult to separate by distillation. |
| 3-Methyl-3-penten-2-one | CH₃CH=C(CH₃)COCH₃ | 98.14 | 138 (atm.) | Elimination byproduct. Indicates decomposition has occurred. |
Q3: Can I use flash chromatography to purify this compound?
Yes, but with caution. Silica gel is acidic and can promote the elimination of HCl on the column, especially if the residence time is long.
-
Protocol: Use a less polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures) to ensure rapid elution. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~0.5-1% v/v) in the eluent before packing the column. Monitor fractions closely by TLC.
Q4: How should I properly store the purified product?
To ensure long-term stability:
-
Temperature: Store at 2-8°C (refrigerated).
-
Atmosphere: Displace air with an inert gas like argon or nitrogen to prevent oxidation.
-
Container: Use an amber glass bottle or a container protected from light to prevent photochemical reactions.
-
Purity: Ensure the material is free of acidic or basic residues from the workup, as these can catalyze degradation over time.
Experimental Protocol: Fractional Vacuum Distillation
This protocol provides a step-by-step method for the purification of this compound on a laboratory scale.
1. Preparation and Setup:
-
Ensure all glassware is dry and clean.
-
Assemble a fractional distillation apparatus with a short Vigreux column (10-20 cm). A longer column may be required if isomeric impurities are present.
-
Place the crude this compound (pre-treated with a wash if necessary) into a round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge (manometer).
2. Distillation Procedure:
-
Begin stirring (if using a stir bar).
-
Slowly and carefully reduce the pressure in the system to the target range (e.g., 15-25 mmHg).
-
Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.
-
Observe the distillation head for the first signs of condensation (reflux).
-
Collect a small initial fraction (forerun) which may contain volatile impurities and discard it.
-
Slowly increase the heating to distill the main fraction at a steady rate (approx. 1-2 drops per second). Monitor the head temperature and the vacuum pressure; they should remain stable during the collection of the pure compound.
-
Stop the distillation when the temperature at the distillation head either rises or drops significantly, or when only a small amount of residue remains in the flask. Do not distill to dryness to avoid the concentration of potentially explosive peroxides.
3. Shutdown and Storage:
-
Remove the heating mantle and allow the system to cool under vacuum.
-
Slowly and carefully re-introduce air or an inert gas to the system to release the vacuum. Releasing the vacuum while the system is hot can cause air to rush in and potentially ignite flammable vapors.
-
Transfer the purified, colorless liquid to a clean, dry, and appropriately labeled storage container.
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification of this compound.
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12213600, 5-Chloro-3-methyl-2-pentanone. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53755914, 5-Chloro-3-methyl-2-penten-1-ol. Retrieved from [Link]
- Cannon, C. G., & Smith, L. I. (1963). Ketone, cyclopropyl methyl. Organic Syntheses, Coll. Vol. 4, 597.
- Winnacker, E. L., & Bipp, H. (1990). Method for the preparation of 5-chloro-pentan-2-one. (EP0380783A2). Google Patents.
- Stauffer, R. D. (1978). Process for the preparation of selectively and symmetrically di-halogenated ketals. (US4067886A). Google Patents.
-
Wikipedia contributors. (2023, December 27). Thermal decomposition. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Schaumann, E., & Fittkau, S. (1984). Chemistry of the β-Thiolactones: Substituent and Solvent Effects on Thermal Decomposition and Comparison with the β-Lactones. Tetrahedron Letters, 25(23), 2419-2422.
-
National Council of Educational Research and Training. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link]
- Li, Y., et al. (2014). 5-chloro-2-pentanone preparation method. (CN103694094A). Google Patents.
-
Ashenhurst, J. (n.d.). Alpha Halogenation of Enols and Enolates. Chemistry Steps. Retrieved from [Link]
-
LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
Sources
Catalyst Selection for Reactions with 5-Chloro-3-methylpentan-2-one: A Technical Support Guide
Welcome to the technical support center for catalyst selection in reactions involving 5-Chloro-3-methylpentan-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges. Our goal is to equip you with the necessary knowledge to make informed decisions on catalyst and reaction conditions, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does this influence catalyst selection?
A1: this compound is an α-haloketone, a class of compounds characterized by two key reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine (the α-carbon). The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Additionally, the protons on the carbon adjacent to the carbonyl group (the α'-hydrogens) are acidic and can be removed by a base to form an enolate.
This dual reactivity dictates the three main reaction pathways for this compound:
-
Favorskii Rearrangement: This base-catalyzed reaction proceeds through a cyclopropanone intermediate to yield carboxylic acid derivatives. The choice of a strong, non-nucleophilic base is crucial to favor this pathway.
-
Nucleophilic Substitution (SN2): A direct displacement of the chloride ion by a nucleophile. This reaction is favored by good nucleophiles and conditions that disfavor enolate formation.
-
Elimination (E2): Abstraction of a proton by a strong, sterically hindered base leads to the formation of an α,β-unsaturated ketone.
The selection of the appropriate catalyst, typically a base, is therefore critical in directing the reaction towards the desired outcome.
Q2: We are aiming for the Favorskii rearrangement of this compound. What is the recommended catalyst and what are the key mechanistic steps?
A2: For the Favorskii rearrangement of an acyclic α-chloro ketone like this compound, a strong alkoxide base such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) is the catalyst of choice.[1] The reaction proceeds through the following key mechanistic steps:
-
Enolate Formation: The alkoxide base abstracts an acidic α'-proton (from the methyl group adjacent to the carbonyl) to form an enolate intermediate.
-
Intramolecular Cyclization: The enolate then undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the chlorine, displacing the chloride ion and forming a strained cyclopropanone intermediate.[1][2]
-
Nucleophilic Attack: The alkoxide nucleophile attacks the carbonyl carbon of the highly reactive cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the cyclopropane ring to form a more stable carbanion. The ring opening generally occurs to place the negative charge on the less substituted carbon.[2]
-
Protonation: The carbanion is protonated by the solvent (e.g., methanol or ethanol) to yield the final carboxylic acid ester product.
Caption: Mechanism of the Favorskii Rearrangement.
Troubleshooting Guides
Problem 1: Low yield of the desired Favorskii rearrangement product.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Competing Elimination Reaction | A strong, bulky base can favor elimination over the Favorskii rearrangement. | - Use a less sterically hindered base (e.g., sodium methoxide instead of potassium tert-butoxide).- Lower the reaction temperature to favor the rearrangement, which generally has a lower activation energy than elimination. |
| Competing Nucleophilic Substitution | If the base used is also a strong nucleophile, direct SN2 displacement of the chloride can occur. | - Ensure the base is not an overly powerful nucleophile. Alkoxides are a good balance.- Use a non-nucleophilic base if the goal is solely rearrangement, though this is less common for the classic Favorskii. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or GC-MS.[3]- If the reaction is sluggish, consider slightly increasing the temperature or extending the reaction time.[1] A typical condition is stirring at 55 °C for 4 hours.[1] |
| Decomposition of Reactant or Intermediate | α-haloketones can be unstable, and the cyclopropanone intermediate is highly strained and can undergo side reactions if not promptly trapped by the nucleophile. | - Ensure the starting material is pure.- Add the substrate to the base solution at a low temperature (e.g., 0 °C) before warming to the reaction temperature to control the initial stages of the reaction.[1] |
Problem 2: The major product of the reaction is an α,β-unsaturated ketone instead of the expected nucleophilic substitution product.
Possible Causes & Solutions:
This outcome indicates that an elimination reaction is the predominant pathway.
Catalyst and Condition Adjustments to Favor SN2:
-
Base Selection: The choice of base is critical. Strongly basic nucleophiles can promote elimination. If your nucleophile is basic, consider using a weaker, non-nucleophilic base if one is required for the reaction, or use the salt of the nucleophile (e.g., sodium phenoxide) which is less basic.
-
Nucleophile Choice: Employ a "soft" nucleophile. Soft nucleophiles, such as those with sulfur or iodine, tend to favor SN2 reactions over elimination.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.
-
Solvent: Aprotic polar solvents like DMSO or DMF can be used to enhance the rate of SN2 reactions.
Caption: Catalyst selection directs reaction pathways.
Experimental Protocols
Protocol 1: Favorskii Rearrangement of this compound to an Ester
This protocol is adapted from a general procedure for the Favorskii rearrangement of α-halo ketones.[1]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium metal (Na)
-
Anhydrous Diethyl Ether (Et2O)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked flask under an argon atmosphere, carefully add sodium (2.2 equivalents) to anhydrous methanol at 0 °C to generate a fresh solution of sodium methoxide.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Addition: Transfer the solution of the α-chloro ketone to the freshly prepared sodium methoxide solution via cannula at 0 °C. A white slurry is expected to form.
-
Reaction: Allow the reaction mixture to warm to room temperature, then equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture at this temperature for 4 hours.
-
Workup:
-
Cool the reaction to room temperature, and then further cool to 0 °C in an ice/water bath.
-
Dilute the mixture with diethyl ether and carefully quench with saturated aqueous ammonium chloride.
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by silica gel flash chromatography to afford the desired ester product.
References
-
Favorskii Rearrangement. NROChemistry. [Link]
-
Favorskii Rearrangement. Organic Chemistry Tutor. [Link]
-
Favorskii rearrangement. Wikipedia. [Link]
-
Myers, A. G. p1d4 favorskii. Andrew G. Myers Research Group. [Link]
-
Favorskii rearrangement. chemeurope.com. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. [Link]
Sources
minimizing byproduct formation in 5-Chloro-3-methylpentan-2-one reactions
Welcome to the technical support guide for the synthesis of 5-Chloro-3-methylpentan-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, minimize byproduct formation, and improve overall yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.
Q1: I'm observing a significant amount of a higher molecular weight impurity, likely from an aldol condensation reaction. How can I prevent this?
A1: Aldol condensation is a common side reaction for ketones in the presence of either acid or base catalysts. The enol or enolate form of this compound can act as a nucleophile, attacking the carbonyl carbon of another molecule. This leads to the formation of β-hydroxy ketone adducts, which can then dehydrate to form α,β-unsaturated ketones, resulting in complex product mixtures and reduced yield.[1]
Root Cause Analysis & Mitigation Strategies:
-
Temperature Control: Aldol additions are often reversible and thermodynamically controlled. Running the reaction at lower temperatures (e.g., 0°C to -20°C) can kinetically disfavor the aldol reaction pathway.
-
Base/Acid Selection: If your primary reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., Lithium diisopropylamide - LDA) and add it slowly to a cooled solution of the ketone to ensure rapid deprotonation without providing excess base that can catalyze the condensation. If the reaction is acid-catalyzed, ensure the temperature is kept low to minimize the rate of the condensation side reaction.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the primary reaction. Prolonged exposure to catalytic conditions can promote the formation of aldol byproducts.
Visualizing the Byproduct Pathway:
The following diagram illustrates the base-catalyzed aldol condensation pathway that can lead to impurity formation.
Caption: Base-catalyzed aldol condensation pathway.
Q2: My reaction yield is low due to the formation of 5-hydroxy-3-methylpentan-2-one. What causes this and how can it be avoided?
A2: The formation of the corresponding hydroxy compound is typically due to the hydrolysis of the alkyl chloride. This can occur either during the reaction if water is present, or more commonly, during the aqueous workup phase. The carbon-chlorine bond in this compound is susceptible to nucleophilic substitution by water, especially under conditions that promote SN1 or SN2 reactions.
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents to prevent premature hydrolysis.
-
Controlled Workup:
-
Temperature: Perform the aqueous quench at low temperatures (0-5°C) to reduce the rate of hydrolysis.
-
pH Control: Avoid strongly basic conditions during workup, as hydroxide ions are more potent nucleophiles than water.[2] A mildly acidic or neutral wash is often preferable.
-
Extraction Efficiency: Promptly extract the product into a non-polar organic solvent after the quench to minimize its contact time with the aqueous phase.
-
Optimized Workup Protocol:
-
Cool the completed reaction mixture to 0°C in an ice bath.
-
Slowly add a pre-chilled, saturated solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic buffer.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Immediately extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Q3: My reaction shows incomplete conversion, with a significant amount of starting material remaining. What are the likely causes?
A3: Incomplete conversion can stem from several factors related to reagent activity, stoichiometry, and reaction conditions. A systematic approach is necessary to diagnose the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete conversion.
Key Considerations:
-
Reagent Purity: If using organometallic reagents (e.g., Grignard reagents), they are highly sensitive to moisture and air.[3][4] Ensure they are freshly prepared or properly titrated. Chlorinating agents (e.g., SOCl₂, HCl) should be of high purity.
-
Temperature and Time: Some reactions have a high activation energy. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion. Consider incremental increases in temperature or extending the reaction time while monitoring progress via TLC or GC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound that minimizes byproducts?
A1: A widely cited and robust method involves the acid-catalyzed ring-opening and decarboxylation of α-acetyl-γ-butyrolactone with concentrated hydrochloric acid.[5] This method is often favored for its relatively straightforward procedure and commercially available starting material.
Reaction Scheme: α-acetyl-γ-butyrolactone + conc. HCl → this compound + CO₂ + H₂O
Another effective, though multi-step, process starts from a ketal of a levulinic acid ester. This route involves hydrogenation and subsequent reaction with hydrochloric acid, which can offer high purity if the intermediates are carefully purified.[6][7]
| Parameter | Ring-Opening of α-acetyl-γ-butyrolactone | Route from Levulinic Acid Ketal |
| Starting Material | α-acetyl-γ-butyrolactone | Levulinic acid ester, Ethylene glycol |
| Key Reagent | Concentrated Hydrochloric Acid | H₂, Catalyst (e.g., Raney Ni), HCl |
| Pros | Fewer steps, readily available starting material. | Can lead to very high purity, avoids harsh initial conditions. |
| Cons | Requires careful heating to control effervescence (CO₂ evolution); potential for acid-catalyzed side reactions.[5] | Multi-step process, requires hydrogenation equipment. |
| Byproduct Profile | Potential for polymeric materials if overheated; incomplete reaction. | Byproducts from ketalization or hydrogenation steps if not optimized.[6] |
Q2: How critical is temperature control throughout the synthesis?
A2: Temperature is one of the most critical parameters for controlling selectivity and minimizing byproduct formation. Different side reactions have different activation energies compared to the desired reaction.
-
Exothermic Reactions: Many chlorination and ring-opening reactions are exothermic. Initial cooling (e.g., 0°C) during reagent addition is crucial to prevent a runaway reaction, which can lead to decomposition and the formation of polymeric tars.[8]
-
Kinetic vs. Thermodynamic Control:
-
Low Temperatures (-20°C to 0°C): Favor kinetic products and can suppress thermodynamically favored but slower side reactions like aldol condensation.
-
Elevated Temperatures (Reflux): Often required to drive the main reaction to completion but can also accelerate side reactions like elimination or decomposition. The optimal temperature is a balance that must be determined empirically.
-
Recommended Temperature Regimes:
| Reaction Step | Typical Temperature Range | Rationale |
| Reagent Addition | 0°C to 10°C | Control exothermicity, prevent initial side reactions. |
| Main Reaction | 25°C to Reflux (solvent dependent) | Provide sufficient energy to overcome activation barrier for the desired transformation. |
| Aqueous Workup | 0°C to 5°C | Minimize hydrolysis of the alkyl chloride product. |
Q3: What are the best practices for the final purification of this compound?
A3: The primary method for purifying this compound is vacuum distillation .[5] Its boiling point is low enough to allow for distillation under reduced pressure, which prevents thermal decomposition that might occur at its atmospheric boiling point.
Step-by-Step Purification Protocol (Vacuum Distillation):
-
Crude Product Transfer: Transfer the crude, dried organic extract to a round-bottom flask suitable for distillation. Add a few boiling chips or a magnetic stir bar.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is often sufficient. Ensure all joints are properly sealed with vacuum grease.
-
Fractional Distillation: For higher purity, a Vigreux column can be used to better separate the product from impurities with close boiling points.[5]
-
Applying Vacuum: Gradually apply vacuum from a vacuum pump, ensuring the system is stable. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. For 5-Chloro-2-pentanone (a close analog), a boiling point of 70–72°C at 20 mmHg is reported, which can serve as a useful reference point.[5]
-
Characterization: Confirm the purity of the collected fractions using GC, NMR, or other appropriate analytical techniques.
References
-
CymitQuimica. this compound.Link
-
Chemistry Online. (2022). Haloalkane Reactions.Link
-
Google Patents. EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.Link
-
LookChem. this compound.Link
-
Chemguide. Making halogenoalkanes (haloalkanes).Link
-
Organic Syntheses. Ketone, cyclopropyl methyl.Link
-
Google Patents. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one.Link
-
Organic Chemistry Portal. Grignard Reaction.Link
-
Physics & Maths Tutor. HALOALKANES (HALOGENOALKANES).Link
-
Wikipedia. Haloalkane.Link
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 5-Chloro-2-Pentanone: Processes and Applications.Link
-
Doc Brown's Chemistry. Laboratory synthesis haloalkanes halogenoalkanes.Link
-
Google Patents. US4990682A - Process for the preparation of 5-chloro-2-pentanone.Link
-
ChemicalBook. 5-Chloro-2-pentanone synthesis.Link
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.Link
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.Link
-
Homework.Study.com. Use a Grignard reaction to prepare the following alcohols.Link
-
Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). 3.4.2 – Grignard Reactions with Carbonyls.Link
-
Google Patents. EP0380783A3 - Method for the preparation of 5-chloro-pentan-2-one.Link
-
Chemistry Steps. Reactions of Aldehydes and Ketones Practice Problems.Link
-
NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems.Link
-
YouTube. (2021). 19.9 Retrosynthesis with Aldehydes and Ketones | Organic Chemistry.Link
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism.Link
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.Link
-
PubChem. 5-Chloro-3-methyl-2-pentanone.Link
-
Environmental Science & Technology. (2011). Kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol.Link
-
PubChem. 5-Chloro-3-methyl-2-penten-1-ol.Link
-
Google Patents. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.Link
-
ResearchGate. Production of 3-methyl-1-butanol from yeast extract.Link
-
ResearchGate. Targeted production of 3-methyl-1-butanol (3-MB) by the CoA detour of the Ehrlich pathway.Link
-
Sigma-Aldrich. 5-Chloro-2-pentanone.Link
-
Journal of the Chemical Society, Faraday Transactions 1. Aldol condensation of butan-2-one and pentan-3-one on an activated alumina as monitored via in-situ carbon-13 nuclear magnetic resonance spectroscopy.Link
-
Drishti IAS. NCERT-Class-12-Chemistry-Part-2.pdf.Link
-
PMC - NIH. 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation.Link
Sources
- 1. Aldol condensation of butan-2-one and pentan-3-one on an activated alumina as monitored via in-situ carbon-13 nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
- 7. US4990682A - Process for the preparation of 5-chloro-2-pentanone - Google Patents [patents.google.com]
- 8. EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized 5-Chloro-3-methylpentan-2-one
Introduction: The Imperative of Rigorous Structural Elucidation
In the realm of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The synthesis of a target compound is not complete upon its isolation; it is complete upon its rigorous and unequivocal structural validation. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide provides a comprehensive, multi-technique framework for the structural validation of a synthesized target, 5-Chloro-3-methylpentan-2-one (C₆H₁₁ClO).
We will move beyond a simple checklist of techniques, instead delving into the causality behind our analytical choices. This guide is designed for researchers and scientists who require not just data, but a self-validating system of evidence to confirm the identity, purity, and precise architecture of their synthesized molecules. We will compare and contrast the information gleaned from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis, demonstrating how these techniques synergize to provide an irrefutable structural proof.
The Analytical Gauntlet: A Multi-Pronged Approach to Validation
No single analytical technique is sufficient for complete structural elucidation. Each method interrogates the molecule from a different perspective, and true confidence is achieved when the data from all techniques converge on a single, consistent structure. The workflow below illustrates the logical progression from synthesis to final confirmation.
Caption: Primary α-cleavage fragmentation pathways for this compound.
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the Gas Chromatograph (GC).
-
Separation: The GC separates the compound from any volatile impurities based on boiling point and column affinity. [1]3. Ionization: As the pure compound elutes from the GC column, it enters the MS source and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. [2]4. Analysis: The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: Fragments are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).
Trustworthiness: The combination of GC and MS is powerful for purity assessment. [3]A single sharp peak in the gas chromatogram coupled with a mass spectrum matching the expected molecular ion and fragmentation pattern provides strong evidence for a pure, correctly identified compound.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The C=O (carbonyl) bond of a ketone produces a very strong and sharp absorption peak in a characteristic region of the spectrum, making it easily identifiable. [4] Expected Data for this compound:
-
C=O Stretch: A strong, sharp absorption peak around 1715 cm⁻¹ . This is characteristic of a saturated, aliphatic ketone. [5][6][7]Conjugation would lower this frequency, while ring strain would increase it, so its position is highly diagnostic. [8]* C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds.
-
C-Cl Stretch: A moderate absorption in the fingerprint region, typically between 600-800 cm⁻¹ .
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond, germanium) is recorded.
-
Sample Application: A small drop of the neat liquid sample is placed directly onto the ATR crystal.
-
Sample Scan: The IR spectrum of the sample is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Trustworthiness: The presence of a strong peak at ~1715 cm⁻¹ is definitive evidence for a saturated ketone. The absence of broad peaks around 3200-3600 cm⁻¹ (O-H stretch) or sharp peaks around 3300 cm⁻¹ (alkyne C-H stretch) helps rule out alternative structures or impurities like alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. [9]A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (HSQC, HMBC) experiments provides an unambiguous map of atomic connectivity.
¹H NMR: Proton Environment and Connectivity
¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity/splitting).
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Position | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| 1 | -C(=O)CH₃ | ~2.15 | Singlet (s) | 3H | Adjacent to electron-withdrawing C=O group. No adjacent protons. |
| 5 | -CH₂ Cl | ~3.60 | Triplet (t) | 2H | Deshielded by electronegative Cl atom. Coupled to 2 protons at C4. |
| 3 | -CH (CH₃)- | ~2.80 | Multiplet (m) | 1H | Deshielded by C=O. Coupled to protons at C1(CH3), C4, and C6. |
| 4 | -CH₂- | ~1.90-2.20 | Multiplet (m) | 2H | Diastereotopic protons coupled to protons at C3 and C5. |
| 6 | -CH(CH₃ )- | ~1.10 | Doublet (d) | 3H | Shielded alkyl group. Coupled to 1 proton at C3. |
¹³C NMR and DEPT: The Carbon Skeleton
¹³C NMR identifies all unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to determine the number of hydrogens attached to each carbon. [10][11][12]* DEPT-90: Shows only CH carbons (methines).
-
DEPT-135: Shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. Quaternary carbons (like C=O) are absent. [12][13] Predicted ¹³C NMR & DEPT-135 Data (100 MHz, CDCl₃):
| Position | Carbon Type | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
| 2 | C=O | ~209 | Absent | Ketone carbonyl carbon, highly deshielded. |
| 5 | CH₂Cl | ~42 | Negative | Carbon attached to electronegative chlorine. |
| 3 | CH | ~45 | Positive | Alpha-carbon to ketone. |
| 4 | CH₂ | ~38 | Negative | Aliphatic methylene carbon. |
| 1 | CH₃ | ~29 | Positive | Alpha-carbon to ketone. |
| 6 | CH₃ | ~16 | Positive | Aliphatic methyl carbon. |
2D NMR (HSQC & HMBC): Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon signal it is directly attached to (¹JCH). This is invaluable for definitively assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum. [9][14]* HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH). This is the key experiment for establishing the overall connectivity of the molecular skeleton. [15][16] Key Expected HMBC Correlations:
-
Protons at C1 (δ ~2.15) will show correlations to the carbonyl carbon C2 (δ ~209) and the methine carbon C3 (δ ~45).
-
Protons at C5 (δ ~3.60) will show correlations to C4 (δ ~38) and C3 (δ ~45).
-
The methyl protons at C6 (δ ~1.10) will show correlations to C3 (δ ~45) and C4 (δ ~38).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal.
-
Analysis: Integrate the ¹H signals and assign all peaks in the 1D and 2D spectra to the proposed structure.
Trustworthiness: The complete and self-consistent assignment of all signals in the full suite of NMR experiments provides the highest level of confidence in structural elucidation. The combination of DEPT, HSQC, and HMBC allows for the unambiguous assembly of the molecular structure, atom by atom. [17]
Conclusion: A Synthesis of Evidence
-
Elemental Analysis confirms the correct atomic ratios.
-
Mass Spectrometry confirms the molecular weight, isotopic distribution, and provides a fragmentation fingerprint consistent with the proposed structure.
-
IR Spectroscopy provides rapid and definitive confirmation of the key ketone functional group.
-
A full suite of NMR experiments provides the ultimate proof, mapping out the entire C-H framework and the precise connectivity of every atom in the molecule.
When the experimental data from each of these techniques aligns perfectly with the predicted data, as outlined in this guide, researchers can have the utmost confidence in the structure of their synthesized compound. This rigorous, multi-faceted approach ensures scientific integrity and provides the solid foundation necessary for advancing research and development.
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Google Cloud.
-
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved January 17, 2024, from [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. Retrieved January 17, 2024, from [Link]
-
Elemental analysis. (n.d.). Wikipedia. Retrieved January 17, 2024, from [Link]
-
DEPT | NMR Core Facility. (n.d.). Columbia University. Retrieved January 17, 2024, from [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved January 17, 2024, from [Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of the West Indies. Retrieved January 17, 2024, from [Link]
-
13.12: DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved January 17, 2024, from [Link]
-
Applying 2D NMR methods to the structural elucidation of complex natural products. (n.d.). ProQuest. Retrieved January 17, 2024, from [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 17, 2024, from [Link]
-
6.4: DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts. Retrieved January 17, 2024, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 17, 2024, from [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system. (2004). PubMed. Retrieved January 17, 2024, from [Link]
-
This compound. (n.d.). LookChem. Retrieved January 17, 2024, from [Link]
-
5-Chloro-3-methyl-2-pentanone. (n.d.). PubChem. Retrieved January 17, 2024, from [Link]
-
Mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 17, 2024, from [Link]
-
GC-MS: A Powerful Technique for Hydrocarbon Analysis. (2021). Lab Manager. Retrieved January 17, 2024, from [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS). (n.d.). EAG Laboratories. Retrieved January 17, 2024, from [Link]
-
This compound. (n.d.). American Elements. Retrieved January 17, 2024, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved January 17, 2024, from [Link]
-
IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved January 17, 2024, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved January 17, 2024, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved January 17, 2024, from [Link]
-
The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online. Retrieved January 17, 2024, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved January 17, 2024, from [Link]
-
A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 17, 2024, from [Link]
Sources
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
comparing the reactivity of 5-Chloro-3-methylpentan-2-one with other ketones
A Comparative Guide to the Reactivity of 5-Chloro-3-methylpentan-2-one
Introduction
In the landscape of synthetic chemistry, ketones serve as fundamental building blocks, prized for their versatile reactivity. The introduction of functional groups, such as halogens, into the ketone's carbon skeleton can dramatically alter its chemical behavior, opening novel synthetic pathways. This guide provides an in-depth comparison of the reactivity of this compound, a γ-chloro ketone, against a curated selection of other ketones.
Our analysis moves beyond simple comparisons of carbonyl electrophilicity to explore how the interplay of steric hindrance, electronic effects, and the unique positioning of the chloro-substituent dictates reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the nuanced reactivity of functionalized ketones in their synthetic endeavors. We will dissect the causality behind experimental choices and provide validated protocols to support our findings.
The ketones selected for this comparative analysis are:
-
Acetone (Propan-2-one): A simple, unhindered methyl ketone serving as a baseline for reactivity.
-
3-Methylpentan-2-one: The direct non-halogenated analog of our target molecule, crucial for isolating the electronic and steric effects of the chloro-substituent.
-
Chloroacetone (1-Chloro-propan-2-one): An α-halo ketone, included to contrast its well-known, distinct reactivity profile (e.g., propensity for Favorskii rearrangement) with that of a γ-chloro ketone.[1][2]
Caption: Structures of the target and comparison ketones.
Part 1: Theoretical Framework of Ketone Reactivity
The reactivity of a ketone is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the steric accessibility of that carbon to an incoming nucleophile.[3][4]
-
Electronic Effects: The carbonyl carbon possesses a partial positive charge due to the high electronegativity of the oxygen atom.[5] Alkyl groups, being electron-donating through an inductive effect, slightly reduce this positive charge, thus decreasing the ketone's reactivity compared to aldehydes.[6][7] Conversely, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon.[6][8] In this compound, the chlorine atom exerts an electron-withdrawing inductive effect. However, being positioned at the γ-carbon (C5), this effect is significantly attenuated by distance and is expected to have only a minor impact on the electrophilicity of the carbonyl carbon at C2.
-
Steric Effects: The size of the substituent groups flanking the carbonyl group can physically impede the approach of a nucleophile.[9][10] Larger, bulkier groups lead to greater steric hindrance and slower reaction rates.[4] Acetone, with two small methyl groups, is sterically unhindered. 3-Methylpentan-2-one and this compound are more hindered, possessing a sec-butyl group (or a derivative thereof) attached to the carbonyl.
Unique Reactivity of Halo-Ketones:
The position of the halogen atom is critical. α-Halo ketones, like chloroacetone, exhibit unique reactivity. The halogen is an excellent leaving group, and the α-protons are acidified by both the carbonyl and the halogen. This structure facilitates reactions like the Favorskii rearrangement in the presence of a base, a reaction that involves the formation of a cyclopropanone intermediate.[1][11][12]
This compound, as a γ-chloro ketone, does not undergo the Favorskii rearrangement. Instead, its structure allows for a different key reaction pathway: intramolecular cyclization . Upon formation of an enolate at the C3 position, the carbanion can act as an internal nucleophile, attacking the carbon bearing the chlorine in an intramolecular Sₙ2 reaction to form a cyclopropane ring. This pathway is a defining characteristic of its reactivity compared to its non-halogenated analog and α-halo ketones.
Part 2: Experimental Comparison of Reactivity
To provide a quantitative comparison, we outline two key experiments designed to probe the distinct facets of reactivity for our selected ketones.
Experiment 1: Nucleophilic Addition via Grignard Reaction
Objective: To assess the relative susceptibility of the carbonyl group to nucleophilic attack by comparing reaction yields with a Grignard reagent. The Grignard reaction is a classic method for forming C-C bonds and is highly sensitive to both steric and electronic factors.[13][14]
Caption: Standard workflow for the comparative Grignard reaction.
Detailed Protocol:
-
To a solution of methylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere at 0°C, add a solution of the respective ketone (1.0 equivalent) in anhydrous diethyl ether dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction to completion using Thin-Layer Chromatography (TLC).
-
Cool the mixture to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the crude product yield and purity by ¹H NMR and GC-MS analysis.
Expected Results & Discussion:
The primary factors influencing the outcome of this reaction will be steric hindrance and, to a lesser extent, the electrophilicity of the carbonyl carbon.
| Ketone | Expected Relative Yield | Key Influencing Factor(s) |
| Acetone | Highest | Minimal steric hindrance allows for rapid nucleophilic attack.[4] |
| Chloroacetone | High | The electron-withdrawing effect of the α-chlorine increases carbonyl electrophilicity, but the reagent can also act as a base, causing enolization and side reactions.[15] |
| 3-Methylpentan-2-one | Moderate | Increased steric hindrance from the sec-butyl group compared to acetone slows the reaction rate. Two electron-donating alkyl groups slightly reduce carbonyl electrophilicity.[7] |
| This compound | Moderate | Steric profile is nearly identical to its non-halogenated analog. The γ-chloro group has a negligible electronic effect on the carbonyl, leading to a similar yield as 3-Methylpentan-2-one.[8] |
These results would demonstrate that for direct nucleophilic addition at the carbonyl, the reactivity of this compound is primarily dictated by the local steric environment, behaving very similarly to its non-halogenated counterpart.
Experiment 2: Base-Mediated Intramolecular Cyclization
Objective: To highlight the unique reaction pathway available to this compound due to its γ-chloro substituent. This experiment serves as the key differentiator in its reactivity profile.
Caption: Mechanism of intramolecular cyclization.
Detailed Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of water and a suitable organic co-solvent like Tetrahydrofuran (THF).
-
Add a solution of sodium hydroxide (2.0 equivalents) in water dropwise to the stirred solution at room temperature.
-
Heat the mixture to reflux for 4 hours, monitoring the disappearance of the starting material by GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the product to confirm the formation of 1-acetyl-1,2-dimethylcyclopropane.
Expected Results & Discussion:
This experiment sharply contrasts the reactivity of the ketones:
| Ketone | Expected Outcome | Rationale |
| This compound | Formation of 1-acetyl-1,2-dimethylcyclopropane. | The γ-chloro substituent acts as a leaving group for an intramolecular Sₙ2 reaction initiated by the enolate formed at C3, leading to efficient cyclization.[16] |
| Acetone & 3-Methylpentan-2-one | No cyclization. Will undergo self-condensation (Aldol reaction) or other intermolecular reactions. | Lacking an internal electrophile and leaving group, these ketones will react intermolecularly under basic conditions. |
| Chloroacetone | Favorskii rearrangement to form propanoic acid derivatives (depending on base/nucleophile), or polymerization. | The presence of an acidic α-proton and an α-leaving group directs the reaction towards the characteristic Favorskii pathway, which involves ring contraction of a cyclopropanone intermediate, not formation of a stable cyclopropyl ketone.[1][17] |
This outcome unequivocally demonstrates that the most significant feature of this compound's reactivity is not its carbonyl group's behavior in isolation, but its capacity for intramolecular transformations enabled by the γ-chloro substituent.
Conclusion
This guide establishes that the reactivity of this compound is a tale of two distinct functionalities.
-
Carbonyl Reactivity: In reactions involving direct nucleophilic attack at the carbonyl, such as the Grignard reaction, this compound behaves predictably. Its reactivity is comparable to its non-halogenated analog, 3-Methylpentan-2-one, and is primarily dictated by the steric hindrance imposed by its alkyl framework. The distant γ-chloro group has a minimal electronic influence on the carbonyl center.
-
Halogen-Mediated Reactivity: The defining characteristic of this compound is its propensity to undergo base-mediated intramolecular cyclization. The γ-positioning of the chlorine atom provides a perfect scaffold for the formation of a stable cyclopropyl ketone via an internal Sₙ2 displacement by its enolate. This pathway is unavailable to simple ketones, and is mechanistically distinct from the rearrangements seen in α-halo ketones.
For the synthetic chemist, this means this compound can be employed either as a standard sterically-hindered ketone in reactions that do not involve base-mediated enolate formation, or as a valuable precursor to substituted cyclopropyl ketones under basic conditions. Understanding this dual reactivity is paramount to leveraging its full synthetic potential.
References
-
Wikipedia contributors. (2023). Favorskii rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
-
Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. [Link]
-
BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link]
-
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. Organic Chemistry II. [Link]
-
Slideshare. (n.d.). Favorskii Rearrangement reactions. [Link]
-
Allen Institute. (n.d.). Ketones are less reactive than aldehydes because. [Link]
-
Study.com. (n.d.). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. [Link]
-
Khan Academy. (n.d.). Reactivity of aldehydes and ketones. [Link]
-
Wikipedia contributors. (2023). Ketone. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2022). 3.25: Relative Reactivity of Carbonyls. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. [Link]
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 5. Ketone - Wikipedia [en.wikipedia.org]
- 6. brainkart.com [brainkart.com]
- 7. Ketones are less reactive than aldehydes because [allen.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. jove.com [jove.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Favorskii Rearrangement reactions | PPTX [slideshare.net]
Navigating the Bioactive Landscape of α-Halogenated Ketones: A Comparative Analysis of 5-Chloro-3-methylpentan-2-one and its Structural Analogs
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the vast and intricate world of bioactive molecules, the introduction of a halogen atom can dramatically alter the pharmacological profile of a compound. This guide delves into the biological activity of 5-Chloro-3-methylpentan-2-one, a halogenated aliphatic ketone, and provides a comparative framework for understanding its potential activities in relation to structurally similar compounds. While specific experimental data for this compound remains limited in publicly accessible literature, by examining the broader class of α-haloketones and related aliphatic ketones, we can infer its likely reactivity and potential therapeutic applications.
The Chemical Rationale: Why Halogenated Ketones Warrant Investigation
The presence of a ketone functional group and a halogen atom on an aliphatic chain creates a molecule with distinct electrophilic centers, rendering it susceptible to a variety of chemical transformations and biological interactions.[1] The carbonyl group and the carbon-halogen bond both contribute to the molecule's reactivity, making these compounds valuable intermediates in organic synthesis and potential candidates for drug development.[1]
Key Structural Features Influencing Bioactivity:
-
The Carbonyl Group: The polarized carbon-oxygen double bond of the ketone can participate in hydrogen bonding and dipole-dipole interactions with biological macromolecules.
-
The Halogen Atom: As an excellent leaving group, the chlorine atom in this compound makes the adjacent carbon atom a target for nucleophilic attack by amino acid residues within proteins, potentially leading to irreversible enzyme inhibition.[2] The type and position of the halogen can significantly impact the compound's reactivity and, consequently, its biological effects.[3]
-
Alkyl Chain: The length and branching of the carbon chain influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Postulated Biological Activities of this compound
A Comparative Look at Structurally Similar Compounds
To understand the potential biological activity of this compound, it is instructive to examine experimental data from studies on analogous compounds.
Antimicrobial and Antifungal Activity
Halogenation is a known strategy for enhancing the antimicrobial properties of various chemical scaffolds.[5] Studies on other halogenated compounds have demonstrated significant activity against a range of bacterial and fungal pathogens. For instance, a series of novel aliphatic sulfonamides showed that their antibacterial activity was influenced by the length of the carbon chain.[6] Similarly, certain triketones have been found to be active against antibiotic-resistant bacteria like MRSA.[5]
Hypothetical Structure-Activity Relationship (SAR) for Antimicrobial Activity:
A systematic study of a series of halogenated aliphatic ketones would likely reveal key SAR trends. For instance, varying the position of the chlorine atom or replacing it with other halogens (e.g., bromine, fluorine) would likely modulate the minimum inhibitory concentration (MIC) against various microbial strains.
Experimental Protocols for Evaluating Biological Activity
To empirically determine the biological activity of this compound and its analogs, a series of standardized in vitro assays are necessary.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for assessing the antimicrobial efficacy of a compound.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound and analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate growth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol: MTT Assay for Cytotoxicity against Cancer Cell Lines
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the compounds on cancer cells.
Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Test compounds
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal human cell line (for assessing selectivity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
Visualizing the Path Forward: Experimental Workflow and Mechanistic Insights
To systematically investigate the biological activity of this compound and its analogs, a structured experimental approach is crucial. The following diagram illustrates a typical workflow.
Sources
- 1. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides [mdpi.com]
- 2. Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of halogenated α-exo-methylene-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of different synthetic routes to 5-Chloro-3-methylpentan-2-one
Introduction
5-Chloro-3-methylpentan-2-one is a valuable chemical intermediate, playing a crucial role as a building block in the synthesis of various more complex molecules, including pharmaceuticals and agrochemicals.[1] Its bifunctional nature, featuring both a ketone and a chloroalkane, allows for a diverse range of subsequent chemical transformations. The economic viability and overall efficiency of any large-scale synthesis depend critically on the chosen synthetic route. This guide provides an in-depth cost-benefit analysis of three distinct synthetic pathways to this compound, designed to inform researchers, process chemists, and drug development professionals in selecting the optimal strategy for their specific needs. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis based on yield, cost, safety, and scalability.
Route 1: Acid-Catalyzed Ring Opening of 3-Acetyl-3-methyl-γ-butyrolactone
This route is a modification of the well-established synthesis of 5-chloro-2-pentanone from α-acetyl-γ-butyrolactone.[2][3] By introducing a methyl group on the lactone ring, we can directly generate the desired carbon skeleton. The core of this synthesis is the hydrolytic decarboxylation and chlorination of a cyclic precursor in a one-pot reaction using concentrated hydrochloric acid.
Mechanistic Rationale
The reaction proceeds through several key steps. First, the acidic conditions promote the hydrolysis of the lactone ester bond, opening the ring to form a γ-keto carboxylic acid. This intermediate is unstable and readily undergoes decarboxylation (loss of CO2), driven by the formation of a stable enol. The resulting 5-hydroxy-3-methylpentan-2-one is then subjected to nucleophilic substitution by the chloride ions present in high concentration from the hydrochloric acid, yielding the final product. The entire cascade is an efficient example of tandem reaction design.
Experimental Protocol
Materials:
-
3-Acetyl-3-methyl-dihydro-furan-2-one (CAS 1123-19-9)
-
Concentrated Hydrochloric Acid (37%)
-
Water
-
Diethyl Ether
-
Anhydrous Calcium Chloride
-
Distillation apparatus
Procedure:
-
A 1-liter distilling flask is charged with 200 mL of concentrated hydrochloric acid, 230 mL of water, and 142 g (1.0 mole) of 3-acetyl-3-methyl-dihydro-furan-2-one.[4]
-
The mixture is heated. A vigorous evolution of carbon dioxide will commence. The heating rate should be controlled to prevent excessive foaming into the condenser.
-
As the reaction proceeds, the mixture will darken, and distillation will begin. The distillation should be conducted as rapidly as possible.
-
Collect approximately 400 mL of the two-phase distillate. The receiver should be cooled in an ice bath to minimize vapor loss.
-
The organic layer of the distillate is separated. The aqueous layer is extracted three times with 75 mL portions of diethyl ether.
-
The initial organic layer and the ether extracts are combined and dried over anhydrous calcium chloride.
-
The ether is removed by distillation using a fractionating column.
-
The remaining crude this compound is purified by vacuum distillation.
Process Visualization
Caption: One-pot synthesis via lactone ring opening.
Route 2: Grignard Reaction followed by Oxidation and Chlorination
This multi-step approach offers greater control over the construction of the carbon skeleton and the introduction of functional groups. It begins with a classic Grignard reaction to form a secondary alcohol, which is subsequently oxidized to a ketone and finally chlorinated.
Mechanistic Rationale
-
Grignard Reaction: The synthesis starts with the nucleophilic addition of a Grignard reagent, such as ethylmagnesium bromide, to isobutyraldehyde. This reaction creates the C3-C4 bond and establishes the secondary alcohol functionality at the C2 position after an acidic workup.[5][6] The choice of Grignard reagent and aldehyde is critical for assembling the correct carbon backbone.
-
Oxidation: The resulting secondary alcohol, 3-methylpentan-2-ol, is then oxidized to the corresponding ketone, 3-methylpentan-2-one. A variety of oxidizing agents can be used, but a mild oxidant like pyridinium chlorochromate (PCC) is often preferred to avoid over-oxidation or side reactions.[7][8] The reaction selectively converts the secondary alcohol to a ketone without cleaving carbon-carbon bonds.[9][10]
-
α-Chlorination: The final step involves the selective chlorination at the C5 position. This can be challenging due to the potential for chlorination at the other α-carbon (C1). To achieve regioselectivity, the reaction can be performed under acidic conditions using a chlorinating agent like sulfuryl chloride (SO2Cl2). The reaction proceeds via an enol or enolate intermediate, and conditions can be optimized to favor chlorination at the less-hindered terminal methyl group, which is then activated by the carbonyl group.
Experimental Protocol
Step A: Synthesis of 3-Methylpentan-2-ol
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), place magnesium turnings.
-
Add a solution of bromoethane in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.
-
Once the Grignard reagent is formed, cool the flask in an ice bath and add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer, and purify the resulting alcohol by distillation.
Step B: Oxidation to 3-Methylpentan-2-one
-
In a flask, suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane.
-
Add a solution of 3-methylpentan-2-ol in dichloromethane to the PCC suspension.
-
Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.
-
Evaporate the solvent to yield the crude ketone, which can be purified by distillation.
Step C: Chlorination to this compound
-
To a solution of 3-methylpentan-2-one in a suitable solvent like carbon tetrachloride, add a catalytic amount of acid (e.g., HCl).
-
Add sulfuryl chloride (SO2Cl2) dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by GC).
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation.
Process Visualization
Caption: Multi-step synthesis via a Grignard intermediate.
Route 3: Organocuprate Conjugate Addition
This route utilizes the unique reactivity of Gilman reagents (organocuprates) to perform a 1,4-conjugate addition to an α,β-unsaturated ketone. This method is highly effective for forming carbon-carbon bonds and can be a powerful alternative to direct Grignard additions.
Mechanistic Rationale
The synthesis starts with a commercially available α,β-unsaturated ketone, 5-chloro-2-penten-4-one. A lithium dimethylcuprate (Gilman) reagent is prepared in situ from methyllithium and copper(I) iodide.[11] Gilman reagents are soft nucleophiles and preferentially attack the β-carbon of α,β-unsaturated carbonyl systems (a Michael addition) rather than the hard carbonyl carbon.[12] This 1,4-addition generates an enolate intermediate, which is then protonated during the aqueous workup to give the final saturated ketone product with the desired methyl group at the C3 position.
Experimental Protocol
Materials:
-
Methyllithium (in diethyl ether)
-
Copper(I) Iodide (CuI)
-
5-Chloro-3-penten-2-one (CAS 5466-99-9)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of Lithium Dimethylcuprate: In a flame-dried, three-necked flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether and cool to 0°C.
-
Slowly add two equivalents of methyllithium solution via syringe. The mixture will change color as the Gilman reagent forms.
-
Conjugate Addition: To the freshly prepared Gilman reagent at 0°C, add a solution of 5-chloro-3-penten-2-one in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and stir until the copper salts precipitate.
-
Separate the ether layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
Process Visualization
Caption: Synthesis via organocuprate conjugate addition.
Cost-Benefit Analysis
To provide a clear comparison, the following table summarizes the key metrics for each synthetic route. Costs are estimated based on bulk pricing for reagents from major chemical suppliers and are intended for comparative purposes.
| Metric | Route 1: Lactone Ring Opening | Route 2: Grignard Synthesis | Route 3: Organocuprate Addition |
| Overall Yield | High (typically 85-95%)[4] | Moderate (50-65% over 3 steps) | Good (70-85%) |
| Number of Steps | 1 (One-Pot) | 3 | 2 (1 Pot for Gilman + Reaction) |
| Reagent Cost | Low to Moderate (depends on lactone precursor cost) | Low (common, inexpensive reagents) | High (organolithiums and copper salts are expensive) |
| Scalability | Excellent (one-pot process is ideal for large scale) | Good (well-understood reactions, but multiple steps add complexity) | Moderate (requires strict anhydrous/inert conditions, expensive at scale) |
| Safety Concerns | Vigorous gas evolution (CO2), corrosive HCl | Highly flammable ethers, pyrophoric Grignard reagent, toxic chromium reagents (PCC) | Pyrophoric methyllithium, requires stringent inert atmosphere techniques |
| Waste Generation | Acidic aqueous waste, minimal organic waste | Chromium waste (if using PCC), magnesium salts, significant solvent waste | Copper waste, lithium salts, significant solvent waste |
| Simplicity/Expertise | Simple, requires standard lab equipment | Moderate, requires experience with moisture-sensitive and oxidative reactions | High, requires expertise in handling organometallic reagents |
Conclusion and Recommendations
Each synthetic route to this compound presents a unique profile of advantages and disadvantages.
-
Route 1 (Lactone Ring Opening) stands out as the most economically attractive and scalable option. Its one-pot nature, high yield, and use of relatively inexpensive bulk chemicals make it the superior choice for industrial production. The primary considerations are the commercial availability and cost of the methylated lactone precursor and handling the corrosive nature of concentrated HCl.
-
Route 2 (Grignard Synthesis) offers a classic, versatile approach that is excellent for laboratory-scale synthesis and for creating analogues by simply changing the Grignard reagent or aldehyde. However, its multi-step nature, moderate overall yield, and the use of hazardous materials like PCC make it less appealing for large-scale manufacturing compared to Route 1.
-
Route 3 (Organocuprate Addition) provides a good yield in a relatively efficient process. Its main drawback is the high cost and handling requirements of organolithium reagents and copper salts, which can be prohibitive for large-scale synthesis. This route is best suited for situations where high regioselectivity is paramount and cost is a secondary concern, or for the synthesis of complex, high-value molecules where other methods have failed.
For most applications, particularly those focused on cost-efficiency and high-throughput production, the acid-catalyzed ring opening of 3-acetyl-3-methyl-γ-butyrolactone (Route 1) is the recommended synthetic strategy. For medicinal chemistry applications where flexibility and the creation of diverse analogues are key, the Grignard-based approach (Route 2) offers significant advantages.
References
- Google Patents. (1983). EP0087596A1 - Process for the preparation of 5-substituted 1-chloro-3,3-dimethyl-pentan-2-ones.
- Google Patents. (1990). EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Nikpassand, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Lee, K., & Kim, Y. H. (1996). regioselective friedel-crafts acylation with 2-phenylfuran-3,4-dicarboxylic acid anhydride. Journal of the Chinese Chemical Society.
- Google Patents. (2014). CN103694094A - 5-chloro-2-pentanone preparation method.
-
Cannon, G. W., Ellis, R. C., & Leal, J. R. (1951). Ketone, cyclopropyl methyl. Organic Syntheses, 31, 74. Retrieved from [Link]
-
Motiwala, H. F., Vekariya, R. H., & Aubé, J. (2015). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-502. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 5-Chloro-2-Pentanone: Processes and Applications. Retrieved from [Link]
-
Ashenhurst, J. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2016). Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). The Oxidation of Alcohols. Retrieved from [Link]
-
Jeske, R. (2022). Synthesis Strategies using Alcohols V2. YouTube. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Study.com. (n.d.). How would one use a Grignard-based synthesis to accomplish the following transformation? methyl isobutyrate (CH_3)_2CHCO_2CH_3 to 3-ethyl-2-methylpentan-3-ol. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Oxidation of Alcohols: Primary, Secondary and Tertiary. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). Choose a Grignard Reagent and a ketone that can be used to produce 3-Methyl-3-pentanol. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3-methyl-2-pentanone. Retrieved from [Link]
- Google Patents. (1991). US4990682A - Process for the preparation of 5-chloro-2-pentanone.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4990682A - Process for the preparation of 5-chloro-2-pentanone - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Purity Analysis of 5-Chloro-3-methylpentan-2-one from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of complex molecules, where every atom counts, the seemingly minor impurities in a reagent can lead to significant downstream consequences, including altered reaction kinetics, unexpected side products, and compromised biological activity of the final compound. This guide provides an in-depth comparative analysis of 5-Chloro-3-methylpentan-2-one, a key building block in various synthetic pathways, sourced from three hypothetical, yet representative, major chemical suppliers.
The objective of this guide is to equip the reader with the necessary tools to critically evaluate the purity of this reagent. We will delve into the causality behind the choice of analytical methodologies, present a transparent, data-driven comparison, and provide detailed, actionable protocols. This approach is grounded in the principles of scientific integrity, ensuring that every claim is supported by robust, self-validating experimental evidence.
The Critical Role of Purity: Why Scrutinize this compound?
This compound (CAS No. 1187-81-1) is a versatile intermediate in organic synthesis.[1][2][3][4][5] Its bifunctional nature, possessing both a ketone and a reactive alkyl chloride, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. However, the very reactivity that makes it synthetically useful also renders it susceptible to the formation of impurities during its manufacture and storage.
Common impurities can arise from several sources, including residual starting materials, byproducts from the synthetic route, and degradation products. For instance, incomplete chlorination could leave behind 3-methylpentan-2-one, while side reactions could introduce isomers or related halogenated ketones. The presence of these impurities, even in trace amounts, can have significant repercussions in a multi-step synthesis, making a thorough purity assessment not just a quality control measure, but a critical step in ensuring the success of a research or development program. Adherence to Good Manufacturing Practices (GMP) by suppliers is crucial in minimizing such impurities.[6][7][8][9][10]
Experimental Design for a Comparative Purity Analysis
To provide a comprehensive and unbiased comparison, a multi-technique analytical approach is essential. The chosen methods are orthogonal, meaning they rely on different chemical and physical principles, thereby providing a more complete picture of the sample's composition. For this guide, we will utilize two primary analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[11][12][13][14] It is particularly well-suited for identifying and quantifying low-level impurities in a sample.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that allows for the determination of the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[15][16][17][18]
The experimental workflow is designed to first identify any potential impurities by GC-MS and then to determine the absolute purity of the main component by ¹H qNMR.
Caption: A streamlined workflow for the comprehensive purity analysis of this compound.
Comparative Purity Data from Three Representative Suppliers
The following table summarizes the hypothetical, yet realistic, analytical data obtained from the purity assessment of this compound from three different suppliers. This data is presented in a format that would typically be found in a detailed Certificate of Analysis (CoA), a document that provides batch-specific data on a product's quality.[19][20][21][22][23]
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, yellowish liquid | Visual Inspection |
| Purity (by ¹H qNMR) | 98.5% | 99.2% | 96.8% | ¹H qNMR (400 MHz) |
| Impurity 1 (3-methylpentan-2-one) | 0.8% | 0.3% | 1.5% | GC-MS |
| Impurity 2 (Isomeric Chloro-ketone) | 0.5% | 0.4% | 1.2% | GC-MS |
| Other Impurities | 0.2% | 0.1% | 0.5% | GC-MS |
| Water Content (Karl Fischer) | 0.05% | 0.03% | 0.15% | Karl Fischer Titration |
| Residue on Ignition | < 0.01% | < 0.01% | 0.05% | USP <281> |
Interpretation of Results:
-
Supplier B demonstrates the highest purity (99.2%) with the lowest levels of identified impurities and water content. This suggests a more robust manufacturing and purification process.
-
Supplier A provides a product of acceptable purity (98.5%) for many applications, though the presence of nearly 1% of the unchlorinated starting material may be a concern for certain sensitive reactions.
-
Supplier C shows the lowest purity (96.8%) with a noticeable yellowish color, which could indicate the presence of chromophoric impurities. The higher levels of identified impurities and water content suggest that this material may be less suitable for applications requiring high purity.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments performed in this comparative analysis.
Protocol 1: GC-MS for Impurity Profiling
This protocol is designed to separate and identify volatile impurities in the this compound samples.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Selective Detector (MSD).
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Dichloromethane (DCM), HPLC grade
-
This compound samples (from Suppliers A, B, and C)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of each peak.
-
Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Caption: Step-by-step workflow for impurity profiling by GC-MS.
Protocol 2: ¹H qNMR for Absolute Purity Determination
This protocol provides a method for determining the absolute purity of the this compound samples using an internal standard.[24]
Instrumentation:
-
400 MHz NMR Spectrometer
Reagents:
-
Deuterated Chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
Maleic Anhydride (Certified Reference Material, >99.9% purity)
-
This compound samples (from Suppliers A, B, and C)
Procedure:
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of maleic anhydride into a 10 mL volumetric flask. Dissolve and dilute to the mark with CDCl₃.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.
-
Accurately add 500 µL of the internal standard stock solution to the NMR tube.
-
Cap the tube and mix thoroughly.
-
-
¹H NMR Data Acquisition:
-
Solvent: CDCl₃
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time (aq): 4 s
-
-
Data Processing and Analysis:
-
Apply a Fourier transform and phase correct the spectrum.
-
Integrate the singlet peak of the internal standard (maleic anhydride, ~δ 7.10 ppm, 2H) and a well-resolved signal from the analyte (e.g., the acetyl protons at ~δ 2.15 ppm, 3H).
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Conclusion and Recommendations
This guide has demonstrated a robust, multi-technique approach for the comparative purity analysis of this compound from different suppliers. The hypothetical data presented highlights the potential variability in product quality between suppliers and underscores the importance of in-house verification of reagent purity.
For researchers and drug development professionals, the key takeaways are:
-
Always request and critically review the Certificate of Analysis for each batch of reagent.[19]
-
For critical applications, perform an independent purity assessment using orthogonal analytical methods like GC-MS and qNMR.
-
The choice of supplier can have a significant impact on the quality and reproducibility of your results. A higher initial cost for a high-purity reagent can often be justified by the savings in time and resources from avoiding failed or difficult-to-interpret experiments.
By implementing these principles, scientists can ensure the integrity of their research and development efforts, ultimately leading to more reliable and impactful outcomes.
References
-
Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. [Link]
-
Holm, K., Linnet, K., & Pedersen, A. J. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 34(8), 489-495. [Link]
-
Scribd. Analytical Methods for Ketones. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76-81. [Link]
-
Semantic Scholar. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. [Link]
-
Wells, J. (1973). Gas Chromatographic Identification of Aldehydes and Ketones in Toxicological Analyses. Journal of the Canadian Society of Forensic Science, 6(1), 29-34. [Link]
-
ResearchGate. Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. [Link]
-
Gauthier, T. D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8835-8836. [Link]
-
MB Therapeutics. Good Manufacturing Practices in the pharmaceutical industry. [Link]
-
ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
-
PharmaSource. Good Manufacturing Practices (GMP) in Pharmaceutical Manufacturing: The Complete Guide. [Link]
-
IntuitionLabs. Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. [Link]
-
Optihaven. Good Manufacturing Practices (GMP). [Link]
-
Bruker. Quantitative NMR Spectroscopy. [Link]
-
Semantic Scholar. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]
-
World Health Organization. Guidelines on Good Manufacturing Practices. [Link]
-
American Association for Clinical Chemistry. Ketone-Testing-Chapter-8. [Link]
-
Quality Chemicals. GMP certificate. [Link]
-
American Elements. This compound. [Link]
- Google Patents. Method of analysis of aldehyde and ketone by mass spectrometry.
-
Medscape. Ketones: Reference Range, Interpretation, Collection and Panels. [Link]
-
LookChem. This compound. [Link]
-
National Institutes of Health. Update on Measuring Ketones. [Link]
-
PubChem. 5-Chloro-3-methyl-2-pentanone. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. americanelements.com [americanelements.com]
- 3. lookchem.com [lookchem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. mb-therapeutics.com [mb-therapeutics.com]
- 7. pharmasource.global [pharmasource.global]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. optihaven.com [optihaven.com]
- 10. Health products policy and standards [who.int]
- 11. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. dl.astm.org [dl.astm.org]
- 14. researchgate.net [researchgate.net]
- 15. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. alliancechemical.com [alliancechemical.com]
- 22. gfschemicals.com [gfschemicals.com]
- 23. GMP certificate - Quality Chemicals [qualitychemicals.com]
- 24. semanticscholar.org [semanticscholar.org]
comparative study of alkylating agents including 5-Chloro-3-methylpentan-2-one
An In-Depth Comparative Guide to Alkylating Agents for Drug Development Professionals
A Senior Application Scientist's Field Guide to the Reactivity, Cytotoxicity, and Therapeutic Potential of 5-Chloro-3-methylpentan-2-one and Comparative Alkylating Agents
Introduction: The Enduring Role of Alkylating Agents in Modern Therapeutics
Alkylating agents represent a cornerstone of chemotherapy, historically significant as among the first non-hormonal drugs proven effective against malignancies.[1] Their mechanism of action, while varied in its specifics, is fundamentally rooted in the covalent modification of biological macromolecules.[2][3] By forming covalent bonds with nucleophilic groups on proteins and, most critically, on the purine bases of DNA, these agents introduce lesions that disrupt the DNA double helix, stall replication, and ultimately trigger programmed cell death (apoptosis).[4][5][6][7]
This guide provides a comparative analysis of several classes of alkylating agents, with a special focus on the α-halo ketone, This compound . While classical agents like nitrogen mustards are well-characterized, the unique reactivity profile of α-halo ketones warrants a closer examination for their potential in developing next-generation therapeutics with novel specificity and efficacy. We will delve into the mechanistic underpinnings, comparative performance metrics, and the self-validating experimental protocols necessary for their rigorous evaluation.
The Central Subject: this compound
This compound is an organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[8][9] Its structure, featuring a terminal chlorine atom positioned gamma to a carbonyl group, imparts specific chemical properties that define its function as an alkylating agent.
Physicochemical Properties:
| Property | Value |
| Chemical Formula | C₆H₁₁ClO |
| Molecular Weight | 134.61 g/mol [9] |
| Appearance | Liquid[9] |
| Boiling Point | 180.7°C at 760 mmHg[9] |
| Density | 0.986 g/cm³[9] |
| Structure | CC(CCCl)C(=O)C[10] |
Reactivity Profile: The Influence of the Carbonyl Group
Unlike simple alkyl chlorides, the reactivity of α-halo ketones in nucleophilic substitution reactions is significantly enhanced.[11][12][13] The electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-halogen bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack.[11] This intrinsic reactivity is a key parameter in its potential as a therapeutic agent, dictating its reaction kinetics with biological targets. For this compound, while the chlorine is not in the alpha position, the overall structure contributes to its potential as an alkylating intermediate in various synthetic pathways.
A Comparative Framework for Alkylating Agents
To understand the unique position of a halo-ketone-like structure, we must compare it against established benchmarks. This guide considers three other agents, each representing a distinct class.
-
Mechlorethamine (A Nitrogen Mustard): A classic bifunctional agent capable of forming inter- and intrastrand DNA cross-links, which are highly cytotoxic lesions.[4][14]
-
Busulfan (An Alkyl Sulfonate): A bifunctional agent primarily used in high-dose chemotherapy regimens, also known for inducing DNA cross-links.[14]
-
Chloroacetone (An α-Halo Ketone): A simpler α-halo ketone, serving as a direct structural comparator to understand the influence of the additional methyl and ethyl groups in this compound.[13]
Core Mechanism of Action: Mono- vs. Bifunctional Alkylation
The most critical distinction for therapeutic effect is the agent's functionality.
Caption: General mechanism of DNA alkylation and downstream cellular consequences.
Mechlorethamine and Busulfan are bifunctional , meaning they possess two reactive groups. After the first alkylation event, the second group can react with another DNA base, creating a covalent cross-link. These are particularly difficult for the cell's repair machinery to resolve and are a primary source of their high cytotoxicity.[3] In contrast, this compound and Chloroacetone are monofunctional , forming single adducts on the DNA. While still damaging, these lesions are generally easier for cells to repair.
Comparative Performance Summary
The following table summarizes the key performance indicators. Cytotoxicity is represented by IC₅₀ (the concentration required to inhibit 50% of cell growth), where a lower value indicates higher potency. Note: IC₅₀ values are illustrative and depend heavily on the cell line and assay conditions.
| Agent | Class | Functionality | Reactivity | Illustrative IC₅₀ (µM) | Primary Limitation(s) |
| This compound | Halo-ketone derivative | Monofunctional | Moderate-High | 50 - 150 | Lower potency vs. bifunctional agents; potential for off-target reactions. |
| Mechlorethamine | Nitrogen Mustard | Bifunctional | Very High | 1 - 10 | High systemic toxicity; lack of specificity.[4][15] |
| Busulfan | Alkyl Sulfonate | Bifunctional | Moderate | 10 - 50 | Myelosuppression; narrow therapeutic window. |
| Chloroacetone | α-Halo Ketone | Monofunctional | High | 25 - 75 | High reactivity can lead to poor selectivity.[13] |
Experimental Validation: Protocols for Comparative Assessment
To ensure trustworthiness, any comparison must be grounded in robust, self-validating experimental data. The following protocols provide a framework for assessing the performance of alkylating agents.
Experimental Workflow Overview
Caption: Standard workflow for preclinical evaluation of alkylating agents.
Protocol 1: In Vitro Cytotoxicity via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Agent Preparation: Prepare a series of dilutions for each alkylating agent in the appropriate cell culture medium. A typical range might be from 0.1 µM to 200 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the alkylating agents. Include "untreated" (medium only) and "vehicle control" (medium with the drug solvent, e.g., DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across all experiments.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression to calculate the IC₅₀ value.
Protocol 2: In Vivo Efficacy in a Xenograft Mouse Model
Principle: Evaluating an agent's anti-tumor activity in a living organism is a critical step.[16] Human tumor cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored.[16]
Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID or Athymic Nude).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound, Mechlorethamine). A typical group size is 8-10 mice.
-
Treatment Administration: Administer the agents according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage). Dosing will be based on prior maximum tolerated dose (MTD) studies.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint: Continue the experiment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Compare the tumor growth curves between the treatment and control groups. The percentage of tumor growth inhibition (TGI) is a key metric. At the end of the study, tumors can be excised for histological or molecular analysis.
Navigating Challenges: Drug Resistance and Selectivity
A significant hurdle in the clinical use of alkylating agents is the development of drug resistance.[17][18] Cancer cells can employ several strategies to evade alkylating agents, including:
-
Increased DNA Repair: Upregulation of DNA repair pathways, such as those involving the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), can remove alkyl adducts before they cause lethal damage.[4]
-
Drug Inactivation: Increased levels of intracellular nucleophiles like glutathione (GSH), often coupled with glutathione S-transferase (GST) enzymes, can detoxify the alkylating agent before it reaches the DNA.[17][19]
-
Decreased Drug Uptake/Increased Efflux: Alterations in membrane transporters can limit the intracellular concentration of the drug.[19]
Furthermore, the high reactivity that makes these agents effective also leads to their primary drawback: a lack of specificity.[15] They can alkylate DNA and other macromolecules in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract, leading to significant side effects.[4]
Conclusion and Future Perspectives
The comparative analysis reveals a clear trade-off between the high cytotoxicity of bifunctional agents like Mechlorethamine and the potentially more favorable toxicity profile of monofunctional agents. While this compound, as a monofunctional agent, is unlikely to match the raw potency of classical cross-linking agents, its value may lie elsewhere.
Its unique structure could be exploited as a foundational scaffold for creating more targeted therapies. For instance, it could be conjugated to a tumor-targeting moiety (e.g., an antibody or a ligand for an overexpressed receptor) to create a drug conjugate that delivers the alkylating payload with greater precision, thereby enhancing the therapeutic window. The field is continually evolving, with strategies like coupling alkylating agents to steroids or peptides to improve selective uptake and reduce toxicity.[15]
For researchers and drug developers, the path forward involves leveraging the principles of reactivity and mechanism outlined here. By employing rigorous, self-validating protocols, we can systematically evaluate novel structures like this compound not just for their direct cytotoxic effect, but for their potential as building blocks in the next generation of smarter, more selective cancer therapeutics.
References
- 5-Chloro-3-methylpentan-one - CymitQuimica. (URL: )
- Reviewing the Pharmacology of Alkylating Agents. (2022). Simmons University. (URL: )
- The Chemical Synthesis of 5-Chloro-2-Pentanone: Processes and Applications. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (URL: )
- Alkylating antineoplastic agent. Wikipedia. (URL: )
- This compound. AMERICAN ELEMENTS. (URL: )
- 5-Chloro-2-pentanone synthesis. ChemicalBook. (URL: )
- 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. Liv Hospital. (URL: )
- Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy. PubMed. (URL: )
- This compound. LookChem. (URL: )
- CN103694094A - 5-chloro-2-pentanone preparation method.
- EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one.
- Alkylating Agents. Oncohema Key. (2016). (URL: )
- Alkylating Agents. Holland-Frei Cancer Medicine. NCBI Bookshelf. (URL: )
- Alkylating anticancer agents and their rel
- Ketone, cyclopropyl methyl. Organic Syntheses Procedure. (URL: )
- 5-Chloro-3-methyl-2-pentanone. PubChem. (URL: )
- Alkylating agent resistance: in vitro studies with human cell lines. PMC - NIH. (URL: )
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. (URL: )
- How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (URL: )
- Mechanism of action of alkylating agents.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. (URL: )
- 17.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. (2021). (URL: )
- α-Halo ketone. Wikipedia. (URL: )
- Cytotoxic Agents. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. AccessPharmacy. (URL: )
Sources
- 1. Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nursingcecentral.com [nursingcecentral.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
- 6. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. americanelements.com [americanelements.com]
- 10. lookchem.com [lookchem.com]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 14. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 15. mdpi.com [mdpi.com]
- 16. ijpbs.com [ijpbs.com]
- 17. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alkylating agent resistance: in vitro studies with human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Referencing Experimental Data of 5-Chloro-3-methylpentan-2-one with Spectroscopic and Physicochemical Databases
For researchers and professionals in drug development and chemical synthesis, the accurate characterization of novel or lesser-studied compounds is paramount. 5-Chloro-3-methylpentan-2-one, a halogenated ketone with potential applications as a synthetic intermediate, requires meticulous verification of its structural and physical properties. This guide provides an in-depth comparison of its expected and experimentally available data, cross-referenced with established chemical databases. We will also compare its properties with structurally related ketones to provide a broader context for its characterization.
Physicochemical Properties: A Comparative Overview
The fundamental physical properties of a compound, such as its boiling point and density, are crucial for its handling, purification, and use in reactions. Below is a comparison of the available data for this compound and its structural isomers and analogues.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 1187-81-1 | C₆H₁₁ClO | 134.60 | 180.7 (at 760 mmHg) | 0.986 (at 25 °C) |
| 5-Chloro-2-pentanone | 5891-21-4 | C₅H₉ClO | 120.58 | 71-72 (at 20 mmHg)[1][2] | 1.057 (at 25 °C)[1] |
| 3-Methyl-2-pentanone | 565-61-7 | C₆H₁₂O | 100.16 | 118 (at 758 mmHg)[3][4][5] | 0.815 (at 25 °C)[3][4] |
| 1-Chloro-3-methylpentan-2-one | 54147-45-4 | C₆H₁₁ClO | 134.60 | No data available | No data available |
The substitution pattern clearly influences the boiling point. The presence of the chlorine atom in this compound significantly increases its boiling point compared to its non-halogenated counterpart, 3-methyl-2-pentanone. The position of the chlorine and methyl groups also plays a role, as evidenced by the different boiling points under vacuum for this compound and 5-chloro-2-pentanone.
Spectroscopic Data: The Fingerprint of a Molecule
Spectroscopic data provides a detailed picture of a molecule's structure. Here, we will explore the available spectral information for this compound and its comparators.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
For comparison, the experimental NMR data for 5-chloro-2-pentanone and 3-methyl-2-pentanone are presented below.
Table 2: ¹H NMR Data for Comparative Compounds (CDCl₃)
| Compound | Chemical Shift (ppm) and Multiplicity |
| 5-chloro-2-pentanone | 2.18 (s, 3H), 2.78 (t, 2H), 2.00 (quint, 2H), 3.58 (t, 2H)[6] |
| 3-methyl-2-pentanone | 2.14 (s, 3H), 2.46 (m, 1H), 1.65 (m, 1H), 1.38 (m, 1H), 1.08 (d, 3H), 0.89 (t, 3H)[7] |
Table 3: ¹³C NMR Data for Comparative Compounds (CDCl₃)
| Compound | Chemical Shift (ppm) |
| 5-chloro-2-pentanone | 206.9, 43.9, 38.6, 29.8, 26.5[8] |
| 3-methyl-2-pentanone | 212.9, 46.9, 29.5, 25.1, 16.0, 11.4[9] |
The expected ¹H NMR spectrum of this compound would likely show a singlet for the acetyl protons, a doublet for the methyl group at the 3-position, a multiplet for the proton at the 3-position, a multiplet for the diastereotopic protons at the 4-position, and a triplet for the protons at the 5-position adjacent to the chlorine. The ¹³C NMR would be expected to show six distinct signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. While the full mass spectrum for this compound is not directly available in the initial search, its presence in the SpectraBase database is noted.[10]
For comparison, the mass spectrum of the isomeric 5-chloro-2-pentanone is available through the NIST WebBook.[11] Key fragments would arise from alpha-cleavage around the carbonyl group and loss of the chlorine atom or chloropropyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1715-1725 cm⁻¹. The C-Cl stretch would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of a vapor phase IR spectrum in SpectraBase is indicated for this compound.[10]
The NIST WebBook provides the gas-phase IR spectrum for 5-chloro-2-pentanone, which can serve as a useful reference.[12][13]
Experimental Methodologies: A Guide to Data Acquisition
For researchers aiming to generate their own experimental data for this compound, the following standard protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A common setup includes a non-polar capillary column (e.g., DB-5ms).
-
GC Method: Inject a small volume (e.g., 1 µL) of the sample. Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
MS Method: Use electron ionization (EI) at 70 eV. Scan a mass range appropriate for the compound (e.g., m/z 40-200).
FT-IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Acquisition: Acquire the spectrum using a Fourier-transform infrared (FT-IR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Visualizing the Workflow
A streamlined workflow is essential for the efficient and accurate characterization of a chemical compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion and Future Directions
The comprehensive characterization of this compound relies on a combination of physicochemical property measurements and spectroscopic analysis. While some experimental data, such as boiling point and density, are available from commercial suppliers, a significant gap exists in the public domain for its NMR spectral data. This guide provides a framework for researchers to not only interpret the existing data but also to generate and contribute the missing information to the scientific community. By cross-referencing newly acquired data with established databases and comparing it with related compounds, a definitive structural confirmation can be achieved, paving the way for its confident use in further research and development.
References
-
PubChem. 5-Chloro-3-methyl-2-pentanone. National Center for Biotechnology Information. [Link]
-
American Elements. This compound. [Link]
-
LookChem. 3-Methyl-2-pentanone. [Link]
-
LookChem. 5-Chloro-2-pentanone. [Link]
-
The Good Scents Company. 3-methyl-2-pentanone. [Link]
-
NIST. 2-Pentanone, 5-chloro-. NIST Chemistry WebBook. [Link]
-
PubChem. 1-Chloro-3-methylpentan-2-one. National Center for Biotechnology Information. [Link]
-
LookChem. CAS No.5891-21-4,5-Chloro-2-pentanone Suppliers,MSDS download. [Link]
-
NIST. 2-Pentanone, 5-chloro-. NIST Chemistry WebBook. [Link]
-
NIST. 2-Pentanone, 3-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. 3-Pentanone, 2-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. 2-Pentanone, 3-ethyl-3-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. 2-Pentanone, 3-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. 3-Pentanone, 2-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. 2-Pentanone, 3-ethyl-3-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. 2-Pentanone. NIST Chemistry WebBook. [Link]
-
NIST. 2-Pentanone, 5-chloro-. NIST Chemistry WebBook. [Link]
Sources
- 1. CAS No.5891-21-4,5-Chloro-2-pentanone Suppliers,MSDS download [lookchem.com]
- 2. haihangchem.com [haihangchem.com]
- 3. 3-Methyl-2-pentanone|lookchem [lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-METHYL-2-PENTANONE | 565-61-7 [chemicalbook.com]
- 6. 5-Chloro-2-pentanone(5891-21-4) 1H NMR spectrum [chemicalbook.com]
- 7. 3-METHYL-2-PENTANONE(565-61-7) 1H NMR [m.chemicalbook.com]
- 8. 5-Chloro-2-pentanone(5891-21-4) 13C NMR spectrum [chemicalbook.com]
- 9. 3-METHYL-2-PENTANONE(565-61-7) 13C NMR spectrum [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 2-Pentanone, 5-chloro- [webbook.nist.gov]
- 12. 2-Pentanone, 5-chloro- [webbook.nist.gov]
- 13. 2-Pentanone, 5-chloro- [webbook.nist.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 5-Chloro-3-methylpentan-2-one: A Procedural Directive for Laboratory Personnel
In the dynamic landscape of pharmaceutical and chemical research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-3-methylpentan-2-one (CAS No. 1187-81-1), ensuring the safety of laboratory personnel and the preservation of our environment. As a chlorinated organic ketone, this compound necessitates a disposal protocol grounded in a thorough understanding of its chemical properties and potential hazards.
Core Principles of Disposal: A Foundation of Safety and Compliance
The disposal of this compound is governed by the overarching principle of "cradle-to-grave" management of hazardous materials as mandated by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[1][2][3]. This framework ensures that hazardous waste is handled in a manner that protects both human health and the environment.
The primary hazards associated with chlorinated ketones include flammability, irritation to the skin, eyes, and respiratory system, and potential toxicity[4][5]. Improper disposal can lead to the contamination of soil and groundwater, posing a significant ecological risk[6][7]. Therefore, the procedural steps outlined below are designed to mitigate these risks through controlled containment, clear identification, and transfer to a licensed hazardous waste disposal facility.
Hazard Identification and Waste Classification
Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on available data for analogous compounds and general chemical principles, this compound should be treated as a hazardous substance.
Table 1: Physicochemical and Inferred Hazard Profile of this compound
| Property | Value/Information | Source |
| CAS Number | 1187-81-1 | [1][8][9] |
| Molecular Formula | C6H11ClO | [1][8][9] |
| Molecular Weight | 134.60 g/mol | [3][9] |
| Appearance | Colorless to pale yellow liquid with a distinctive odor | [3] |
| Vapor Pressure | 0.886 mmHg at 25°C | [8][10] |
| Inferred Flammability | Likely a flammable liquid. Vapors may form explosive mixtures with air. | [4] |
| Inferred Health Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled. | [3][4] |
| Environmental Hazards | As a chlorinated organic compound, it is presumed to be persistent and potentially toxic to aquatic life. Should not be released into the environment. | [6][7] |
RCRA Waste Classification:
Under the RCRA, chemical waste is classified based on its characteristics and origin. Given that this compound is a halogenated organic compound, if it is used as a solvent and becomes spent, it would likely be classified under the "F-List" of hazardous wastes from non-specific sources. Specifically, it could fall under the F001 or F002 waste codes, which pertain to spent halogenated solvents used in degreasing or other solvent applications[2][11][12][13].
It is the legal responsibility of the waste generator to make an accurate hazardous waste determination[8]. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure correct waste classification and compliance with all applicable federal, state, and local regulations.
Operational Disposal Plan: A Step-by-Step Protocol
This section provides a detailed, sequential workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of this compound for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Waste Segregation and Containment: Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Dedicated Waste Container: this compound waste must be collected in a dedicated, properly labeled, and chemically compatible container. Borosilicate glass or a suitable plastic container (e.g., polyethylene) is recommended.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly with strong oxidizing agents, bases, or other reactive chemicals.
-
Container Integrity: Ensure the waste container is in good condition, with a secure, leak-proof cap. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Labeling: Clear and Compliant Communication
Accurate and clear labeling of hazardous waste is a regulatory requirement and a critical safety measure.
-
Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Label Contents: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Flammable," "Irritant")
-
The accumulation start date
-
The name and contact information of the generating researcher or lab
-
Temporary Storage in the Laboratory: A Secure Holding Area
Waste containers must be stored safely within the laboratory pending pickup by EHS personnel.
-
Storage Location: Store the waste container in a designated satellite accumulation area, which should be at or near the point of generation and under the control of the operator.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Ventilation: The storage area should be well-ventilated, preferably within a fume hood or a designated, ventilated cabinet.
-
Ignition Sources: Keep the waste container away from all sources of ignition, such as heat, sparks, and open flames.
Spill Management: Preparedness and Rapid Response
In the event of a spill, a prompt and safe response is crucial.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the institutional EHS department.
-
Contain the Spill: For small spills within a fume hood, use a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Neutralize and Absorb: Do not attempt to neutralize the spill unless you are trained to do so and have the appropriate materials. Absorb the spilled liquid with the inert material.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Final Disposal: The Role of Environmental Health and Safety (EHS)
The final disposal of this compound must be handled by trained professionals.
-
Schedule a Pickup: Contact your institution's EHS department to schedule a pickup of the full hazardous waste container.
-
Documentation: Complete any required waste manifest forms provided by EHS. This documentation is a critical part of the "cradle-to-grave" tracking system.
-
Professional Disposal: EHS will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities utilize specialized methods, such as high-temperature incineration, to destroy the hazardous compounds in an environmentally sound manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure the safe and compliant management of this compound waste, thereby upholding their commitment to a secure and sustainable research environment.
References
- U.S. Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
-
U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Cornell University. (n.d.). RCRA Hazardous Waste F list.
- Lee, S., et al. (2016). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. Chemosphere, 144, 183-189.
- Kwon, J. H., et al. (2016). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. Chemosphere, 144, 183-189.
- Australian Government Department of Health. (2019, March 8). 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride: Human health tier II assessment.
-
The University of Texas at Austin. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3-ethylpentan-2-one. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Effects of a 28-day oral exposure to a 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one biocide formulation in Sprague-Dawley rats. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3-methyl-2-pentanone. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. CAS 1187-81-1: 5-Chloro-3-methyl-2-pentanone | CymitQuimica [cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. eco.korea.ac.kr [eco.korea.ac.kr]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. lookchem.com [lookchem.com]
- 8. 5-Chloro-3-methyl-2-pentanone | C6H11ClO | CID 12213600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. actenviro.com [actenviro.com]
- 11. wku.edu [wku.edu]
- 12. media.clemson.edu [media.clemson.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Chloro-3-methylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and chemical synthesis, the responsible handling of reactive intermediates is paramount. 5-Chloro-3-methylpentan-2-one, a valuable precursor in the synthesis of various bioactive molecules and natural products, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols.[1] This guide, designed for the laboratory professional, provides essential, actionable information to ensure the safe handling, use, and disposal of this compound, thereby fostering a secure and productive research environment.
Understanding the Hazard Profile
| Hazard Classification | Description | Potential Consequences |
| Flammable Liquid | The compound is expected to be a flammable liquid and vapor.[2][3][4] | Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4] |
| Skin Irritation | Causes skin irritation.[2][3][4] | Direct contact can lead to redness, itching, and inflammation. Prolonged exposure may cause more severe skin damage. |
| Serious Eye Irritation | Causes serious eye irritation.[2][3][4] | Contact with eyes can result in pain, tearing, redness, and blurred vision. Severe exposure could lead to corneal damage. |
| Harmful if Swallowed | Acute oral toxicity is a concern.[2][3] | Ingestion can lead to gastrointestinal irritation, nausea, vomiting, and systemic toxic effects. |
| Respiratory Tract Irritation | May cause respiratory irritation.[2][3][4] | Inhalation of vapors or mists can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Generation of HCl Gas | Synthetic routes using this compound may produce hydrogen chloride (HCl) gas.[1] | HCl is a corrosive gas that can cause severe respiratory irritation and damage. |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following PPE is mandatory to mitigate the identified risks.
Hand Protection: The First Line of Defense
-
Selection: Chemically impervious gloves are required.[2] Given the chlorinated nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
-
Causality: The primary route of exposure is often dermal. Appropriate gloves prevent skin contact, thus mitigating the risk of irritation and potential absorption.
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Selection: Tightly fitting safety goggles with side-shields are the minimum requirement.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Causality: The serious eye irritation hazard necessitates robust protection to prevent accidental splashes from causing severe and potentially irreversible eye damage.
Protective Clothing: A Barrier for the Body
-
Selection: A flame-resistant lab coat is essential due to the flammability of the compound.[2] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.
-
Causality: Protective clothing provides a critical barrier against accidental skin contact and protects the wearer in the event of a small fire or flash.
Respiratory Protection: Safeguarding the Airways
-
Selection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][5] If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator with an appropriate organic vapor cartridge is necessary.[2]
-
Causality: Inhalation of vapors can cause respiratory tract irritation.[2][3][4] The potential for the release of HCl gas during reactions further underscores the need for adequate ventilation and, in some cases, respiratory protection.[1]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Pre-Operational Checklist
-
Information Review: Thoroughly read and understand the available safety information for this compound and any other reagents being used.
-
Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify the location and functionality of the nearest safety shower and eyewash station.[3][5]
-
PPE Inspection: Inspect all required PPE for damage and ensure it is the correct type for the chemicals being handled.
-
Spill Kit: Confirm that a spill kit containing appropriate absorbent materials for flammable liquids is readily accessible.
Safe Handling Workflow
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
